molecular formula C9H10N2O2S B1585345 Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate CAS No. 57626-37-6

Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate

Cat. No.: B1585345
CAS No.: 57626-37-6
M. Wt: 210.26 g/mol
InChI Key: NSUFDDBQLKSSIN-UHFFFAOYSA-N
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Description

Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate is a useful research compound. Its molecular formula is C9H10N2O2S and its molecular weight is 210.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-3-13-8(12)7-6(2)10-9-11(7)4-5-14-9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUFDDBQLKSSIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350021
Record name Ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57626-37-6
Record name Ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[2,1-b]thiazole Core - A Privileged Scaffold in Medicinal Chemistry

The fused heterocyclic system, imidazo[2,1-b]thiazole, represents a cornerstone in the development of novel therapeutic agents. This bicyclic scaffold, containing a bridgehead nitrogen atom, is a key structural motif in a multitude of biologically active molecules. Its significance is underscored by the wide array of pharmacological activities exhibited by its derivatives, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties. The structural rigidity and unique electronic properties of the imidazo[2,1-b]thiazole core make it an excellent platform for the design of targeted therapies. Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate is a pivotal synthetic intermediate, providing a versatile entry point for the chemical elaboration and exploration of this potent pharmacophore. This guide offers a comprehensive overview of its synthesis, characterization, and the therapeutic potential unlocked through its chemical modification.

Physicochemical and Structural Characteristics

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 57626-37-6[1]
Molecular Formula C₉H₁₀N₂O₂S[1]
Molecular Weight 210.25 g/mol [1]
Melting Point 98 °C[2]
Appearance Likely a crystalline solidGeneral chemical principles
Solubility Expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and dimethylformamide. Hydrolysis of the ethyl ester to the corresponding carboxylic acid can improve aqueous solubility.[3]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a cyclization reaction between 2-aminothiazole and an appropriate β-keto ester. The following protocol is a robust and reproducible method for its preparation[4].

Experimental Protocol

Reaction: 2-aminothiazole with ethyl 2-chloroacetoacetate

Reagents and Materials:

  • 2-aminothiazole (1a)

  • Ethyl 2-chloroacetoacetate

  • 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware for reflux and extraction

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminothiazole (1.0 equivalent) in 1,4-dioxane (approximately 10 volumes).

  • Addition of Reagents: To the stirred solution, add ethyl 2-chloroacetoacetate (2.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 24 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by TLC using a suitable solvent system (e.g., 20% ethyl acetate in petroleum ether).

  • Work-up: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Extract the reaction mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Chromatography: Purify the crude material by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., starting with 100% petroleum ether and gradually increasing the polarity to 20% ethyl acetate) to yield the pure Ethyl 6-methylimidazo-[2,1-b]-thiazole-5-carboxylate (yields of up to 80% have been reported)[4].

Reaction Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification start1 2-Aminothiazole process Reflux in 1,4-Dioxane (24 hours) start1->process start2 Ethyl 2-chloroacetoacetate start2->process workup Aqueous Work-up & Extraction with Ethyl Acetate process->workup Cyclization purification Silica Gel Column Chromatography workup->purification product This compound purification->product Isolation

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.2-4.4 ppm and a triplet around 1.2-1.4 ppm), a singlet for the methyl group on the imidazothiazole ring (around 2.5-2.7 ppm), and signals for the aromatic protons on the heterocyclic core.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 160-165 ppm), the carbons of the ethyl group, the methyl carbon, and the distinct carbons of the fused imidazo[2,1-b]thiazole ring system.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the ester carbonyl group (C=O) around 1700-1720 cm⁻¹, along with characteristic bands for C-H, C=C, and C=N stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (210.25 m/z).

The Gateway to Diverse Biological Activities: Derivatization and Therapeutic Potential

This compound is a crucial starting material for the synthesis of a wide range of derivatives with significant therapeutic potential. The ester functionality provides a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or converted to other functional groups.

Anticancer Activity

Numerous derivatives of the 6-methylimidazo[2,1-b]thiazole-5-carboxamide scaffold have demonstrated potent anticancer activity against various cancer cell lines.

  • Mechanism of Action: Some derivatives have been shown to act as inhibitors of key signaling proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis[1]. Inhibition of VEGFR-2 can suppress tumor growth and metastasis. Other proposed mechanisms include the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis[6].

  • Structure-Activity Relationship (SAR): Studies have shown that the nature of the substituent on the carboxamide nitrogen is crucial for anticancer potency. For instance, coupling with substituted isatin moieties has yielded compounds with IC₅₀ values in the low micromolar range against breast cancer cell lines (e.g., MCF-7)[1].

Antimicrobial Activity

The imidazo[2,1-b]thiazole core is also a promising scaffold for the development of new antimicrobial agents.

  • Mechanism of Action: Some derivatives have been found to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death[7]. This is a validated target for antibacterial drug discovery.

  • Spectrum of Activity: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi[7][8].

Other Therapeutic Applications

Derivatives of the imidazo[2,1-b]thiazole scaffold have also been investigated for a variety of other therapeutic applications, including:

  • Anti-inflammatory activity [9]

  • Antiviral activity [10]

  • Antitubercular activity [3]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screening tool for potential anticancer compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve the final desired inoculum concentration.

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. While it may not possess significant biological activity in its own right, its true power lies in its utility as a scaffold for the synthesis of a diverse array of potent therapeutic agents. The straightforward synthesis and the ease of derivatization make it an attractive starting point for drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions. Future research will undoubtedly continue to explore the vast chemical space accessible from this privileged core, leading to the development of novel and effective therapies for a range of human diseases.

References

  • Nagireddy, P. K. R., Kommalapati, V. K., Krishna, V. S., Sriram, D., & Tangutur, A. D. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega, 4(22), 19693–19704. [Link]

  • Shaik, A. B., Al-Dhfyan, A., Al-Rashed, S., Al-Sheddi, E. S., Al-Oqail, M. M., & Kamal, A. (2020). Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates. Molecules, 25(21), 5038. [Link]

  • Anonymous. (n.d.). In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][7][11][12]thiadiazoles. National Institutes of Health. Retrieved from [Link]

  • Anonymous. (2016). Synthesis and antimicrobial activity of some imidazothiazole derivatives of benzofuran. Bioorganic & Medicinal Chemistry Letters, 26(22), 5549-5553.
  • Gudipati, K., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1118-1130. [Link]

  • Abdel-Wahab, B. F., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(9), 4311-4317. [Link]

  • Abdel-Wahab, B. F., et al. (2014). Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties. European Journal of Medicinal Chemistry, 75, 492-500. [Link]

  • Anonymous. (n.d.). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. MDPI. Retrieved from [Link]

  • Anonymous. (n.d.). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. National Institutes of Health. Retrieved from [Link]

  • Al-Omary, F. A. M., et al. (2021). Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity. Chemical Methodologies, 5(4), 322-331.
  • Manjunatha, K., et al. (2015). Synthesis, characterization and antimicrobial activities of imidazo-[2,1,b][7][11][12]-thiadiazoles. Der Pharma Chemica, 7(4), 207-215.

  • Anonymous. (n.d.). Selected biologically active benzo[d]imidazo[2,1-b]thiazoles and... ResearchGate. Retrieved from [Link]

  • ChemBK. (n.d.). Imidazo[2,1-b]thiazole-5-carboxylic acid, 6-methyl-, ethyl ester. Retrieved from [Link]

  • Al-Romaigh, F. A., et al. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. Pharmaceuticals, 17(2), 216. [Link]

  • Anonymous. (n.d.). (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. MDPI. Retrieved from [Link]

  • Anonymous. (n.d.). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. Semantic Scholar. Retrieved from [Link]

  • Anonymous. (n.d.). Design, synthesis and biological evaluation of benzo [d]imidazo [2,1-b] thiazole and imidazo [2,1. RSC Publishing. Retrieved from [Link]

  • Anonymous. (n.d.). Thiazole Ring—A Biologically Active Scaffold. National Institutes of Health. Retrieved from [Link]

  • Anonymous. (n.d.). Synthesis of ethyl imidazo[2,1‐b]thiazole‐6‐yl acetate. ResearchGate. Retrieved from [Link]

  • Al-Romaigh, F. A., et al. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. MDPI. Retrieved from [Link]

  • Anonymous. (n.d.). The crystal structure of ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, C14H11N3O4S. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo(2,1-b)thiazole. Retrieved from [Link]

  • Anonymous. (n.d.). Chemistry of Imidazo[2,1-b][7][11][12]thiadiazoles. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. National Institutes of Health. Retrieved from [Link].gov/pmc/articles/PMC4754217/)

Sources

Introduction: The Imidazo[2,1-b]thiazole Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate: Structure, Synthesis, and Applications

The fusion of imidazole and thiazole rings creates the imidazo[2,1-b]thiazole system, a heterocyclic scaffold of significant interest to the scientific community. This bicyclic structure, containing a bridgehead nitrogen atom, is a cornerstone in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2] Molecules built upon this core have demonstrated a wide spectrum of pharmacological properties, including antibacterial, antifungal, antitubercular, antiviral, anti-inflammatory, and antitumoral activities.[1]

Within this important class of compounds, this compound stands out not necessarily as an end-product therapeutic agent, but as a crucial and highly versatile synthetic intermediate.[3] Its structure combines the stable imidazo[2,1-b]thiazole core with strategically placed functional groups—an ethyl ester and a methyl group—that are ripe for further chemical modification. This guide provides a detailed exploration of its synthesis, structural characteristics, and its pivotal role as a building block in the development of novel bioactive molecules for researchers, scientists, and drug development professionals.

PART 1: Synthesis and Mechanistic Insight

The construction of the imidazo[2,1-b]thiazole ring system is most commonly achieved through the condensation of a 2-aminothiazole derivative with a 1,2-difunctionalized unit, such as an α-haloketone or α-haloester.[4] The synthesis of this compound is a classic example of this strategy, employing a reaction between 2-aminothiazole and ethyl 2-chloroacetoacetate.

The causality behind this experimental choice lies in the inherent reactivity of the starting materials. The 2-aminothiazole possesses two nucleophilic nitrogen atoms. The endocyclic nitrogen attacks the electrophilic carbonyl carbon of the ethyl 2-chloroacetoacetate, while the exocyclic amino group attacks the carbon bearing the chlorine atom. This sequence of nucleophilic substitution followed by an intramolecular cyclization and dehydration results in the stable, aromatic fused-ring product.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Aminothiazole C Reflux in 1,4-Dioxane A->C B Ethyl 2-chloroacetoacetate B->C D This compound C->D Cyclocondensation

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of Ethyl 6-methylimidazo-[2,1-b]-thiazole-5-carboxylate

This protocol is adapted from established literature procedures.[5]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminothiazole (1.0 eq) in 1,4-dioxane (10 volumes).

  • Addition: To this solution, add ethyl 2-chloroacetoacetate (2.0 eq).

    • Scientific Rationale: Using an excess of the chloroacetoacetate ensures the complete consumption of the limiting reagent, 2-aminothiazole, driving the reaction towards the product. 1,4-dioxane is chosen as the solvent for its high boiling point, suitable for reflux conditions, and its ability to dissolve both reactants.

  • Reaction: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Extract the mixture with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Isolation: Purify the resulting crude material using silica gel column chromatography, eluting with a 20% ethyl acetate in petroleum ether solvent system to yield the pure product.[5]

This self-validating protocol relies on TLC to confirm the consumption of starting materials and the formation of the product, with final structural confirmation provided by spectroscopic analysis.

PART 2: Structural Elucidation and Physicochemical Properties

The unambiguous confirmation of the structure of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

Chemical Structure: Chemical structure of this compound

Physicochemical Data Table
PropertyValueReference
Molecular Formula C₉H₁₀N₂O₂S[6]
Molecular Weight 210.26 g/mol [6][7]
CAS Number 57626-37-6[6]
Appearance Pale yellow solid[8]
Spectroscopic Data Interpretation

The following table summarizes the characteristic NMR peaks that validate the structure.

¹H NMR Chemical Shift (δ ppm) Multiplicity Assignment Rationale
H-2~7.81dThiazole ring protonDoublet due to coupling with H-3.
H-3~7.38dThiazole ring protonDoublet due to coupling with H-2.
Ester -CH₂-~4.44qEthyl group methyleneQuartet due to coupling with the adjacent methyl group.
Imidazole -CH₃~2.29sMethyl group at C6Singlet, as it has no adjacent protons to couple with.
Ester -CH₃~1.63tEthyl group methylTriplet due to coupling with the adjacent methylene group.

Note: Exact chemical shifts can vary slightly based on the solvent used (e.g., DMSO-d6). Data compiled from literature reports.[8][9]

The ¹³C NMR spectrum further confirms the structure, showing distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the fused rings, and the aliphatic carbons of the ethyl and methyl groups.[8][10]

PART 3: Applications as a Core Scaffold in Drug Discovery

The true value of this compound lies in its role as a versatile platform for chemical elaboration. The ester functional group at the 5-position is a particularly useful handle for modification. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other derivatives, allowing for the introduction of diverse pharmacophores.[5][10]

This derivatization is a key strategy in drug development, used to fine-tune a molecule's physicochemical properties (like solubility and lipophilicity) and to explore structure-activity relationships (SAR) to enhance biological potency and selectivity.

Derivatization Pathways for Bioactive Molecules

G cluster_derivatives Key Derivatives cluster_applications Therapeutic Targets A This compound B Carboxylic Acid (via Hydrolysis) A->B NaOH, EtOH C Carbohydrazide (via Hydrazinolysis) A->C N2H4·H2O, Reflux D Antitubercular Agents (Amide Coupling) B->D E Anticancer Agents (Hydrazone Formation) C->E

Caption: Derivatization of the core scaffold to generate bioactive compounds.

Field-Proven Examples
  • Antitubercular Agents: The carboxylic acid derivative of the title compound has been coupled with piperazine and various 1,2,3-triazole moieties to produce novel compounds with significant activity against Mycobacterium tuberculosis (Mtb).[9][11][12] In one study, derivatives displayed potent activity with IC₅₀ values as low as 2.03 µM against the Mtb H37Ra strain.[11] This demonstrates the scaffold's utility in addressing infectious diseases.

  • Anticancer Agents: The core ester has been converted to its corresponding acid hydrazide, which then serves as a key intermediate for synthesizing N'-(2-oxoindolin-3-ylidene) carbohydrazides.[10] Several of these final compounds showed potent anti-proliferative activity against the MCF-7 breast cancer cell line, with one derivative inhibiting the VEGFR-2 enzyme with an IC₅₀ of 0.33 µM and inducing apoptosis.[10] This highlights the scaffold's potential in oncology drug discovery.

Conclusion

This compound is a compound of significant strategic importance in synthetic and medicinal chemistry. Its straightforward and efficient synthesis provides access to a structurally rich and biologically relevant scaffold. While not an active pharmaceutical ingredient itself, its true power is realized in its role as a foundational building block. The ability to readily modify its ester functional group allows researchers and drug developers to systematically build molecular complexity and explore diverse chemical space, leading to the discovery of potent and selective agents against critical therapeutic targets, from infectious bacteria to cancer cells.

References

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  • Çalışkan, E., et al. (2020). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. PubMed Central. Retrieved from [Link]

  • Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. Retrieved from [Link]

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  • Basak, S. J., et al. (2024). Transition-Metal-Catalyzed Rapid Synthesis of Imidazo[2,1-b]thiazoles: Access to Aza-Fused Heterocycles via Aerobic Oxidative C–H/C–N Annulation. Synlett. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Retrieved from [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

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  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved from [Link]

  • MDPI. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. MDPI. Retrieved from [Link]

  • Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. PubMed Central. Retrieved from [Link]

  • LookChem. (n.d.). 2,3-DIHYDRO-6-METHYLIMIDAZO[2,1-b]THIAZOLE-5-CARBOXYLIC ACID,ETHYL ESTER. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl imidazo[2,1‐b]thiazole‐6‐yl acetate. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of benzo [d]imidazo [2,1-b] thiazole and imidazo [2,1-b] thiazole carboxamide triazole derivatives as antimycobacterial agents - Supplementary Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

  • Semantic Scholar. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. Retrieved from [Link]

  • RSC Publishing. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. Retrieved from [Link]

  • ResearchGate. (2016). The crystal structure of ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, C14H11N3O4S. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of imidazo[2,1-b]thiazole-5-carboxamides. Retrieved from [Link]

  • ResearchGate. (2020). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Retrieved from [Link]

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Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate for Researchers and Drug Development Professionals

Executive Summary: this compound, identified by CAS Number 57626-37-6 , is a heterocyclic compound built upon the privileged imidazo[2,1-b]thiazole scaffold.[1][2][3] This fused ring system is of significant interest in medicinal chemistry due to its presence in a wide array of molecules exhibiting potent biological activities.[4][5] This guide serves as a comprehensive technical resource for scientists, providing in-depth information on its synthesis, characterization, reactivity, and its pivotal role as a versatile building block in the development of novel therapeutics, particularly in the fields of oncology, infectious diseases, and inflammatory conditions.

Core Compound Profile

Chemical Identity and Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. Its core structure features a bicyclic system with a bridgehead nitrogen atom, which imparts specific conformational rigidity and electronic properties that are advantageous for molecular recognition by biological targets.[6]

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 57626-37-6 [1][2][6]
Molecular Formula C₉H₁₀N₂O₂S [1][3]
Molecular Weight 210.25 g/mol [1][7]
IUPAC Name This compound [1]
Synonym(s) Imidazo[2,1-b]thiazole-5-carboxylic acid, 6-methyl-, ethyl ester [1]
Melting Point 98 °C [3]

| Storage | Room temperature or 0-8°C for long-term stability |[1][6] |

The Imidazo[2,1-b]thiazole Scaffold: A Privileged Structure

The imidazo[2,1-b]thiazole core is a recurring motif in numerous biologically active compounds.[5] Its structural features are recognized by a variety of enzymes and receptors, leading to a broad spectrum of pharmacological activities. Derivatives of this scaffold have been reported to possess antitubercular, anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties, making it a highly valuable starting point for drug discovery programs.[4][8][9] The title compound serves as a key intermediate, providing a robust platform for synthetic elaboration and the generation of diverse chemical libraries.[10]

Synthesis and Mechanistic Considerations

Primary Synthetic Route: Modified Hantzsch Condensation

The most common and efficient synthesis of the imidazo[2,1-b]thiazole core involves a condensation reaction between a 2-aminothiazole substrate and an α-halocarbonyl compound. For this compound, the synthesis is typically achieved through the reaction of 2-aminothiazole with ethyl 2-chloroacetoacetate.[11][12]

This reaction proceeds via an initial nucleophilic attack by the exocyclic nitrogen of 2-aminothiazole on the electrophilic carbon of the α-chloro ketone, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system. The choice of a high-boiling point solvent like 1,4-dioxane or DMF is critical to provide the necessary thermal energy to drive the reaction to completion.[7][12]

G Fig 1. Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Aminothiazole C Reflux in 1,4-Dioxane A->C B Ethyl 2-chloroacetoacetate B->C D This compound C->D Condensation & Cyclization

Fig 1. Synthesis Workflow
Detailed Experimental Protocol

Self-Validating System: The following protocol is a representative procedure based on established methodologies for this class of compounds.[12] Successful synthesis is validated by obtaining spectroscopic data consistent with the target structure.

  • Reagent Preparation: To a round-bottom flask equipped with a reflux condenser, add 2-aminothiazole (1.0 eq) and dissolve in 1,4-dioxane (10 volumes).

  • Reaction Initiation: Add ethyl 2-chloroacetoacetate (1.2-2.0 eq) to the solution.[12]

  • Thermal Conditions: Heat the reaction mixture to reflux (approx. 101 °C) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.

Spectroscopic and Analytical Characterization

Structural confirmation of this compound is unequivocally established through a combination of standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data

Technique Key Features and Expected Values
¹H NMR Signals corresponding to the ethyl ester protons (triplet ~1.4 ppm, quartet ~4.3 ppm), a sharp singlet for the C6-methyl group (~2.7 ppm), and two doublets for the thiazole ring protons (H2 and H3, ~7.5 and ~8.3 ppm respectively).[11]
¹³C NMR Resonances for the ethyl ester carbons (~14 ppm, ~60 ppm), the C6-methyl carbon (~17 ppm), the ester carbonyl (~163 ppm), and distinct signals for the carbons of the fused heterocyclic rings.[11]
Mass Spec (MS) The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (m/z ≈ 210.25).

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester (around 1700-1720 cm⁻¹), C=N and C=C stretching vibrations in the aromatic system (1500-1650 cm⁻¹).[11] |

Chemical Reactivity and Derivatization Potential

The title compound is an excellent substrate for further chemical modification, primarily through reactions involving the ester functional group. This reactivity is the cornerstone of its utility as a building block in medicinal chemistry.

Reactions at the Ester Moiety

The ethyl ester at the C5 position is a versatile handle for creating libraries of derivatives.

  • Hydrolysis: Base-catalyzed hydrolysis (e.g., with NaOH or LiOH) readily converts the ester to the corresponding carboxylic acid.[7] This acid is a key intermediate for the synthesis of amide derivatives.

  • Amidation/Peptide Coupling: The resulting carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to generate a diverse array of amides. This strategy has been extensively used to synthesize potent antitubercular and anticancer agents.[4][11]

  • Hydrazide Formation: Direct reaction of the ester with hydrazine hydrate under reflux conditions yields the corresponding carbohydrazide.[11] This hydrazide is a valuable synthon for constructing further heterocyclic systems, such as 1,3,4-oxadiazoles or Schiff bases.

G Fig 2. Derivatization Workflow Ester Ethyl 6-methylimidazo [2,1-b]thiazole-5-carboxylate Acid Carboxylic Acid Derivative Ester->Acid Hydrolysis (e.g., LiOH) Hydrazide Carbohydrazide Intermediate Ester->Hydrazide Hydrazine Hydrate Amide Amide Library (e.g., Anticancer, Anti-TB agents) Acid->Amide Amide Coupling (HATU, Amine) Derivatives Further Heterocyclic Derivatives Hydrazide->Derivatives Condensation (e.g., Isatin)

Fig 2. Derivatization Workflow

Applications in Drug Discovery and Development

The versatility of this compound has positioned it as a valuable starting material in multiple therapeutic areas.

Antitubercular Agents

A significant body of research highlights the potent activity of imidazo[2,1-b]thiazole derivatives against Mycobacterium tuberculosis (Mtb).[4] Carboxamide derivatives synthesized from the title compound have shown remarkable efficacy, with some analogues displaying minimum inhibitory concentrations (MIC) in the sub-micromolar range.[13][14][15] These compounds are believed to exert their effect by targeting key enzymes essential for the survival of the mycobacterium, such as pantothenate synthetase.[4][13]

Anticancer Agents

Derivatives of this scaffold have demonstrated significant potential as anti-proliferative agents.[9][16]

  • Kinase Inhibition: The imidazo[2,1-b]thiazole core can act as a hinge-binding motif for various protein kinases. For instance, carbohydrazide derivatives have been synthesized and shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[11]

  • Cell Cycle Arrest and Apoptosis: Potent derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines, such as the MCF-7 breast cancer line, with IC₅₀ values comparable to approved drugs like Sorafenib.[11]

Anti-inflammatory Agents

The scaffold has been successfully employed to design selective inhibitors of cyclooxygenase-2 (COX-2), an important target for anti-inflammatory drugs. By incorporating a methylsulfonylphenyl pharmacophore, a known COX-2 targeting moiety, onto the imidazo[2,1-b]thiazole ring, researchers have developed highly potent and selective inhibitors.[8] This demonstrates the utility of the core scaffold in hybrid molecule design.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a gateway to a rich chemical space of biologically active molecules. Its straightforward synthesis, well-defined reactivity, and the proven therapeutic potential of its derivatives make it an indispensable tool for medicinal chemists. Future research will likely focus on exploring new derivatization strategies to target novel biological pathways, expanding its application in areas like neurodegenerative diseases[6] and agrochemical development,[6] and leveraging its structure for the design of advanced drug modalities such as PROTACs and molecular glues.[2]

References

  • Polshettiwar, P. A., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry. [Link]

  • ResearchGate. Chemistry of Imidazo[2,1-b][1][2][7]thiadiazoles. [Link]

  • ChemBK. Imidazo[2,1-b]thiazole-5-carboxylic acid, 6-methyl-, ethyl ester. [Link]

  • ResearchGate. Synthesis of ethyl imidazo[2,1‐b]thiazole‐6‐yl acetate. [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • LookChem. 2,3-DIHYDRO-6-METHYLIMIDAZO[2,1-b]THIAZOLE-5-CARBOXYLIC ACID,ETHYL ESTER 13C NMR. [Link]

  • El-Naggar, A. M., et al. (2022). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. Molecules. [Link]

  • MySkinRecipes. ethyl iMidazo[2,1-b]thiazole-5-carboxylate. [Link]

  • Al-Said, M. S., et al. (2012). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. International Journal of Molecular Sciences. [Link]

  • Shawky, A. M., et al. (2020). Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates. Molecules. [Link]

  • ResearchGate. Selected biologically active benzo[d]imidazo[2,1-b]thiazoles and benzo[d]oxazole derivatives. [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. [Link]

  • Semantic Scholar. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of benzo [d]imidazo [2,1-b] thiazole and imidazo [2,1-b] thiazole carboxamide triazole derivatives as antimycobacterial agents (Supporting Information). [Link]

  • PubMed. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. [Link]

  • ResearchGate. Nine novel imidazo [2,1-b]thiazole-5-carboxamides derivatives (6-14).... [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. [Link]

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An In-depth Technical Guide to Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Imidazo[2,1-b]thiazole Scaffold

The fused heterocyclic system of imidazo[2,1-b]thiazole stands as a privileged scaffold in medicinal chemistry, consistently demonstrating a broad spectrum of potent biological activities.[1][2] This bicyclic nucleus, integrating both imidazole and thiazole rings, serves as a versatile template for the design of novel therapeutic agents. Derivatives of this core have shown significant promise in oncology, infectious diseases, and inflammatory conditions, underscoring their importance in modern drug discovery. This guide focuses on a key derivative, Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate, providing a comprehensive overview of its synthesis, physicochemical properties, and burgeoning therapeutic applications.

Core Molecular Attributes

This compound is a stable, crystalline solid at room temperature. Its core structure and key identifiers are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₀N₂O₂S
Molecular Weight 210.26 g/mol [3]
CAS Number 57626-37-6
Appearance Off-white to pale yellow solid

Synthesis of this compound: A Validated Protocol

The synthesis of the title compound is reliably achieved through a one-pot cyclization reaction. The following protocol is a robust and efficient method for its preparation.

Experimental Protocol

General Procedure for the Synthesis of Ethyl 6-methylimidazo-[2,1-b]-thiazole-5-carboxylate (3a):

A solution of 2-aminothiazole (1a) (10.0 g, 99.86 mmol, 1.0 eq) and ethyl-2-chloroacetoacetate (32.87 g, 199.72 mmol, 2 eq) is dissolved in 10 volumes of 1,4-dioxane. The reaction mixture is heated to reflux for 24 hours. Progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is extracted with ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate and evaporated under reduced pressure. The resulting crude material is purified by silica gel column chromatography using a 20% ethyl acetate in petroleum ether solvent system to yield the final product. This procedure is expected to yield approximately 80% of the theoretical maximum.

Causality of Experimental Choices

The choice of 1,4-dioxane as the solvent is crucial due to its high boiling point, which facilitates the thermal conditions required for the cyclization reaction, and its ability to dissolve both reactants. The use of an excess of ethyl-2-chloroacetoacetate helps to drive the reaction to completion. The purification by silica gel chromatography is a standard and effective method for isolating the target compound from unreacted starting materials and any potential side products.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_purification Purification cluster_product Product 2-aminothiazole 2-Aminothiazole reaction Cyclization Reaction 2-aminothiazole->reaction ethyl_chloroacetoacetate Ethyl 2-chloroacetoacetate ethyl_chloroacetoacetate->reaction solvent 1,4-Dioxane solvent->reaction temperature Reflux (24h) temperature->reaction extraction Ethyl Acetate Extraction reaction->extraction drying Drying (Na2SO4) extraction->drying evaporation Evaporation drying->evaporation chromatography Silica Gel Chromatography evaporation->chromatography final_product This compound chromatography->final_product

Caption: Synthetic workflow for this compound.

Analytical Characterization: A Self-Validating System

Comprehensive analytical characterization is paramount to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic data for this compound, based on data from closely related analogs.[4]

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl ester protons (a quartet around 4.2 ppm and a triplet around 1.3 ppm), a singlet for the methyl group at the 6-position (around 2.65 ppm), and distinct signals for the aromatic protons of the imidazo[2,1-b]thiazole ring system.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the aromatic carbons of the fused heterocyclic core. The methyl group at the 6-position is expected to show a signal around 16-17 ppm.[4]
Mass Spec (MS) A molecular ion peak ([M+H]⁺) at m/z of approximately 211.05, corresponding to the molecular weight of the compound plus a proton.
Infrared (IR) Characteristic absorption bands for the C=O stretch of the ester group (around 1700-1720 cm⁻¹), C-H stretches, and aromatic C=C and C-N stretching vibrations.

Therapeutic Potential and Applications in Drug Discovery

The imidazo[2,1-b]thiazole scaffold is a cornerstone in the development of novel therapeutics, with derivatives exhibiting a wide array of pharmacological activities.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of imidazo[2,1-b]thiazole derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

G Imidazo_thiazole Imidazo[2,1-b]thiazole Derivatives Kinase_Inhibition Kinase Inhibition Imidazo_thiazole->Kinase_Inhibition Targets Tubulin_Polymerization Tubulin Polymerization Inhibition Imidazo_thiazole->Tubulin_Polymerization Disrupts Cell_Cycle_Arrest Cell Cycle Arrest Kinase_Inhibition->Cell_Cycle_Arrest Leads to Tubulin_Polymerization->Cell_Cycle_Arrest Causes Apoptosis_Induction Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis_Induction Promotes

Caption: Mechanisms of anticancer action for imidazo[2,1-b]thiazole derivatives.

Antimicrobial and Anti-inflammatory Potential

Beyond oncology, this chemical class has demonstrated significant potential in combating microbial infections and mitigating inflammatory responses. The unique electronic and structural features of the imidazo[2,1-b]thiazole nucleus allow for interactions with a diverse range of biological targets, making it a promising starting point for the development of new anti-infective and anti-inflammatory drugs.

Conclusion and Future Directions

This compound is a valuable building block in medicinal chemistry, offering a gateway to a plethora of biologically active molecules. The straightforward and high-yielding synthesis, coupled with the proven therapeutic potential of the imidazo[2,1-b]thiazole scaffold, makes this compound a compelling subject for further investigation. Future research should focus on the derivatization of the ester group to explore new chemical space and identify novel compounds with enhanced potency and selectivity for various therapeutic targets.

References

  • Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. PMC. [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. PubMed Central. [Link]

  • Design, synthesis and biological evaluation of benzo [d]imidazo [2,1-b] thiazole and imidazo [2,1. Semantic Scholar. [Link]

  • Synthesis of curcumin based imidazo[2,1-b]thiazole derivatives and their biological evaluation as antiproliferative agents. Indian Journal of Pharmaceutical Sciences. [Link]

  • Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. MDPI. [Link]/2/216)

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An In-Depth Technical Guide to Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, characterization, and its pivotal role as a versatile building block for creating novel therapeutic agents. The narrative is structured to provide not just data, but actionable insights grounded in established scientific principles.

Introduction: The Significance of the Imidazo[2,1-b]thiazole Core

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry.[1][2] This fused ring structure is a cornerstone in the development of molecules with a vast spectrum of pharmacological activities.[1][3] Its structural rigidity, combined with the presence of nitrogen and sulfur heteroatoms, provides a unique three-dimensional arrangement that facilitates interactions with a wide array of biological targets. Derivatives of this core have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among other therapeutic applications.[2][3][4]

This compound (Compound 3 ) is a key intermediate, serving as a foundational starting material for the synthesis of more complex and potent derivatives.[5][6][7] Its ester and methyl functionalities provide reactive handles for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize drug candidates.

Core Physicochemical and Handling Properties

A precise understanding of a compound's physical and chemical properties is paramount for its effective use in a research setting. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 57626-37-6[5][8][9]
Molecular Formula C₉H₁₀N₂O₂S[5][8][10]
Molecular Weight 210.25 g/mol [8][11]
Purity ≥95-97% (Typical)[8][9]
Synonym(s) Imidazo[2,1-b]thiazole-5-carboxylic acid, 6-methyl-, ethyl ester[8][10]
MDL Number MFCD01060560[5][8]
Storage Store at room temperature or 0-8°C[5][8][9]

Synthesis and Mechanistic Rationale

The synthesis of the imidazo[2,1-b]thiazole core is a well-established process, typically achieved via the cyclocondensation of an α-haloketone with a 2-aminothiazole derivative. This reaction, a variation of the Hantzsch thiazole synthesis, provides a reliable and efficient route to the fused heterocyclic system.

The synthesis of this compound (3 ) follows this principle, starting from 2-aminothiazole (2 ) and ethyl 2-chloroacetoacetate (1 ).[7]

G cluster_reactants Starting Materials cluster_process Reaction Workflow cluster_product Final Product A Ethyl 2-chloroacetoacetate (1) C Cyclocondensation Reaction Solvent: 1,2-Dimethoxyethane (DME) Condition: Heat (e.g., 90°C) A->C B 2-Aminothiazole (2) B->C D Work-up & Purification (e.g., Column Chromatography) C->D Reaction Mixture E This compound (3) D->E Purified Compound G cluster_apps Therapeutic Areas for Derivatives Core {this compound | Key Intermediate} Oncology Anticancer / Antiproliferative Core->Oncology VEGFR-2 Inhibition Infection Antimicrobial / Antitubercular Core->Infection Various Mechanisms Inflammation Anti-inflammatory (e.g., COX-2 Inhibition) Core->Inflammation Enzyme Inhibition Other Antiviral, Anthelmintic, Agrochemical Core->Other Diverse Targets

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. The imidazo[2,1-b]thiazole scaffold is a recognized pharmacophore, and this particular derivative serves as a crucial intermediate in the development of novel therapeutic agents.[1] This document details a reliable and efficient two-step synthesis, beginning with the well-established Hantzsch thiazole synthesis to form a key aminothiazole intermediate, followed by the annulation of the imidazole ring to yield the target compound. The guide offers in-depth explanations of the reaction mechanisms, step-by-step experimental protocols, and critical process parameters, grounded in authoritative scientific literature.

Introduction

The fused heterocyclic system of imidazo[2,1-b]thiazole is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] this compound, in particular, is a valuable building block for the synthesis of more complex bioactive molecules.[1] Its strategic functionalization, featuring a methyl group at the 6-position and an ethyl carboxylate at the 5-position, provides a versatile platform for further chemical modifications. This guide presents a robust and reproducible synthetic route, designed to be accessible to researchers in both academic and industrial settings.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, Ethyl 2-amino-4-methylthiazole-5-carboxylate, via a Hantzsch-type condensation. The second step is the cyclocondensation of this intermediate with an appropriate α-halocarbonyl compound to construct the fused imidazole ring.

Synthesis_Pathway Ethyl_acetoacetate Ethyl acetoacetate Step1 Step 1: Hantzsch Thiazole Synthesis Ethyl_acetoacetate->Step1 Thiourea Thiourea Thiourea->Step1 Ethyl_2_chloroacetoacetate Ethyl 2-chloroacetoacetate Intermediate Ethyl 2-amino-4-methylthiazole-5-carboxylate Step1->Intermediate Step2 Step 2: Imidazole Ring Annulation Intermediate->Step2 Ethyl_2_chloroacetoacetate_2 Ethyl 2-chloroacetoacetate Ethyl_2_chloroacetoacetate_2->Step2 Final_Product This compound Step2->Final_Product

Caption: Overall two-step synthesis pathway for this compound.

Part 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

The initial stage of the synthesis focuses on the construction of the 2-aminothiazole ring system, a classic example of the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. In this specific protocol, ethyl 2-chloroacetoacetate serves as the α-haloketone precursor, which reacts with thiourea. A highly efficient one-pot method is employed, which avoids the isolation of the intermediate α-haloester, thereby simplifying the procedure and improving the overall yield.[4]

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established mechanism. Initially, the sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic carbon bearing the halogen in the α-halo-β-ketoester. This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon of the ester. Subsequent dehydration leads to the formation of the aromatic thiazole ring.

Experimental Protocol

The following protocol is adapted from a robust and high-yielding one-pot procedure.[4]

Materials:

  • Ethanol

  • Ethyl acetate

  • Thiourea

  • Sodium carbonate

  • Ethyl 2-chloroacetoacetate

  • 30% Sodium hydroxide solution

  • Water

Procedure:

  • In a four-necked flask, prepare a solution of ethanol containing 10-35% ethyl acetate.

  • Add thiourea and a catalytic amount of sodium carbonate to the solution. The weight ratio of sodium carbonate to ethyl 2-chloroacetoacetate should be between 0.01 and 0.1.

  • Heat the mixture to 40-55 °C with stirring.

  • Slowly add ethyl 2-chloroacetoacetate dropwise to the reaction mixture.

  • After the addition is complete, raise the temperature to 60-70 °C and maintain it for 5-5.5 hours to ensure the reaction goes to completion.

  • Distill off the majority of the solvent under reduced pressure.

  • Cool the remaining mixture to room temperature and filter to remove any unreacted thiourea.

  • Add the filtrate to water and adjust the pH to 9-10 with a 30% sodium hydroxide solution while stirring.

  • A precipitate will form. Continue stirring for 30 minutes.

  • Collect the solid product by filtration and dry it under a vacuum to obtain Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Quantitative Data
ParameterValueReference
Yield >98%[4]
Melting Point 172-173 °C[4]
Appearance Off-white powder[4]

Part 2: Synthesis of this compound

The final step in the synthesis is the construction of the fused imidazole ring. This is achieved through the reaction of the previously synthesized Ethyl 2-amino-4-methylthiazole-5-carboxylate with an α-halocarbonyl compound. In this case, ethyl 2-chloroacetoacetate is used again, which provides the necessary carbon atoms to form the five-membered imidazole ring and introduces the methyl group at the 6-position.

Reaction Mechanism

The mechanism for this cyclocondensation reaction begins with the nucleophilic attack of the exocyclic amino group of the 2-aminothiazole onto the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the thiazole ring attacks the carbonyl carbon. A subsequent dehydration step results in the formation of the aromatic imidazo[2,1-b]thiazole bicyclic system.

Experimental Protocol

The following protocol is based on a reported procedure for the synthesis of the target molecule.[5][6]

Materials:

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate

  • Ethyl 2-chloroacetoacetate

  • 1,4-Dioxane

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate (for column chromatography)

Procedure:

  • In a round-bottom flask, dissolve Ethyl 2-amino-4-methylthiazole-5-carboxylate and ethyl 2-chloroacetoacetate (2 equivalents) in 1,4-dioxane (10 volumes).

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and extract with ethyl acetate.

  • Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude material by silica gel column chromatography using a 20% ethyl acetate in petroleum ether solvent system to yield the pure this compound.

Quantitative Data
ParameterValueReference
Yield 80%[5]
Appearance Not specified in the reference

Conclusion

This technical guide has detailed a reliable and efficient two-step synthetic pathway for this compound. The methodology leverages the classic Hantzsch thiazole synthesis for the formation of the key 2-aminothiazole intermediate, followed by a cyclocondensation reaction to construct the fused imidazole ring. The provided experimental protocols are based on established literature and offer high yields, making this route suitable for both small-scale research and larger-scale production. The versatility of the imidazo[2,1-b]thiazole scaffold ensures that the target molecule will continue to be a valuable building block in the ongoing quest for novel and effective therapeutic agents.

References

[5] Design, synthesis and biological evaluation of benzo [d]imidazo [2,1-b] thiazole and imidazo [2,1-b]. (URL: [Link]) [6] Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] - PubMed Central. (URL: [Link]) [2] this compound - Chem-Impex. (URL: [Link]) [1] Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer - PMC - PubMed Central. (URL: [Link]) [3] Synthesis of ethyl imidazo[2,1‐b]thiazole‐6‐yl acetate. - ResearchGate. (URL: [Link]) [7] Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] - Semantic Scholar. (URL: [Link]) [4] CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents. (URL: )

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The Imidazo[2,1-b]thiazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple biological targets, offering a fertile ground for the development of diverse therapeutic agents. The imidazo[2,1-b]thiazole core, a fused bicyclic heterocycle containing nitrogen and sulfur, is a quintessential example of such a scaffold.[1][2][3] Its rigid structure and rich electronic properties have made it a cornerstone in the design of novel molecules with a vast spectrum of pharmacological activities.[4][5] From the early discovery of the anthelmintic drug Levamisole, the therapeutic potential of this moiety has expanded dramatically, now encompassing anticancer, antimicrobial, antiviral, and anti-inflammatory applications.[2][6][7][8]

This guide provides a senior application scientist's perspective on the discovery of imidazo[2,1-b]thiazole derivatives. It moves beyond a simple recitation of facts to explain the causality behind synthetic strategies, the logic of structure-activity relationship (SAR) studies, and the practical application of this knowledge in a drug discovery context.

Part 1: Foundational Synthetic Strategies

The accessibility and versatility of the imidazo[2,1-b]thiazole core are largely due to the robust and varied synthetic methodologies developed over the years. The choice of a synthetic route is often dictated by the desired substitution pattern, scalability, and efficiency.

The Cornerstone: Hantzsch Thiazole Synthesis and its Derivatives

The classical Hantzsch thiazole synthesis remains a fundamental and widely used method for constructing the imidazo[2,1-b]thiazole skeleton.[9] The causality behind this reaction's enduring popularity lies in its reliability and the ready availability of starting materials. The core reaction involves the condensation of a 2-aminothiazole with an α-haloketone.

The mechanism proceeds via an initial nucleophilic attack by the endocyclic nitrogen of the 2-aminothiazole onto the electrophilic carbonyl carbon of the α-haloketone, followed by cyclization and dehydration to yield the fused aromatic system. This process is self-validating; the formation of the stable, aromatic bicyclic system is the thermodynamic driving force of the reaction. Microwave-assisted variations of this reaction have been shown to significantly reduce reaction times and improve yields.[9]

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Aminothiazole 2-Aminothiazole Intermediate Intermediate Adduct Aminothiazole->Intermediate + Haloketone α-Haloketone Haloketone->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization Heat/Base Product Imidazo[2,1-b]thiazole Cyclization->Product

Caption: The Hantzsch reaction pathway for imidazo[2,1-b]thiazole synthesis.

The Efficiency of Multicomponent Reactions (MCRs)

In the quest for higher efficiency and molecular diversity, multicomponent reactions (MCRs) have emerged as a powerful tool.[10][11] These reactions combine three or more starting materials in a single pot to form a complex product, minimizing waste and purification steps. The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent example used for synthesizing imidazo[2,1-b]thiazoles.[5][12]

This one-pot, three-component reaction typically involves a 2-aminothiazole, an aldehyde, and an isocyanide.[5] The elegance of this approach is its atom economy and the ability to rapidly generate a library of analogues by simply varying the input components. Iodine-mediated MCRs have also been developed, offering a metal-free approach to constructing the fused imidazole ring.[11][13]

MCR_Synthesis Reactants 2-Aminothiazole + Aldehyde + Isocyanide OnePot One-Pot Reaction (e.g., GBBR) Reactants->OnePot Catalyst/Solvent Product Substituted Imidazo[2,1-b]thiazole OnePot->Product High Atom Economy Anticancer_Mechanism cluster_drug Drug Action cluster_cellular Cellular Effect Drug Imidazo[2,1-b]thiazole Derivative Tubulin Tubulin Protein Drug->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule MitoticSpindle Mitotic Spindle Failure Microtubule->MitoticSpindle CellCycle G2/M Phase Arrest MitoticSpindle->CellCycle Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis

Caption: Mechanism of tubulin inhibition by imidazo[2,1-b]thiazole derivatives.

Table 1: Structure-Activity Relationship (SAR) Highlights for Anticancer Activity

Position on CoreSubstituent TypeImpact on CytotoxicityReference
Position 6 Substituted Phenyl Rings (e.g., 4-methoxyphenyl, 4-fluorophenyl)Generally enhances activity; crucial for tubulin interaction.[14]
Position 5 Introduction of Chalcone moietyPotent activity against breast (MCF-7) and lung (A549) cancer lines.[14]
Position 3 Guanylhydrazone side chainsShowed significant antitumor activity in early studies.[15]
Hybridization Conjugation with BenzimidazoleLeads to potent microtubule-targeting agents.[16]
Antimicrobial and Antimycobacterial Potential

The rise of drug-resistant pathogens presents a global health crisis, creating an urgent need for novel antimicrobial agents. Imidazo[2,1-b]thiazole derivatives have shown significant promise in this area, exhibiting activity against a spectrum of bacteria and fungi. [4][17][18] Furthermore, several analogues have been specifically evaluated for their antimycobacterial effects against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. [6][19]Certain benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives, for instance, have displayed potent activity against the Mtb H37Ra strain with high selectivity, showing no toxicity towards mammalian fibroblast cell lines. [19]Molecular docking studies suggest that these compounds may act by inhibiting essential enzymes in the mycobacterial cell wall synthesis pathway, such as pantothenate synthetase. [19]

Part 3: Field-Proven Experimental Protocols

The following protocols are representative of the synthesis and biological evaluation of imidazo[2,1-b]thiazole derivatives, designed to be self-validating and reproducible.

Protocol: Synthesis of a 6-Aryl-imidazo[2,1-b]thiazole Derivative

This protocol is based on the classical Hantzsch condensation, a robust method for generating the core scaffold.

Objective: To synthesize 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole.

Materials:

  • 2-Aminothiazole

  • 2-Bromo-1-(4-methoxyphenyl)ethanone (α-bromoacetophenone derivative)

  • Ethanol, anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus (Silica gel plates)

  • Column chromatography setup (Silica gel)

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminothiazole (1.0 g, 10 mmol) in 40 mL of anhydrous ethanol.

  • Addition of Reactant: To this stirring solution, add 2-bromo-1-(4-methoxyphenyl)ethanone (2.3 g, 10 mmol). The causality here is the direct reaction between the nucleophilic aminothiazole and the electrophilic α-haloketone.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours. The elevated temperature provides the activation energy needed for the condensation and subsequent cyclization/dehydration.

  • Monitoring: Monitor the reaction progress using TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The disappearance of starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

  • Isolation: Filter the resulting solid precipitate, wash it with cold water, and then with a small amount of cold ethanol to remove impurities.

  • Purification: If necessary, purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard method for assessing the anticancer activity of synthesized compounds against a cancer cell line.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a synthesized imidazo[2,1-b]thiazole derivative against the MCF-7 human breast cancer cell line.

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Synthesized imidazo[2,1-b]thiazole compound, dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete DMEM medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours. The rationale is that viable, metabolically active cells will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis. This provides a quantitative measure of the compound's potency.

Conclusion and Future Outlook

The imidazo[2,1-b]thiazole scaffold has unequivocally established its place as a privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with a broad and potent range of biological activities, ensures its continued relevance in the pursuit of novel therapeutics. [1][20]Future research will likely focus on the development of even more efficient and greener synthetic methodologies, the exploration of novel biological targets, and the design of hybrid molecules that combine the imidazo[2,1-b]thiazole core with other pharmacophores to achieve enhanced potency and selectivity. [21]For drug development professionals, this versatile core remains a highly attractive starting point for building the next generation of innovative medicines.

References

  • Lata, S., et al. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b]T[6][19][22]HIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. Available at: [Link]

  • Amrutkar, V. S., et al. (2025). Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives. Future Medicinal Chemistry. Available at: [Link]

  • Birla Institute of Technology and Science, Pilani. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. Available at: [Link]

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  • National Institutes of Health. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Available at: [Link]

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  • Iraqi Journal of Science. (2022). New Imidazo[2,1-b]naphtha[2,1-d]t[19][22]hiazole Derivatives: Synthesis, Antimicrobial and Antifungal Activity. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram. Available at: [Link]

  • ResearchGate. (n.d.). A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of imidazo[2,1-b]thiazole derivatives via Claisen-Schmidt condensation. Available at: [Link]

  • Andreani, A., et al. (1992). Potential antitumor agents. 21. Structure determination and antitumor activity of imidazo[2,1-b]thiazole guanylhydrazones. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Available at: [Link]

  • Dadou, S. B., et al. (2023). Chalcone-based imidazo[2,1-b]thiazole derivatives: synthesis, crystal structure, potent anticancer activity, and computational studies. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

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The Imidazo[2,1-b]thiazole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocycle

The imidazo[2,1-b]thiazole scaffold, a fused heterocyclic system comprising an imidazole and a thiazole ring, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2] This privileged core structure is present in the antihelminthic drug Levamisole and serves as a versatile template for the design and synthesis of novel therapeutic agents.[2][3] The unique structural features of the imidazo[2,1-b]thiazole nucleus, including its aromaticity and the presence of multiple hydrogen bond donors and acceptors, allow for favorable interactions with a variety of biological targets. This guide provides a comprehensive overview of the significant biological activities of the imidazo[2,1-b]thiazole core, with a focus on its anticancer, antimicrobial, and anti-inflammatory potential, offering insights into its mechanism of action, structure-activity relationships, and relevant experimental protocols.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of the imidazo[2,1-b]thiazole core have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[4][5] These compounds have shown efficacy against a range of cancer cell lines, including melanoma, lung cancer, and breast cancer.[3][6][7]

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer effects of imidazo[2,1-b]thiazole derivatives are often attributed to their ability to interfere with critical cellular processes such as cell division and signal transduction.

1. Tubulin Polymerization Inhibition: A prominent mechanism of action for several imidazo[2,1-b]thiazole conjugates is the disruption of microtubule dynamics.[8] By binding to tubulin, these compounds inhibit its polymerization into microtubules, which are essential components of the mitotic spindle. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[8]

2. Kinase Inhibition: Many imidazo[2,1-b]thiazole derivatives function as potent kinase inhibitors.[4] Kinases are crucial enzymes in signaling pathways that regulate cell growth, proliferation, and survival. By blocking the activity of specific kinases, such as focal adhesion kinase (FAK), these compounds can halt the uncontrolled cell division characteristic of cancer.

Visualizing the Anticancer Mechanism: Tubulin Inhibition Pathway

anticancer_mechanism cluster_cell Cancer Cell Imidazo_Thiazole Imidazo[2,1-b]thiazole Derivative Tubulin Tubulin Dimers Imidazo_Thiazole->Tubulin Binds to Microtubules Microtubules Imidazo_Thiazole->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of tubulin polymerization inhibition by imidazo[2,1-b]thiazole derivatives.

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of imidazo[2,1-b]thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Imidazo[2,1-b]thiazole-chalcone conjugatesA549 (Lung)0.64 - 1.44[8]
Imidazo[2,1-b]thiazole-benzimidazole conjugatesMDA-MB-231 (Breast)1.12 - 1.65[7]
Benzo[d]imidazo[2,1-b]thiazole derivativesA375P (Melanoma)Sub-micromolar[6]
Imidazo[2,1-b]thiazole-noscapine conjugatesMIAPaCa-2 (Pancreatic)4.2[9]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the antiproliferative activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the imidazo[2,1-b]thiazole derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Activity: Combating Pathogenic Microbes

The imidazo[2,1-b]thiazole scaffold has been extensively explored for its antimicrobial properties, demonstrating activity against a broad spectrum of bacteria and fungi.[10] This makes it a promising framework for the development of new anti-infective agents, which is crucial in the era of growing antibiotic resistance.[10]

Spectrum of Activity

Imidazo[2,1-b]thiazole derivatives have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, including:

  • Staphylococcus aureus[10][11]

  • Escherichia coli[10][11]

  • Pseudomonas aeruginosa[11]

  • Mycobacterium tuberculosis[12][13]

Furthermore, these compounds have exhibited antifungal activity against pathogenic fungi such as Candida albicans.[11]

Structure-Activity Relationship (SAR)

SAR studies have revealed that the antimicrobial potency of imidazo[2,1-b]thiazole derivatives can be modulated by the nature and position of substituents on the heterocyclic core. For instance, the introduction of specific aryl or alkyl groups can enhance the activity against certain microbial strains.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the imidazo[2,1-b]thiazole compound in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Certain imidazo[2,1-b]thiazole derivatives have been identified as potent anti-inflammatory agents, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[14][15]

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[16] COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these derivatives can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[14][16]

Visualizing the Anti-inflammatory Mechanism: COX-2 Inhibition Pathway

antiinflammatory_mechanism cluster_inflammation Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate for Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediate Imidazo_Thiazole Imidazo[2,1-b]thiazole Derivative Imidazo_Thiazole->COX2 Selectively Inhibits

Caption: Selective COX-2 inhibition by imidazo[2,1-b]thiazole derivatives.

Quantitative Analysis of COX-2 Inhibitory Activity

The potency and selectivity of imidazo[2,1-b]thiazole derivatives as COX inhibitors are determined by in vitro assays.

CompoundIC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)Reference
N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a)0.08313.7[16]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the production of prostaglandins by recombinant human COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Incubation: Incubate the enzyme with the test compound or a vehicle control in the presence of a cofactor (e.g., heme) and arachidonic acid (the substrate).

  • Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition of COX-1 and COX-2 activity for each compound concentration and determine the IC50 values. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Synthesis of the Imidazo[2,1-b]thiazole Core

A common and efficient method for the synthesis of the imidazo[2,1-b]thiazole scaffold involves the reaction of a 2-aminothiazole with an α-haloketone.[16] This reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of the 2-aminothiazole on the α-carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system. Variations of this method, including one-pot multi-component reactions, have also been developed to generate diverse libraries of imidazo[2,1-b]thiazole derivatives.[17]

Visualizing the General Synthesis Workflow

synthesis_workflow Aminothiazole 2-Aminothiazole Reaction Condensation & Intramolecular Cyclization Aminothiazole->Reaction Haloketone α-Haloketone Haloketone->Reaction Imidazo_Thiazole Imidazo[2,1-b]thiazole Core Reaction->Imidazo_Thiazole

Caption: General synthetic route to the imidazo[2,1-b]thiazole core.

Future Perspectives and Conclusion

The imidazo[2,1-b]thiazole core continues to be a highly attractive scaffold in the field of medicinal chemistry. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it a promising starting point for the development of new therapeutic agents. Future research will likely focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, the exploration of novel biological targets for imidazo[2,1-b]thiazole derivatives could unveil new therapeutic applications for this versatile heterocyclic system. The in-depth understanding of the structure-activity relationships and mechanisms of action discussed in this guide will be instrumental in guiding the rational design of the next generation of imidazo[2,1-b]thiazole-based drugs.

References

  • BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][17][18][19]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. [Link]

  • Review of imidazo[2,1-b][17][18][19]thiadiazole derivatives as antimicrobials. (2024-08-08). [Link]

  • Biological activities of imidazo[2,1-b][17][18][19]thiadiazole derivatives: A review. ResearchGate. (2025-11-19). [Link]

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. (2023-11-15). [Link]

  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. PubMed Central. [Link]

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  • Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects. PubMed. (2021-01-01). [Link]

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  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. (2022-08-10). [Link]

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The Ascendant Role of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

The imidazo[2,1-b]thiazole core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its remarkable and diverse pharmacological profile. This bicyclic scaffold, integrating both imidazole and thiazole moieties, serves as a versatile framework for the design and development of novel therapeutic agents. Its unique structural features and synthetic accessibility have made it a "privileged scaffold" in the pursuit of new drugs. Within this promising class of compounds, Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate emerges as a pivotal building block and a compound of considerable interest in its own right. This technical guide provides an in-depth exploration of its synthesis, characterization, and multifaceted biological activities, offering valuable insights for researchers in the field of drug discovery and development.

The Synthetic Pathway: A Robust and Efficient Approach

The synthesis of this compound is most commonly achieved through a well-established and efficient one-pot condensation reaction. This method offers high yields and operational simplicity, making it a preferred route for accessing this key intermediate.

Causality Behind the Experimental Choices

The selection of reagents and reaction conditions is critical for the successful synthesis of the target compound. 2-Aminothiazole serves as the foundational thiazole component, providing the necessary nitrogen and sulfur heteroatoms for the fused ring system. Ethyl 2-chloroacetoacetate is the ideal partner, offering the three-carbon backbone and the ester functionality required for the final product. The chloro group at the α-position is a key feature, acting as a leaving group to facilitate the initial alkylation of the endocyclic nitrogen of the 2-aminothiazole. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the exocyclic amino group onto the ketone carbonyl, followed by dehydration to form the stable aromatic imidazo[2,1-b]thiazole ring system. The choice of a high-boiling solvent like 1,4-dioxane or 1,2-dimethoxyethane ensures that the reaction can be conducted at a sufficiently high temperature (reflux) to overcome the activation energy barriers for both the initial N-alkylation and the subsequent cyclization-dehydration cascade.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of the title compound.

Materials:

  • 2-Aminothiazole

  • Ethyl 2-chloroacetoacetate

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Procedure:

  • To a solution of 2-aminothiazole (1.0 equivalent) in anhydrous 1,4-dioxane (10 volumes), add ethyl 2-chloroacetoacetate (2.0 equivalents).

  • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 20% ethyl acetate in petroleum ether) as the eluent to afford the pure this compound.[1]

Synthesis_Pathway reagent1 2-Aminothiazole intermediate N-Alkylated Intermediate (not isolated) reagent1->intermediate 1,4-Dioxane, Reflux reagent2 Ethyl 2-chloroacetoacetate reagent2->intermediate product This compound intermediate->product Intramolecular Cyclization & Dehydration Anticancer_Mechanism compound Imidazo[2,1-b]thiazole Derivative vegfr2 VEGFR-2 Inhibition compound->vegfr2 apoptosis Induction of Apoptosis compound->apoptosis cell_cycle G2/M Cell Cycle Arrest compound->cell_cycle cancer_cell Cancer Cell vegfr2->cancer_cell Inhibition of Angiogenesis apoptosis->cancer_cell Programmed Cell Death cell_cycle->cancer_cell Inhibition of Proliferation

Caption: Anticancer mechanisms of imidazo[2,1-b]thiazole derivatives.

Antitubercular Activity

The imidazo[2,1-b]thiazole scaffold has emerged as a promising framework for the development of new antitubercular agents. [2][3][4]Several derivatives have shown potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains. [2]The mechanism of action is believed to involve the inhibition of essential mycobacterial enzymes. Molecular docking studies have suggested that these compounds can bind to the active site of enzymes like pantothenate synthetase, which is crucial for the biosynthesis of coenzyme A in mycobacteria. [2][5]The lipophilicity and electronic properties of the substituents on the imidazo[2,1-b]thiazole ring play a significant role in their antitubercular efficacy.

Anti-inflammatory Activity

Certain derivatives of imidazo[2,1-b]thiazole have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. [6]COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Some imidazo[2,1-b]thiazole analogs have demonstrated potent and selective inhibition of COX-2, highlighting their potential as a new class of anti-inflammatory drugs. [6]

Future Perspectives and Conclusion

This compound stands as a cornerstone in the exploration of the therapeutic potential of the imidazo[2,1-b]thiazole scaffold. Its straightforward synthesis and versatile reactivity make it an invaluable starting material for the generation of diverse chemical libraries. The broad spectrum of biological activities, including anticancer, antitubercular, and anti-inflammatory properties, underscores the immense potential of this heterocyclic system in addressing significant unmet medical needs. Future research will undoubtedly continue to uncover novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles, further solidifying the position of this compound as a key player in the landscape of modern drug discovery.

References

  • Andreani, A., Granaiola, M., Leoni, A., Locatelli, A., Morigi, R., & Rambaldi, M. (2001). Synthesis and antitubercular activity of imidazo[2,1-b]thiazoles. European Journal of Medicinal Chemistry, 36(9), 743-746. [Link]

  • Gürsoy, E., Dincel, E. D., Naesens, L., & Güzeldemirci, N. U. (2018). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Bioorganic & Medicinal Chemistry, 26(10), 2859-2870. [Link]

  • Kamal, A., Reddy, V. S., Shaik, A. B., Kumar, G. B., & Ramakrishna, S. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5769-5777. [Link]

  • Gholami, H., Lighvan, M. Z., & Dastmalchi, S. (2014). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 13(4), 1265–1274. [Link]

  • Samala, G., Vantikommu, J., & S, S. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide derivatives as potential antitubercular agents. RSC Medicinal Chemistry, 13(9), 1146-1158. [Link]

  • El-Sayed, M. K., El-Gazzar, M. G., & El-Essawy, F. A. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. Pharmaceuticals, 17(2), 216. [Link]

  • El-Sayed, M. K., El-Gazzar, M. G., & El-Essawy, F. A. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. Pharmaceuticals, 17(2), 216. [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl imidazo[2,1‐b]thiazole‐6‐yl acetate. Retrieved from [Link]

  • Zhang, L., et al. (2017). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 22(11), 1957. [Link]

  • El-Faham, A., et al. (2012). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2497-2505. [Link]

  • ResearchGate. (n.d.). Nine novel imidazo [2,1-b]thiazole-5-carboxamides derivatives (6-14). Retrieved from [Link]

  • MySkinRecipes. (n.d.). ethyl iMidazo[2,1-b]thiazole-5-carboxylate. Retrieved from [Link]

  • Yogi, B., et al. (2025). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. ResearchGate. [Link]

  • Gholami, H., Lighvan, M. Z., & Dastmalchi, S. (2014). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 13(4), 1265–1274. [Link]

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A Technical Guide to the Spectroscopic Profile of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Authorship: This guide has been synthesized by a Senior Application Scientist to provide a detailed, field-proven perspective on the structural elucidation of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate. The narrative emphasizes not just the data, but the scientific rationale behind the analytical techniques and interpretation, ensuring a robust and reliable characterization workflow.

Introduction

This compound is a heterocyclic compound built upon the imidazo[2,1-b]thiazole scaffold. This fused ring system is of significant interest in medicinal chemistry and drug discovery, serving as a core structural motif in molecules with a wide array of biological activities, including antitubercular, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Its versatility makes it a valuable building block for the synthesis of novel therapeutic agents.[5][6]

Accurate structural confirmation is the bedrock of chemical research and development. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—used to characterize and validate the identity and purity of this compound (Molecular Formula: C₉H₁₀N₂O₂S, Molecular Weight: 210.26 g/mol ).[6]

Chemical structure of this compound with atom numbering for NMR assignment.

Figure 1: Structure and NMR numbering scheme for this compound.

Part 1: The Structural Elucidation Workflow

The characterization of a synthesized molecule is a systematic process. Each analytical technique provides a unique piece of the structural puzzle. The workflow below illustrates a self-validating system where the results from each method must converge to confirm the final structure.

G Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesis Protocol (e.g., Cyclization Reaction) purification Purification (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms ir IR Spectroscopy purification->ir interpretation Spectral Interpretation nmr->interpretation ms->interpretation ir->interpretation validation Structure Confirmation interpretation->validation

Caption: A standard workflow for synthesis and structural validation.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule. Experiments are typically conducted in deuterated solvents such as DMSO-d₆ or CDCl₃.[7]

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons.

Expertise & Causality: The chemical shifts are dictated by the electronic environment. The protons on the heterocyclic rings (H2 and H3) are deshielded (appear at a higher ppm) due to the aromatic nature of the fused ring system and the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms. The ethyl ester group gives a characteristic pattern: a quartet for the methylene (-CH₂-) protons coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the two methylene protons.

Data Summary: ¹H NMR

Assigned Proton Multiplicity Approx. Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Integration Rationale
H3 Doublet 7.7 - 7.9 J = 4.0 - 4.5 1H Located on the thiazole ring, coupled to H2.
H2 Doublet 7.2 - 7.4 J = 4.0 - 4.5 1H Located on the thiazole ring, coupled to H3.
H8 (CH₂) Quartet 4.2 - 4.4 J = 7.0 - 7.2 2H Methylene protons of the ethyl ester, split by H9 methyl group.
H7 (CH₃) Singlet 2.3 - 2.5 N/A 3H Methyl group on the imidazole ring; no adjacent protons to couple with.

| H9 (CH₃) | Triplet | 1.2 - 1.4 | J = 7.0 - 7.2 | 3H | Methyl protons of the ethyl ester, split by H8 methylene group. |

Note: Data is synthesized from analysis of similar structures reported in the literature.[4]

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their functional group identity.

Expertise & Causality: The C7 carbonyl carbon of the ester is significantly deshielded, appearing far downfield (~160-165 ppm) due to the strong electron-withdrawing effect of the two oxygen atoms. Carbons within the heterocyclic system (C2, C3, C5, C6, C7a) appear in the aromatic/olefinic region. The chemical shifts are influenced by their proximity to the heteroatoms.

Data Summary: ¹³C NMR

Assigned Carbon Approx. Chemical Shift (δ, ppm) Rationale
C7 (C=O) 161.0 - 162.0 Ester carbonyl carbon, highly deshielded.
C7a 150.0 - 151.0 Bridgehead carbon between the two rings.
C5 146.5 - 147.5 Carbon attached to the ester group.
C6 144.5 - 145.5 Carbon bearing the methyl group.
C3 122.0 - 123.0 Thiazole ring carbon.
C2 113.5 - 114.5 Thiazole ring carbon.
C8 (CH₂) 60.0 - 61.0 Methylene carbon of the ethyl ester.
C9 (CH₃) 15.5 - 16.5 Methyl carbon of the C6-substituent.

| C10 (CH₃) | 14.0 - 15.0 | Methyl carbon of the ethyl ester. |

Note: Data is synthesized from analysis of similar structures reported in the literature.[4]

Part 3: Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of a compound. Electrospray ionization (ESI) is a common soft ionization technique that typically yields the protonated molecular ion, [M+H]⁺.

Trustworthiness: The observation of an ion at m/z 211.05 corresponding to the [M+H]⁺ (calculated for C₉H₁₁N₂O₂S⁺) provides high-confidence validation of the molecular formula and weight (210.26 g/mol ).[6]

Fragmentation Analysis: While soft ionization minimizes fragmentation, some characteristic losses can be observed. A primary fragmentation pathway involves the loss of the ethoxy group (-OCH₂CH₃, 45 Da) from the molecular ion.

G parent [M+H]⁺ m/z = 211.05 loss - C₂H₅O• (Loss of ethoxy radical) fragment Fragment Ion m/z = 166.02 loss->fragment

Caption: A primary fragmentation pathway for the title compound.

Part 4: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Expertise & Causality: The most prominent peak in the IR spectrum is expected to be the strong C=O stretch from the ester functional group. The exact position of this peak provides clues about conjugation; its presence in a conjugated system typically shifts it to a slightly lower wavenumber compared to a saturated ester.

Data Summary: Key IR Absorptions

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~3100 - 3000 Medium C-H Stretch Aromatic/Heteroaromatic C-H
~2980 - 2850 Medium C-H Stretch Aliphatic (CH₃, CH₂)
~1700 - 1720 Strong C=O Stretch α,β-Unsaturated Ester
~1600 - 1450 Medium-Strong C=C and C=N Stretches Imidazo[2,1-b]thiazole Ring

| ~1250 - 1150 | Strong | C-O Stretch | Ester |

Note: Frequencies are based on typical values and data from related structures.[8]

Part 5: Self-Validating Experimental Protocols

To ensure data is reproducible and trustworthy, standardized protocols are essential.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Ensure the solvent is from a sealed ampoule or freshly dried to minimize water contamination.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard instrument shimming to optimize magnetic field homogeneity.

  • Acquisition:

    • ¹H NMR: Acquire data using a standard pulse program. A spectral width of 16 ppm and 16-32 scans are typically sufficient.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse program. A wider spectral width (e.g., 240 ppm) and a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak.

Protocol 2: ESI-MS Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Instrument Tuning: Optimize key ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal and maximize the intensity of the [M+H]⁺ ion.

  • Data Acquisition: Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500 Da).

  • Validation: Verify that the most abundant peak corresponds to the calculated exact mass of the protonated molecule (C₉H₁₁N₂O₂S⁺ = 211.0538).

Conclusion

The structural identity of this compound is unequivocally established through the combined application of NMR, MS, and IR spectroscopy. The ¹H and ¹³C NMR spectra define the precise arrangement of the carbon-hydrogen framework. Mass spectrometry provides definitive confirmation of the molecular formula and weight. Finally, IR spectroscopy verifies the presence of key functional groups. This multi-faceted, self-validating approach provides the high-confidence data required for researchers in drug discovery and chemical synthesis.

References

  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • Patel, R., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide derivatives as potential anti-mycobacterial agents. RSC Medicinal Chemistry. Available at: [Link]

  • Supporting Information for "Design, synthesis and biological evaluation of benzo [d]imidazo [2,1-b] thiazole and imidazo [2,1-b] thiazole carboxamide derivatives as potential anti-mycobacterial agents". (2022). The Royal Society of Chemistry.
  • El-Sayed, M. A., et al. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. Molecules, 29(3), 734. Available at: [Link]

  • SpectraBase. (n.d.). 2,3-DIHYDRO-6-METHYLIMIDAZO[2,1-b]THIAZOLE-5-CARBOXYLIC ACID,ETHYL ESTER. Retrieved from [Link]

  • Haidar, S., et al. (2021). (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. Molbank, 2021(4), M1296. Available at: [Link]

  • MySkinRecipes. (n.d.). ethyl iMidazo[2,1-b]thiazole-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl imidazo[2,1‐b]thiazole‐6‐yl acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). The crystal structure of ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, C14H11N3O4S. Retrieved from [Link]

  • Patel, R., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide derivatives as potential anti-mycobacterial agents. RSC Medicinal Chemistry. Available at: [Link]

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Methodological & Application

Synthesis of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[2,1-b]thiazole scaffold is a core structure in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step synthesis protocol but also insights into the underlying chemical principles and practical considerations for a successful and reliable synthesis.

Introduction to Imidazo[2,1-b]thiazoles

The fused heterocyclic system of imidazo[2,1-b]thiazole is a privileged scaffold in medicinal chemistry due to its structural rigidity and ability to interact with various biological targets.[1][2] The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex derivatives with potential therapeutic applications. Its ester functionality allows for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-4-methylthiazole, via the well-established Hantzsch thiazole synthesis. The second step is the cyclocondensation of this intermediate with an α-halo-β-ketoester to construct the fused imidazole ring, yielding the target molecule.

Part 1: Synthesis of 2-Amino-4-methylthiazole

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.[3][4][5] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. In this protocol, we utilize chloroacetone and thiourea.

Reaction Mechanism

The mechanism proceeds through a series of nucleophilic attack and cyclization steps. The sulfur atom of thiourea, being highly nucleophilic, attacks the electrophilic carbon of the α-haloketone (chloroacetone). This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
ThioureaCH₄N₂S76.1276 g (1 mol)
ChloroacetoneC₃H₅ClO92.5392.5 g (1 mol)Caution: Lachrymator and toxic. Handle in a fume hood.
Deionized WaterH₂O18.02200 mL
Sodium HydroxideNaOH40.00200 g
Diethyl Ether(C₂H₅)₂O74.12300 mL

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, suspend 76 g (1 mol) of thiourea in 200 mL of deionized water.

  • Addition of Chloroacetone: Begin stirring the suspension and add 92.5 g (1 mol) of chloroacetone dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction will occur, and the thiourea will gradually dissolve.

  • Reflux: After the addition is complete, heat the resulting yellow solution to reflux and maintain for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature. While stirring, carefully add 200 g of solid sodium hydroxide in portions, ensuring the temperature is controlled with an ice bath. An oily layer will separate.

  • Extraction: Transfer the mixture to a separatory funnel and separate the upper oily layer. Extract the aqueous layer three times with 100 mL portions of diethyl ether.

  • Drying and Filtration: Combine the oily layer and the ethereal extracts. Dry the combined organic phase over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

  • Purification: Remove the diethyl ether by rotary evaporation. The crude product can be purified by vacuum distillation to yield 2-amino-4-methylthiazole as a solid.

Part 2: Synthesis of this compound

This step involves the construction of the fused imidazole ring through the reaction of 2-amino-4-methylthiazole with ethyl 2-chloro-3-oxobutanoate (ethyl 2-chloroacetoacetate).

Reaction Mechanism

The reaction is a cyclocondensation. The exocyclic amino group of 2-amino-4-methylthiazole acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in ethyl 2-chloro-3-oxobutanoate. This is followed by an intramolecular cyclization where the ring nitrogen of the thiazole attacks the ketone carbonyl group. Subsequent dehydration leads to the formation of the aromatic imidazo[2,1-b]thiazole ring system.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
2-Amino-4-methylthiazoleC₄H₆N₂S114.1711.4 g (0.1 mol)Synthesized in Part 1.
Ethyl 2-chloro-3-oxobutanoateC₆H₉ClO₃164.5916.5 g (0.1 mol)Caution: Corrosive and toxic. Handle in a fume hood.
1,4-DioxaneC₄H₈O₂88.11100 mLAnhydrous
Ethyl AcetateC₄H₈O₂88.11As neededFor extraction and chromatography.
Petroleum Ether--As neededFor chromatography.
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 11.4 g (0.1 mol) of 2-amino-4-methylthiazole and 16.5 g (0.1 mol) of ethyl 2-chloro-3-oxobutanoate in 100 mL of anhydrous 1,4-dioxane.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and petroleum ether as the mobile phase.[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent. Alternatively, recrystallization from a suitable solvent system like ethanol/water can be employed.[7]

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS).[1][6][8]

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Chloroacetone is a lachrymator and toxic. Avoid inhalation and contact with skin and eyes.

  • Ethyl 2-chloro-3-oxobutanoate is corrosive and toxic. Handle with care to avoid contact.

  • 1,4-Dioxane is a flammable liquid and a potential carcinogen. Use appropriate safety measures.

Troubleshooting

  • Low yield in Part 1: Ensure the chloroacetone is of good quality and the reaction is refluxed for the specified time. Incomplete reaction can be a cause.

  • Low yield in Part 2: The purity of the starting 2-amino-4-methylthiazole is crucial. Ensure it is properly purified before use. The reaction is sensitive to moisture, so using anhydrous dioxane is important.

  • Purification challenges: If column chromatography is difficult, try recrystallization from different solvent systems. The choice of solvent can significantly impact the purity and yield of the final product.

Visualizing the Workflow

The following diagrams illustrate the key steps in the synthesis process.

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 2-Amino-4-methylthiazole cluster_part2 Part 2: Synthesis of Target Compound Thiourea Thiourea Reaction1 Hantzsch Thiazole Synthesis (Reflux in Water) Thiourea->Reaction1 Chloroacetone Chloroacetone Chloroacetone->Reaction1 Workup1 Work-up & Purification (Base, Extraction, Distillation) Reaction1->Workup1 Product1 2-Amino-4-methylthiazole Workup1->Product1 Product1_ref 2-Amino-4-methylthiazole Product1->Product1_ref Reaction2 Cyclocondensation (Reflux in 1,4-Dioxane) Product1_ref->Reaction2 Ketoester Ethyl 2-chloro-3-oxobutanoate Ketoester->Reaction2 Workup2 Work-up & Purification (Extraction, Chromatography) Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Overall synthetic workflow for this compound.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration A 2-Amino-4-methylthiazole (Nucleophile) C Intermediate 1 A->C B Ethyl 2-chloro-3-oxobutanoate (Electrophile) B->C D Intermediate 1 E Cyclized Intermediate D->E F Cyclized Intermediate G Final Product (Aromatization) F->G

Caption: Simplified reaction mechanism for the formation of the imidazo[2,1-b]thiazole ring.

References

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free C
  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. (2022-08-10).
  • The crystal structure of ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, C14H11N3O4S.
  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] - Semantic Scholar.
  • Synthetic Access to Imidazo[2,1-b]thiazoles | Request PDF.
  • 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid | Benchchem.
  • Design, synthesis and biological evaluation of benzo [d]imidazo [2,1-b] thiazole and imidazo [2,1-b]thiazole carboxamide triazole derivatives as antimycobacterial agents. The Royal Society of Chemistry. (2022).
  • Synthesis of ethyl imidazo[2,1‐b]thiazole‐6‐yl acetate.
  • Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. NIH.
  • facile one-pot procedure for the synthesis of 2-aminothiazole deriv
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. (2021-03-07).
  • Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. MDPI. (2024-02-07).
  • Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. PubMed.
  • 2-amino-4-methylthiazole - Organic Syntheses Procedure.
  • Chemistry of Imidazo[2,1-b][8][9][10]thiadiazoles. ResearchGate. (2023-08-24).

  • A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip (RSC Publishing).
  • An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Organic Chemistry Portal.
  • Synthesis and evaluation of new imidazo[2,1-b]thiazoles as antituberculosis agents. DergiPark.
  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. (2022-08-10).
  • Synthesis of 2-aminothiazole derivatives.
  • Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors. PubMed. (2016-03-15).

Sources

Application Notes & Protocols: A Guide to the One-Pot Synthesis of Imidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry.[1][2] This fused bicyclic structure serves as a versatile template for designing therapeutic agents, with derivatives demonstrating a wide array of potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] Classical multi-step syntheses for these compounds often suffer from long reaction times, harsh conditions, and low overall yields.[2][5]

One-pot syntheses, particularly multicomponent reactions (MCRs), offer a more efficient, economical, and environmentally benign alternative.[2][6] By combining two or more starting materials in a single reaction vessel, these methods reduce the need for isolating intermediates, thereby saving time, solvents, and resources while often improving yields. This guide provides an in-depth look at the primary one-pot strategies for synthesizing imidazo[2,1-b]thiazole derivatives, complete with mechanistic insights and detailed experimental protocols.

Part 1: Core Synthetic Strategies and Mechanistic Rationale

The construction of the imidazo[2,1-b]thiazole core in a one-pot fashion predominantly relies on the formation of the imidazole ring onto a pre-existing thiazole moiety. The choice of reactants dictates the specific pathway, with two main strategies being particularly prominent: the Hantzsch-type condensation and the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction.

The Hantzsch-Type Condensation Pathway

A foundational approach to forming the fused imidazole ring is an adaptation of the classic Hantzsch thiazole synthesis.[6][7][8] In this one-pot, two-component reaction, a 2-aminothiazole derivative reacts with an α-haloketone.

Causality of the Mechanism: The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of the 2-aminothiazole ring on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[2,1-b]thiazole system.

Hantzsch_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway R1 2-Aminothiazole I1 Intermediate Formation (Nucleophilic Attack) R1->I1 R2 α-Haloketone R2->I1 I2 Intramolecular Cyclization I1->I2 Spontaneous I3 Dehydration I2->I3 Acid/Heat P Imidazo[2,1-b]thiazole Product I3->P

Caption: Hantzsch-type condensation workflow.

The Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction

The Groebke–Blackburn–Bienaymé reaction (GBBR) is a powerful isocyanide-based multicomponent reaction (I-MCR) that constructs the imidazo[2,1-b]thiazole scaffold with high atom economy.[2][5] This one-pot, three-component strategy involves the condensation of a 2-aminoazole (like 2-aminothiazole), an aldehyde, and an isocyanide.

Causality of the Mechanism: The reaction proceeds through the acid-catalyzed formation of a Schiff base from the 2-aminothiazole and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base intermediate. A subsequent tautomerization and aromatization lead to the final product. This pathway is highly efficient as it forms multiple bonds in a single operation.[9]

GBB_Mechanism A 2-Aminothiazole Aldehyde Isocyanide B Step 1: Schiff Base Formation (Amine + Aldehyde) A->B Acid Catalyst C Step 2: Nucleophilic Attack (Isocyanide attacks Schiff base) B->C D Step 3: Intramolecular Cyclization (Formation of fused ring) C->D E Step 4: Aromatization (Proton transfer/tautomerization) D->E F Final Product Imidazo[2,1-b]thiazole Derivative E->F

Caption: The Groebke-Blackburn-Bienaymé Reaction (GBBR) pathway.

Part 2: Experimental Protocols and Data

The following protocols are detailed, self-validating methodologies for synthesizing imidazo[2,1-b]thiazole derivatives in a research setting.

Protocol 1: One-Pot, Three-Component Synthesis of Chromone-Substituted Imidazo[2,1-b]thiazoles via GBBR

This protocol is based on a catalyst-free GBB reaction, demonstrating a green and efficient method for generating complex heterocyclic structures.[2][5]

Step-by-Step Methodology:

  • Reagent Preparation: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add 3-formylchromone (1.0 mmol, 174.16 mg), 2-aminothiazole (1.0 mmol, 100.15 mg), and the desired isocyanide (1.0 mmol).

  • Solvent Addition: Add anhydrous toluene (1.0 mL) to the flask.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3 v/v) mobile phase. The reaction is typically complete within 30 minutes.[2]

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold toluene or ethanol to remove any unreacted starting materials. If necessary, further purification can be achieved by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).[2]

Representative Data:

The versatility of this methodology has been demonstrated with various isocyanide reagents, consistently providing moderate to good yields.

EntryIsocyanide ReagentProduct Yield (%)
1tert-Butyl isocyanide74
2Cyclohexyl isocyanide76
3Benzyl isocyanide75
43,4-Dimethoxyphenethyl isocyanide75
5(4-Isocyanophenyl)(p-tolyl)methanone78
(Data adapted from a study on catalyst-free GBBR synthesis)[2][5]
Protocol 2: Microwave-Assisted, One-Pot Synthesis of Benzo[d]imidazo[2,1-b]thiazoles

This protocol utilizes a three-component reaction under microwave irradiation, significantly reducing reaction times while maintaining high yields. It is particularly effective for synthesizing derivatives fused with a benzene ring.[10][11]

Step-by-Step Methodology:

  • Reagent Combination: In a microwave process vial, combine the substituted 2-aminobenzothiazole (1.0 mmol), an arylglyoxal (1.0 mmol), and barbituric acid (1.0 mmol).

  • Solvent and Catalyst: Add dimethyl sulfoxide (DMSO) as the solvent and a catalytic amount of iodine (I₂).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for 12-15 minutes.[10]

  • Reaction Monitoring: Progress can be monitored by TLC after cooling the vial.

  • Work-up and Isolation: After cooling, pour the reaction mixture into ice-cold water. The solid product will precipitate out.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. The product is often pure enough after this step, but can be recrystallized from an appropriate solvent like ethanol or DMF if needed.

  • Characterization: Analyze the final compound using spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Experimental_Workflow A 1. Reagent Combination (Reactants, Solvent, Catalyst) B 2. Reaction Execution (Heating / Microwave Irradiation) A->B C 3. Progress Monitoring (TLC) B->C C->B Reaction Incomplete D 4. Reaction Quench & Work-up (Cooling, Precipitation, Filtration) C->D Reaction Complete E 5. Purification (Recrystallization / Chromatography) D->E F 6. Characterization (NMR, MS, IR) E->F

Caption: General experimental workflow for one-pot synthesis.

Part 3: Applications in Drug Discovery and Development

The imidazo[2,1-b]thiazole scaffold is a cornerstone in the development of new therapeutic agents due to its broad spectrum of biological activities.[1][3] The efficient one-pot synthetic routes described here enable the rapid generation of diverse compound libraries for screening and lead optimization.

  • Anticancer Activity: Many derivatives exhibit potent cytotoxic effects against various cancer cell lines.[1][12] A key mechanism of action is the inhibition of tubulin polymerization by binding to the colchicine-binding site, which leads to cell cycle arrest and apoptosis.[1]

  • Antimicrobial and Antiviral Activity: This class of compounds has shown significant activity against pathogenic bacteria, fungi, and various viruses, making them promising candidates for developing new anti-infective agents.[1][4]

  • Anti-inflammatory Properties: Several derivatives have demonstrated potent anti-inflammatory effects in preclinical models, suggesting their potential for treating inflammatory disorders.[1][13]

The ability to quickly synthesize and modify these structures through one-pot reactions is invaluable for establishing structure-activity relationships (SAR) and advancing promising candidates through the drug development pipeline.[14]

References

  • Application of Imidazo[2,1-b][1][7]thiazole Derivatives in Drug Discovery - Benchchem. Available at:

  • Three Component Reaction for the Synthesis of Imidazo[2,1-b]thiazole Derivatives.
  • Hantzsch Thiazole Synthesis - Chem Help ASAP.
  • Hantzsch Thiazole Synthesis - SynArchive.
  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts - MDPI.
  • I2/DMSO mediated multicomponent reaction for the synthesis of 2-arylbenzo[d]imidazo[2,1-b] thiazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing).
  • I2/DMSO mediated multicomponent reaction for the synthesis of 2-arylbenzo[d]imidazo[2,1-b] thiazole derivatives | Request PDF - ResearchGate.
  • Synthesis of imidazo[2,1-b]thiazol-5-amines using Groebke–Blackburn–Bienaymé multicomponent reaction (microreview) | Request PDF - ResearchGate.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH.
  • Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram - ResearchGate.
  • From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?
  • synthesis of thiazoles - YouTube.
  • One‐pot microwave‐assisted synthesis of imidazo[2,1‐b]thiazole derivatives.
  • Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC - PubMed Central.
  • Synthesis One Pot of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free Catalyts † - Sciforum.
  • Current synthesis in the context of benzo[d]imidazo[2,1-b]thiazoles - ResearchGate.
  • Original Research J. Synth. Chem. A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds Involv - Journal of Synthetic Chemistry.
  • New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed.

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The Strategic Intermediate: Application Notes for Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[2,1-b]thiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The fused heterocyclic system of imidazo[2,1-b]thiazole is a cornerstone in modern drug discovery, recognized for its broad spectrum of biological activities.[1][2] This privileged scaffold is a key component in compounds developed as anticancer, antitubercular, antiviral, and anti-inflammatory agents.[1][2][3] At the heart of many of these synthetic endeavors lies Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate , a versatile and strategically important pharmaceutical intermediate.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the synthesis, characterization, and utilization of this key building block. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and success in your research.

Chemical Properties and Specifications

A clear understanding of the physicochemical properties of this compound is paramount for its effective use.

PropertyValue
Molecular Formula C₁₀H₁₀N₂O₂S
Molecular Weight 222.26 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in alcohols.
Purity (typical) ≥98% (by HPLC)

Synthesis Protocol: A Modern Approach to the Hantzsch-Type Condensation

The synthesis of this compound is typically achieved through a variation of the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring. This is followed by an intramolecular cyclization to form the fused imidazole ring. The following protocol is a robust and scalable method for its preparation.

Reaction Scheme

Synthesis_Scheme cluster_reactants Reactants cluster_product Product 2-aminothiazole 2-Aminothiazole reaction_step Hantzsch-Type Condensation & Intramolecular Cyclization 2-aminothiazole->reaction_step 1,4-Dioxane, Reflux ethyl_2_chloroacetoacetate Ethyl 2-chloroacetoacetate ethyl_2_chloroacetoacetate->reaction_step product This compound reaction_step->product Derivatization_Workflow start This compound hydrolysis Hydrolysis (e.g., LiOH, THF/H₂O) start->hydrolysis hydrazide_formation Hydrazide Formation (e.g., Hydrazine Hydrate, Reflux) start->hydrazide_formation carboxylic_acid 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid hydrolysis->carboxylic_acid amide_coupling Amide Coupling (e.g., HATU, DIPEA, Amine) carboxylic_acid->amide_coupling amide_derivative Amide Derivatives amide_coupling->amide_derivative hydrazide 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide hydrazide_formation->hydrazide schiff_base Schiff Base Formation (e.g., Substituted Isatin) hydrazide->schiff_base bioactive_conjugates Bioactive Conjugates (e.g., Anticancer Agents) schiff_base->bioactive_conjugates

Sources

Application Notes & Protocols: The Role of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the utility and evaluation of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate and its derivatives in oncology. This document provides a synthesis of current knowledge, outlines potential mechanisms of action, and delivers detailed protocols for investigating the anticancer properties of this promising heterocyclic scaffold.

Introduction: The Imidazo[2,1-b]thiazole Scaffold in Oncology

The imidazo[2,1-b]thiazole core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] This scaffold is structurally related to the anthelmintic drug Levamisole and has been explored for a wide range of therapeutic applications, including anticancer therapies.[2] The fusion of an imidazole and a thiazole ring creates a unique electronic and steric environment, making it a privileged scaffold for interacting with various biological targets.[1]

Derivatives of imidazo[2,1-b]thiazole have demonstrated potent activity against a spectrum of human cancer cell lines, operating through multiple mechanisms of action.[3] These include the inhibition of critical signaling kinases, disruption of microtubule dynamics, and the induction of programmed cell death (apoptosis).[4][5]

This compound is a key synthetic intermediate, serving as a versatile building block for the creation of more complex and potent derivatives.[6] Its ester functionality provides a convenient handle for chemical modification, such as conversion to hydrazides, amides, or other functional groups, enabling the exploration of a broad chemical space to optimize anticancer activity.[7] A recent study highlighted this approach, where N'-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides, derived from the title compound, were synthesized and showed potent anti-proliferative effects against the MCF-7 breast cancer cell line.[7]

Key Mechanistic Insights from Imidazo[2,1-b]thiazole Derivatives

Research into various analogs has illuminated several potential anticancer mechanisms associated with this scaffold. Understanding these pathways is critical for designing targeted experiments and interpreting results.

  • Kinase Inhibition: Certain derivatives act as potent inhibitors of key kinases involved in cancer progression. For example, some compounds have shown inhibitory activity against Focal Adhesion Kinase (FAK), a critical mediator of cell migration and survival.[4] Others have been developed as pan-RAF inhibitors, targeting signaling pathways that are frequently mutated in melanoma.[8] A notable study identified a derivative that potently inhibited Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[7]

  • Microtubule Disruption: Several imidazo[2,1-b]thiazole-benzimidazole conjugates have been shown to inhibit tubulin polymerization.[5] By interfering with microtubule dynamics, these agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is shared by established chemotherapeutics like paclitaxel and vinca alkaloids.[5]

  • Induction of Apoptosis & Cell Cycle Arrest: A common outcome of treatment with active imidazo[2,1-b]thiazole derivatives is the induction of apoptosis.[5][7] This is often preceded by cell cycle arrest, typically at the G2/M checkpoint.[7][9] Mechanistic studies have shown that these effects can be mediated by the upregulation of pro-apoptotic proteins like Bax, Caspase-8, and Caspase-9, and the downregulation of anti-apoptotic proteins like Bcl-2.[7]

Visualizing a Potential Mechanism: VEGFR-2 Inhibition Pathway

The following diagram illustrates how an imidazo[2,1-b]thiazole derivative might inhibit the VEGFR-2 signaling cascade, a critical pathway for tumor angiogenesis.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Compound Imidazo[2,1-b]thiazole Derivative Compound->VEGFR2 Inhibits (ATP-binding site)

Caption: Potential inhibition of the VEGFR-2 signaling pathway by an imidazo[2,1-b]thiazole derivative.

Experimental Evaluation: Protocols for Anticancer Screening

The following section provides detailed protocols for the initial in vitro assessment of novel compounds derived from this compound.

General Workflow for Compound Evaluation

A systematic approach is crucial for efficiently screening and characterizing novel anticancer agents.[10][11] The workflow begins with broad cytotoxicity screening and funnels promising candidates toward more detailed mechanistic studies.

Caption: A stepwise workflow for the in vitro evaluation of novel anticancer compounds.

Protocol 1: Assessment of Cytotoxicity (CellTiter-Glo® Assay)

Principle: This assay quantifies cell viability by measuring ATP levels, an indicator of metabolic activity.[10] A luminescent signal, proportional to the amount of ATP, is generated by a luciferase reaction. This method is rapid, sensitive, and suitable for high-throughput screening.[12][13]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT-116).

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • White, opaque-walled 96-well microplates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega or equivalent).

  • Luminometer.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Rationale: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have adhered properly before drug exposure.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

    • Rationale: A 48-72 hour incubation period is typically sufficient to observe significant effects on cell proliferation and viability.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the substrate with the buffer as per the manufacturer's instructions.

  • Luminescence Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Principle: This protocol uses propidium iodide (PI), a fluorescent dye that intercalates with DNA, to quantify the DNA content of individual cells.[14] The fluorescence intensity is directly proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[15]

Materials:

  • Cancer cell lines cultured in 6-well plates.

  • Test compound and controls.

  • Phosphate-Buffered Saline (PBS).

  • 70% cold ethanol.

  • RNase A solution (100 µg/mL).

  • Propidium Iodide (PI) staining solution (50 µg/mL).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed approximately 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic and viable cells are analyzed. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.

  • Fixation: Resuspend the pellet gently and add 1 mL of ice-cold 70% ethanol dropwise while vortexing at a low speed. This prevents cell clumping. Incubate at -20°C for at least 2 hours (or overnight).

    • Rationale: Ethanol fixation permeabilizes the cell membrane, allowing the dye to enter, and preserves the cell's morphology and DNA content.

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the pellet with 1 mL of PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Rationale: RNase A is crucial for degrading double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to the control.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can detect these exposed PS residues. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).[16]

Materials:

  • Cancer cell lines cultured in 6-well plates.

  • Test compound and controls.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed and treat cells in 6-well plates as described in the cell cycle protocol (Section 3.3, Step 1).

  • Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Rationale: Incubation must be done in the dark to prevent photobleaching of the fluorochromes.

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.

  • Data Analysis: Create a quadrant plot:

    • Lower-Left (Annexin V- / PI-): Live cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells/debris. Quantify the percentage of cells in each quadrant to assess the apoptotic effect of the compound.

Data Summary: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives

The following table summarizes reported in vitro activity for various derivatives of the core scaffold, demonstrating the potential for this chemical class.

Compound Class/DerivativeCancer Cell LineAssay TypeEndpointResultReference
N'-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazideMCF-7 (Breast)CytotoxicityIC₅₀8.38 µM[7]
ibid.-Kinase InhibitionVEGFR-2 IC₅₀0.33 µM[7]
ibid.MCF-7 (Breast)Cell CycleG2/M Phase Arrest27.07% of cells in G2/M[7]
Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d)A549 (Lung)CytotoxicityIC₅₀1.08 µM[5]
ibid.-Tubulin AssayPolymerization IC₅₀1.68 µM[5]
Spirothiazolidinone derivativeC6 (Glioma)Cytotoxicity-Higher activity than cisplatin[4]
ibid.-Kinase InhibitionFAK InhibitionHigh[4]
(Imidazo[2,1-b]thiazol-5-yl)pyrimidine derivative (38a)Melanoma CellsCytotoxicity-High cellular activity[8]
ibid.-Kinase InhibitionPan-RAF InhibitionPotent[8]

Conclusion and Future Directions

This compound is a valuable starting material for the synthesis of novel anticancer agents. The imidazo[2,1-b]thiazole scaffold has proven to be a versatile platform, yielding derivatives that can potently inhibit cancer cell growth through diverse and clinically relevant mechanisms, including kinase inhibition and microtubule disruption. The protocols detailed herein provide a robust framework for the systematic evaluation of new analogs. Future research should focus on optimizing the potency and selectivity of these compounds, elucidating detailed structure-activity relationships (SAR), and advancing the most promising candidates into preclinical in vivo models to assess their therapeutic potential.

References

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Application Notes and Protocols for the Agrochemical Formulation of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of Imidazo[2,1-b]thiazoles in Modern Crop Protection

The imidazo[2,1-b]thiazole scaffold represents a promising frontier in the development of novel agrochemicals.[1][2][3] This heterocyclic system is a key pharmacophore in a range of biologically active molecules, exhibiting fungicidal, herbicidal, and insecticidal properties.[4] Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate, the subject of this guide, is a versatile derivative within this class, offering a unique chemical backbone for the creation of advanced crop protection agents.[1][5] Its efficacy, however, is intrinsically linked to its formulation—the process of converting a biologically active compound into a product that is safe, stable, and effective for agricultural use.

This document serves as a comprehensive technical guide for researchers, chemists, and formulation scientists. It provides a foundational understanding and detailed, actionable protocols for the development, characterization, and evaluation of agrochemical formulations containing this compound. The methodologies outlined herein are grounded in established industry standards, including the globally recognized CIPAC (Collaborative International Pesticides Analytical Council) and OECD (Organisation for Economic Co-operation and Development) guidelines, to ensure scientific rigor and regulatory alignment.

Section 1: Pre-Formulation Assessment of the Active Ingredient

A thorough understanding of the physicochemical properties of this compound is the cornerstone of rational formulation design. These properties dictate the choice of formulation type, excipients, and manufacturing processes.

1.1. Physicochemical Profile

The following table summarizes key physicochemical parameters for this compound. It is imperative to experimentally verify these properties for each new batch of the active ingredient (AI).

PropertyValue / ObservationSignificance for Formulation
Molecular Formula C₉H₁₀N₂O₂SEssential for calculating concentrations and molar equivalents.
Molecular Weight 210.26 g/mol [5]Used in all quantitative aspects of formulation development.
Physical State Solid (crystalline)Determines the suitability for solid or liquid-based formulations.
Melting Point 98 °C[6]A melting point above 50°C is favorable for developing stable Suspension Concentrates (SC) and Wettable Powders (WP).
Water Solubility LowThe low aqueous solubility necessitates formulations that can effectively disperse the AI in water for spray applications (e.g., SC, WP, EC).
Solubility in Organic Solvents Soluble in various organic solventsEnables the development of Emulsifiable Concentrate (EC) formulations.
Stability Stable under normal conditionsStability profile under various pH, temperature, and UV light conditions must be determined to select appropriate stabilizers.

1.2. Analytical Method Development: A Prerequisite for Quality Control

A validated analytical method is crucial for quantifying the active ingredient in both the technical material and the final formulation. A High-Performance Liquid Chromatography (HPLC) method is recommended for its specificity and sensitivity.

Protocol 1: Development of a Reversed-Phase HPLC Method

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation: A mixture of an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 3.2) and an organic solvent like methanol or acetonitrile. The ratio should be optimized to achieve good separation and a reasonable retention time (e.g., 70:30 v/v Methanol:Buffer).[7]

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV spectrophotometer. Set the HPLC detector to this wavelength.

  • Standard Preparation: Prepare a stock solution of the analytical standard in a suitable solvent (e.g., methanol) and create a series of dilutions to establish a calibration curve.

  • Sample Preparation: Accurately weigh a portion of the formulation and dissolve/disperse it in the chosen solvent. Dilute to a concentration within the linear range of the calibration curve.

  • Validation: Validate the method according to ICH or OECD guidelines for linearity, accuracy, precision, specificity, and robustness.[8]

Section 2: Formulation Development Strategies

The selection of a formulation type depends on the physicochemical properties of the AI, the intended application, and market preferences. For a water-insoluble solid like this compound, the most suitable formulations are typically Suspension Concentrates (SC), Wettable Powders (WP), or Emulsifiable Concentrates (EC).

2.1. Suspension Concentrate (SC) Formulation

SC formulations are stable dispersions of the solid AI in water. They are dust-free and easy to handle, making them a popular choice.

Protocol 2: Preparation of a Suspension Concentrate (SC) Formulation

  • Mill Base Preparation:

    • In a suitable vessel, combine water, a wetting agent (e.g., an anionic surfactant), a dispersing agent (e.g., a polymeric surfactant), and an antifreeze agent (e.g., propylene glycol).

    • Slowly add the this compound powder to the mixture under high-shear mixing to form a slurry.

  • Wet Milling:

    • Transfer the slurry to a bead mill.

    • Mill the suspension until the desired particle size distribution is achieved (typically a median particle size of 2-5 µm). This is a critical step for ensuring the stability and biological efficacy of the formulation.

  • Let-Down and Finalization:

    • Transfer the milled concentrate to a separate tank.

    • In a separate vessel, prepare a solution of a thickener (e.g., xanthan gum) in water.

    • Slowly add the thickener solution to the milled concentrate under gentle agitation.

    • Add a preservative and an anti-foaming agent.

    • Adjust the final volume with water to achieve the target AI concentration.

Example SC Formulation Composition:

ComponentFunctionTypical Concentration (w/w)
This compoundActive Ingredient10 - 40%
Polymeric DispersantPrevents particle agglomeration2 - 5%
Anionic Wetting AgentFacilitates wetting of AI particles1 - 3%
Propylene GlycolAntifreeze5 - 10%
Xanthan GumThickener/Suspending Agent0.1 - 0.5%
PreservativePrevents microbial growth0.1 - 0.2%
Anti-foaming AgentPrevents foam formation0.1 - 0.5%
WaterCarrierTo 100%

2.2. Wettable Powder (WP) Formulation

WPs are finely ground powders that are mixed with water by the end-user to form a sprayable suspension.

Protocol 3: Preparation of a Wettable Powder (WP) Formulation

  • Pre-blending:

    • In a suitable blender, combine the this compound powder, a wetting agent (e.g., a sodium lignosulfonate), a dispersing agent, and a filler/carrier (e.g., kaolin clay or silica).

    • Blend until a homogenous mixture is obtained.

  • Milling:

    • Pass the pre-blended powder through an air-jet mill or a hammer mill to achieve a fine particle size (typically >98% passing through a 325-mesh sieve).

  • Post-blending:

    • The milled powder is ready for packaging.

Example WP Formulation Composition:

ComponentFunctionTypical Concentration (w/w)
This compoundActive Ingredient25 - 80%
Dispersing Agent (e.g., Sodium Lignosulfonate)Prevents particle agglomeration in water5 - 10%
Wetting Agent (e.g., Sodium Lauryl Sulfate)Facilitates wetting of the powder in water1 - 3%
Filler/Carrier (e.g., Kaolin Clay)Diluent and carrierTo 100%

2.3. Emulsifiable Concentrate (EC) Formulation

EC formulations consist of the AI dissolved in a water-immiscible solvent along with emulsifiers. When diluted with water, they form a stable oil-in-water emulsion.

Protocol 4: Preparation of an Emulsifiable Concentrate (EC) Formulation

  • Dissolution of AI:

    • In a mixing vessel, dissolve the this compound in a suitable organic solvent or a blend of solvents (e.g., aromatic hydrocarbons, methylated seed oils). Gentle heating may be required.

  • Addition of Emulsifiers:

    • Add a blend of anionic and non-ionic emulsifiers to the AI solution. The ratio of these emulsifiers is critical for achieving good emulsion stability and should be optimized based on the solvent system.

  • Homogenization:

    • Mix until a clear, homogenous solution is obtained.

Example EC Formulation Composition:

ComponentFunctionTypical Concentration (w/w)
This compoundActive Ingredient5 - 50%
Emulsifier Blend (Anionic & Non-ionic)Forms a stable emulsion in water5 - 15%
Organic Solvent (e.g., Aromatic 200)Solvent for the AITo 100%

Section 3: Physicochemical Characterization and Stability Testing

Once a prototype formulation is developed, it must undergo rigorous testing to ensure it meets quality standards and has an acceptable shelf-life. These tests should be conducted according to CIPAC methods.

3.1. Key Physicochemical Tests

The following table outlines essential tests for SC, WP, and EC formulations.

TestCIPAC MethodPurpose
Appearance VisualTo check for homogeneity, phase separation, and color.
pH MT 75To ensure the pH is within a range that maintains AI stability.
Viscosity (for SC) MT 192To ensure the product is pourable and has good handling characteristics.
Suspensibility (for SC, WP) MT 184To measure the ability of the solid particles to remain suspended in water after dilution.
Wet Sieve Test (for SC, WP) MT 185To determine the amount of oversized particles that could block spray nozzles.
Emulsion Stability (for EC) MT 36To assess the stability of the emulsion formed upon dilution with water.
Persistent Foaming MT 47To measure the tendency of the formulation to foam upon dilution and agitation.

3.2. Storage Stability Studies

Stability testing is crucial to determine the shelf-life of the product. Accelerated stability studies are used to predict long-term stability in a shorter timeframe.

Protocol 5: Accelerated Storage Stability Testing (based on CIPAC MT 46.4)

  • Sample Preparation: Place the formulation in commercially representative packaging.

  • Storage Conditions: Store the samples in a thermostatically controlled oven at 54 ± 2 °C for 14 days. This is a standard condition intended to simulate two years of storage at ambient temperature.

  • Analysis: After the storage period, allow the samples to equilibrate to room temperature.

  • Evaluation: Re-run the key physicochemical tests listed in section 3.1 and perform an analytical determination of the active ingredient concentration. The formulation should show no significant changes in its physical properties, and the AI content should not decrease by more than a specified percentage (e.g., 5%).

Section 4: Bio-efficacy Evaluation

The ultimate test of an agrochemical formulation is its ability to control the target pest, disease, or weed effectively. This is assessed through a tiered approach, starting with laboratory or greenhouse trials and progressing to field trials.

4.1. Greenhouse Efficacy Trials

Greenhouse trials provide a controlled environment for the initial assessment of a formulation's biological activity.

Protocol 6: Greenhouse Fungicide Efficacy Trial

  • Plant Propagation: Grow a susceptible host plant species in pots under controlled greenhouse conditions.

  • Treatment Application:

    • Prepare spray solutions of the experimental formulation at various application rates.

    • Include a negative control (untreated) and a positive control (a commercial standard fungicide).

    • Apply the treatments to the plants using a calibrated sprayer to ensure uniform coverage.

  • Inoculation: After the spray has dried, inoculate the plants with a known concentration of the target fungal pathogen.

  • Incubation: Place the plants in a growth chamber or greenhouse with optimal conditions for disease development (e.g., specific temperature and humidity).

  • Disease Assessment: After a set incubation period, assess the disease severity on each plant using a standardized rating scale.

  • Data Analysis: Analyze the data statistically to determine the efficacy of the formulation compared to the controls.

4.2. Field Trials

Field trials are essential to evaluate the performance of the formulation under real-world agricultural conditions.

Protocol 7: Field Herbicide Efficacy Trial

  • Site Selection: Choose a field with a uniform infestation of the target weed species.

  • Experimental Design: Use a randomized complete block design with at least four replications to account for field variability.

  • Plot Establishment: Mark out individual plots of a suitable size.

  • Treatment Application:

    • Apply the experimental herbicide formulation at different rates using a calibrated plot sprayer.

    • Include an untreated control and a commercial standard herbicide for comparison.

  • Efficacy Assessment: At regular intervals after application, assess weed control visually using a percentage scale (0% = no control, 100% = complete control). Also, assess crop tolerance (phytotoxicity).

  • Yield Data: At the end of the growing season, harvest the crop from each plot and measure the yield.

  • Data Analysis: Perform statistical analysis on the weed control, crop tolerance, and yield data to determine the optimal application rate and performance of the formulation.

Section 5: Data Visualization and Workflow Diagrams

Diagram 1: General Workflow for Agrochemical Formulation Development

G cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Characterization & Stability cluster_3 Phase 4: Bio-efficacy Evaluation A1 AI Physicochemical Characterization A2 Analytical Method Development & Validation A1->A2 B1 Select Formulation Type (SC, WP, EC) A2->B1 B2 Excipient Screening & Optimization B1->B2 B3 Prototype Formulation Preparation B2->B3 C1 Physicochemical Testing (CIPAC) B3->C1 C2 Accelerated Storage Stability Testing C1->C2 D1 Greenhouse/ Lab Trials C2->D1 D2 Field Trials D1->D2 E1 Final Product D2->E1 Regulatory Submission

Caption: A streamlined workflow for agrochemical formulation development.

Diagram 2: Decision Tree for Formulation Type Selection

G start Start with AI Physicochemical Properties q1 Is the AI a solid or a liquid? start->q1 solid Solid AI q1->solid Solid liquid Liquid AI q1->liquid Liquid q2 Is the AI soluble in water? q3 Is the AI soluble in organic solvents? q2->q3 No sl Consider SL (Soluble Liquid) Formulation q2->sl Yes wp_sc Consider WP or SC Formulation q3->wp_sc No (Solid AI) ec Consider EC Formulation q3->ec Yes reassess Re-evaluate AI or consider more complex formulations (e.g., SE, OD) q3->reassess No (Liquid AI) solid->q2 liquid->q2

Caption: A decision-making guide for selecting an appropriate formulation type.

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  • ResearchGate. (2018, August 4). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles.

Sources

Protocol for derivatization of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemical Derivatization of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate

Introduction: The Privileged Scaffold of Imidazo[2,1-b]thiazole

The imidazo[2,1-b]thiazole core is a fused heterocyclic system that has garnered significant attention from the medicinal chemistry community.[1][2] This scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to a diverse spectrum of pharmacological activities.[1] Derivatives of this core have been investigated for their potential as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[3][4][5]

This compound serves as a highly versatile starting material for the synthesis of novel bioactive molecules.[6][7] The ester functional group at the C5 position and the reactive nature of the bicyclic ring system provide multiple avenues for chemical modification. This application note provides detailed, field-proven protocols for the key derivatization reactions of this compound, designed for researchers in drug discovery and organic synthesis. We will explore hydrolysis, amide bond formation, formylation, and cross-coupling strategies, explaining the causality behind each experimental choice to ensure reproducible and successful outcomes.

Protocol 1: Saponification of the Ethyl Ester to the Carboxylic Acid

The conversion of the ethyl ester to the corresponding carboxylic acid is a foundational step, unlocking a plethora of subsequent modifications, most notably amide coupling. This process, known as saponification, involves the base-catalyzed hydrolysis of the ester.

Causality and Experimental Rationale: Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system is the preferred method. LiOH is a strong base that effectively attacks the electrophilic carbonyl carbon of the ester. The use of a co-solvent like tetrahydrofuran (THF) or dioxane ensures the solubility of the starting material. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. An acidic workup is crucial to protonate the resulting carboxylate salt, causing the free carboxylic acid to precipitate, allowing for easy isolation.

Detailed Step-by-Step Methodology
  • Dissolution: Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O) (approx. 2.0-3.0 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC until the starting ester spot is no longer visible.[8]

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 4-5 by the dropwise addition of 4N HCl. A precipitate will form.[8]

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under a vacuum to yield 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid.

Workflow Diagram: Saponification

G start This compound step1 Dissolve in THF/H2O start->step1 step2 Add LiOH·H2O Stir at RT step1->step2 step3 Remove THF (Rotovap) step2->step3 step4 Acidify with 4N HCl to pH 4-5 step3->step4 end_product 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid (Precipitate) step4->end_product

Caption: Workflow for the hydrolysis of the ethyl ester.

Data Summary: Saponification
ReagentMolar Eq.PurposeExpected YieldKey Characterization
This compound1.0Starting Material>80%[8]Appearance of a broad -OH peak in ¹H NMR (~12-13 ppm), loss of ethyl signals.
Lithium Hydroxide (LiOH·H₂O)2.0 - 3.0Hydrolyzing Agent
Tetrahydrofuran (THF) / Water-Solvent System
Hydrochloric Acid (4N)As neededAcidification

Protocol 2: Amide Bond Formation via Amine Coupling

Amide bond formation is one of the most critical reactions in drug development, allowing for the introduction of diverse functional groups that can modulate a compound's pharmacological properties.[9] This protocol utilizes the carboxylic acid generated in Protocol 1 and couples it with a primary or secondary amine.

Causality and Experimental Rationale: Direct reaction between a carboxylic acid and an amine is unfavorable. Therefore, a "coupling reagent" is required to activate the carboxylic acid by converting the hydroxyl group into a better leaving group. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that forms an active ester, which is then readily displaced by the amine nucleophile. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is added to neutralize the acid formed during the reaction and facilitate the coupling process.[8]

Detailed Step-by-Step Methodology
  • Initial Setup: In a round-bottom flask, dissolve 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent like DMF (N,N-Dimethylformamide).

  • Reagent Addition: Add HATU (2.0 eq.), DIPEA (3.0 eq.), and the desired amine (1.1 eq.) to the solution at room temperature.[8]

  • Reaction: Stir the reaction mixture for 12 hours at room temperature. Monitor the reaction by TLC.

  • Workup: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired amide derivative.

Mechanism Diagram: Amide Coupling with HATU

G cluster_0 Activation cluster_1 Coupling RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU - HOBt byproduct HATU HATU Amine Amine (R'-NH2) ActiveEster->Amine Nucleophilic Attack Amide Amide Product (R-CONH-R') Amine->Amide

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Data Summary: Amide Coupling
ReagentMolar Eq.PurposeExpected YieldKey Characterization
Carboxylic Acid1.0Starting Material70-90%[8]Disappearance of the carboxylic acid proton and appearance of a new amide N-H proton in ¹H NMR.
Amine (R-NH₂)1.1Nucleophile
HATU2.0Coupling Agent
DIPEA3.0Non-nucleophilic Base
DMF-Anhydrous Solvent

Protocol 3: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for introducing a formyl (-CHO) group onto electron-rich aromatic and heterocyclic rings.[10][11] This aldehyde functionality is a versatile chemical handle for further transformations such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

Causality and Experimental Rationale: The reaction proceeds via an electrophilic substitution mechanism. The Vilsmeier reagent, a chloroimmonium ion, is generated in situ from the reaction of a substituted amide (like DMF) with phosphorus oxychloride (POCl₃).[10] This electrophile then attacks the electron-rich imidazo[2,1-b]thiazole ring. The C7 position is a common site for electrophilic attack in this ring system.

Detailed Step-by-Step Methodology
  • Reagent Preparation: In a flask cooled in an ice bath (0 °C), add phosphorus oxychloride (POCl₃) (3.0 eq.) dropwise to anhydrous DMF (used as both reagent and solvent). Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Substrate Addition: Add this compound (1.0 eq.) to the pre-formed reagent.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring by TLC.

  • Workup: Cool the reaction mixture and pour it carefully onto crushed ice.

  • Neutralization: Neutralize the solution with a base, such as aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), until a precipitate forms.

  • Isolation: Filter the solid product, wash with water, and dry. Recrystallization or column chromatography may be necessary for further purification.

Workflow Diagram: Vilsmeier-Haack Formylation

G reagent_prep Prepare Vilsmeier Reagent (POCl3 + DMF @ 0°C) substrate_add Add Imidazo[2,1-b]thiazole Ester reagent_prep->substrate_add heating Heat to 60-70°C substrate_add->heating workup Pour onto ice Neutralize with base heating->workup product Formylated Product workup->product

Caption: General workflow for the Vilsmeier-Haack formylation.

Data Summary: Formylation
ReagentMolar Eq.PurposeExpected ProductKey Characterization
Imidazo[2,1-b]thiazole Ester1.0Starting Material7-formyl-ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylateAppearance of a new singlet for the aldehyde proton around 9-10 ppm in ¹H NMR.
Phosphorus Oxychloride (POCl₃)3.0Dehydrating Agent
N,N-Dimethylformamide (DMF)Solvent/ReagentFormyl Source
Base (e.g., K₂CO₃)As neededNeutralization

Protocol 4 (Advanced): Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex.[12][13] This protocol is a two-step process: first, halogenation of the imidazo[2,1-b]thiazole ring, followed by the cross-coupling reaction.

Causality and Experimental Rationale: Step A (Halogenation): To perform a Suzuki coupling, a halide (typically Br or I) must be installed on the ring. N-Bromosuccinimide (NBS) is an effective and easy-to-handle electrophilic brominating agent for electron-rich heterocycles. Step B (Coupling): The palladium(0) catalyst initiates the catalytic cycle by undergoing oxidative addition into the carbon-bromine bond.[14] The organoboron compound is activated by a base, facilitating transmetalation with the palladium(II) complex. Finally, reductive elimination yields the C-C coupled product and regenerates the palladium(0) catalyst.[12][14]

Detailed Step-by-Step Methodology

Part A: Bromination at the C7 Position

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent like acetonitrile or chloroform.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise at room temperature.

  • Reaction: Stir the mixture for 2-4 hours until TLC indicates the consumption of the starting material.

  • Workup: Quench the reaction with aqueous sodium thiosulfate, extract with an organic solvent, wash with brine, dry, and concentrate to obtain the crude bromo-derivative, which can often be used directly in the next step.

Part B: Suzuki-Miyaura Coupling

  • Setup: To a flask, add the 7-bromo-imidazo[2,1-b]thiazole derivative (1.0 eq.), the desired aryl or vinyl boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, THF, or DME) and water.

  • Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-100 °C for 6-18 hours.

  • Workup and Purification: Cool the reaction, filter off the catalyst if necessary, and perform a standard aqueous workup. Purify the final product using column chromatography.

Workflow Diagram: Halogenation and Suzuki Coupling

G start Starting Ester step1 Bromination with NBS start->step1 intermediate 7-Bromo Intermediate step1->intermediate step2 Suzuki Coupling: + Arylboronic Acid + Pd(PPh3)4 + Base (K2CO3) + Heat intermediate->step2 product C7-Aryl Coupled Product step2->product

Caption: Two-step sequence for C7-arylation via Suzuki coupling.

Data Summary: Suzuki Coupling
ReagentMolar Eq.PurposeExpected YieldKey Characterization
7-Bromo Intermediate1.0Electrophile50-85% (over 2 steps)Disappearance of the C7-H proton and appearance of new aromatic signals from the coupled boronic acid in ¹H NMR.
Arylboronic Acid1.1 - 1.5Nucleophile Source
Pd(PPh₃)₄0.05Catalyst
K₂CO₃ or Cs₂CO₃3.0Base
Dioxane/Water-Degassed Solvent

Conclusion

This compound is a powerful and adaptable scaffold for synthetic and medicinal chemistry. The protocols detailed in this guide—hydrolysis, amide coupling, formylation, and Suzuki cross-coupling—represent a robust toolkit for generating diverse libraries of novel compounds.[7] By understanding the rationale behind each reaction condition and procedural step, researchers can confidently and efficiently explore the chemical space around this privileged core, accelerating the discovery of new therapeutic agents and functional molecules.

References

  • A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. ResearchGate. Available at: [Link]

  • (PDF) Imidazo[2,1b] Thiazole: Introduction, Current and Perspective - ResearchGate. ResearchGate. Available at: [Link]

  • Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC. PubMed Central. Available at: [Link]

  • Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • General reaction scheme for preparation of imidazo[2,1-b]thiazole derivatives. ResearchGate. Available at: [Link]

  • New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Publishing. Available at: [Link]

  • Chemistry of Imidazo[2,1-b][1][3][15]thiadiazoles. ResearchGate. Available at: [Link]

  • Synthesis of ethyl imidazo[2,1‐b]thiazole‐6‐yl acetate. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. Available at: [Link]

  • Current synthesis in the context of benzo[d]imidazo[2,1-b]thiazoles. ResearchGate. Available at: [Link]

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][3][15]Thiadiazole Derivatives as Anti-Inflammatory Agents. MDPI. Available at: [Link]

  • synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. Semantic Scholar. Available at: [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. Semantic Scholar. Available at: [Link]

  • Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. MDPI. Available at: [Link]

  • ethyl iMidazo[2,1-b]thiazole-5-carboxylate. MySkinRecipes. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives | Request PDF. ResearchGate. Available at: [Link]

  • Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry. Available at: [Link]

  • Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. Available at: [Link]

  • Design, synthesis and biological evaluation of benzo [d]imidazo [2,1-b] thiazole and imidazo [2,1. RSC Publishing. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | Request PDF. ResearchGate. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Available at: [Link]

  • Suzuki Coupling. YouTube. Available at: [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. Available at: [Link]

  • (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. MDPI. Available at: [Link]

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Application Notes & Protocols: Comprehensive Analytical Characterization of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The development of novel derivatives, such as Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate, necessitates a robust and systematic analytical approach to unambiguously confirm its chemical structure, assess its purity, and establish a comprehensive quality profile. This is a critical step in the drug discovery and development pipeline, ensuring data integrity for subsequent biological and toxicological evaluations.

This guide provides a detailed framework of analytical techniques and protocols tailored for the comprehensive characterization of this compound. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to meet the rigorous standards of the pharmaceutical industry, aligning with guidelines from regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[4][5][6][7][8][9][10][11][12]

1. Overall Analytical Workflow

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity cluster_validation Final Validation synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography) synthesis->purification hrms HRMS (Molecular Formula) purification->hrms Initial Confirmation hplc HPLC-UV/MS (Purity & Identity) purification->hplc Purity Assessment ftir FT-IR (Functional Groups) purification->ftir Functional Group Analysis xray X-Ray Crystallography (Absolute Structure) purification->xray If single crystal available nmr NMR Spectroscopy (Connectivity) hrms->nmr Informs NMR data_integration Data Integration & Final Structure Confirmation nmr->data_integration Primary Structure Proof hplc->data_integration Confirms Purity xray->data_integration Definitive 3D Structure method_validation Analytical Method Validation (ICH/FDA) data_integration->method_validation

Caption: Integrated workflow for the characterization of a novel compound.

2. Mass Spectrometry (MS) for Molecular Formula Confirmation

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the foundational technique for confirming the elemental composition of a new molecule. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to four or five decimal places), which allows for the calculation of a unique molecular formula. Electrospray Ionization (ESI) is the preferred ionization technique for this class of compounds due to its soft ionization nature, which typically yields a prominent protonated molecular ion [M+H]⁺ with minimal fragmentation.

Protocol 2.1: HRMS Analysis via ESI-TOF

  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of HPLC-grade methanol or acetonitrile to create a ~100 µg/mL stock solution. Further dilute this solution to a final concentration of 1-5 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation, enhancing the [M+H]⁺ signal.

  • Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 100 - 150 °C

    • Desolvation Temperature: 250 - 350 °C

    • Mass Range: m/z 50 - 1000

    • Acquisition Mode: Centroid, with a known internal standard for real-time mass calibration.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Use the instrument's software to calculate the elemental composition based on the measured accurate mass. Compare this to the theoretical mass of this compound (C₁₀H₁₀N₂O₂S).

Trustworthiness (Self-Validation): The calculated molecular formula should be the only plausible option within a 5 ppm mass accuracy window. The presence of the characteristic isotopic pattern for sulfur (an A+2 peak approximately 4.4% of the A peak intensity) provides further confirmation of the elemental composition.

Table 1: Predicted HRMS Data for this compound

Species Molecular Formula Theoretical m/z Expected Observed m/z (within 5 ppm)
[M+H]⁺ C₁₀H₁₁N₂O₂S⁺ 223.0536 223.0525 - 223.0547

| [M+Na]⁺ | C₁₀H₁₀N₂O₂SNa⁺ | 245.0355 | 245.0343 - 245.0367 |

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of the structure. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for this class of compounds.[1][13][14][15][16]

Protocol 3.1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • 1D Experiments:

    • Acquire a ¹H NMR spectrum to identify all proton environments and their multiplicities.

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.

  • 2D Experiments (if required for full assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings (e.g., within the ethyl group).

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule (e.g., connecting the ethyl ester to the heterocyclic core).

Trustworthiness (Self-Validation): The combination of 1D and 2D NMR data should allow for the complete and self-consistent assignment of every proton and carbon signal. The observed chemical shifts and coupling constants must be in agreement with the proposed structure and data from analogous compounds.[1][13][16]

Table 2: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃ (Note: These are predicted values based on analogous structures and may vary slightly.)

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Rationale/Expected Correlations
2-H~7.5-7.8 (d, J≈4.5 Hz)~117-120Correlates with 3-H in COSY.
3-H~7.0-7.2 (d, J≈4.5 Hz)~113-115Correlates with 2-H in COSY.
6-CH₃~2.5-2.7 (s)~15-18HMBC correlation to C5, C6, C7a.
7a-C-~145-148Bridgehead carbon.
5-C-~110-115Ester-substituted carbon.
6-C-~140-145Methyl-substituted carbon.
Ester-CH₂~4.2-4.4 (q, J≈7.1 Hz)~60-62COSY correlation to Ester-CH₃. HMBC to C=O.
Ester-CH₃~1.3-1.5 (t, J≈7.1 Hz)~14-16COSY correlation to Ester-CH₂.
Ester-C=O-~160-165Carbonyl carbon.

4. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Experience: HPLC is the gold standard for determining the purity of a drug substance. A well-developed reversed-phase HPLC (RP-HPLC) method can separate the target compound from starting materials, by-products, and degradation products. A UV detector is commonly used, and the wavelength should be set to a λ_max of the compound to ensure maximum sensitivity. Coupling the HPLC to a mass spectrometer (LC-MS) can provide mass information for each separated peak, aiding in impurity identification.

Protocol 4.1: HPLC Method Development and Purity Analysis

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD) and a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Method Development:

    • Mobile Phase: Start with a gradient elution using Water (A) and Acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Example Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at a λ_max determined by UV-Vis spectroscopy (likely in the 254-320 nm range for this chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Trustworthiness (Self-Validation): The purity should be confirmed using at least two different analytical methods (e.g., HPLC and qNMR). For HPLC, the method must demonstrate specificity, linearity, accuracy, and precision as per ICH Q2(R2) guidelines.[10][12] The peak should be symmetrical, and no co-eluting impurities should be detected by DAD analysis (peak purity assessment) or LC-MS.

Table 3: Example HPLC Method for Purity Determination

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B in 20 min, hold 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL

| Detection | UV at 280 nm (example λ_max) |

5. Comprehensive Characterization Workflow Diagram

The following diagram illustrates the logical flow of experiments, emphasizing the feedback loop between different techniques to build a conclusive analytical dossier for the target molecule.

G start Purified Compound hrms HRMS Analysis start->hrms hplc HPLC Purity Analysis start->hplc formula_ok Molecular Formula Confirmed? hrms->formula_ok formula_ok->start No (Check Synthesis) nmr_1d 1D NMR (¹H, ¹³C) formula_ok->nmr_1d Yes structure_ok Structure Consistent? nmr_1d->structure_ok nmr_2d 2D NMR (COSY, HSQC, HMBC) structure_ok->nmr_2d No (Ambiguity) final_structure Final Structure Elucidated structure_ok->final_structure Yes (Unambiguous) nmr_2d->final_structure final_dossier Complete Analytical Dossier final_structure->final_dossier purity_ok Purity > 95%? hplc->purity_ok repurify Repurify Sample purity_ok->repurify No purity_ok->final_dossier Yes repurify->start

Sources

Application Notes and In Vitro Protocols for Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Promise of the Imidazo[2,1-b]thiazole Core

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its broad spectrum of biological activities. This fused ring system serves as the foundation for compounds with anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[1][2][3] Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate is a key synthetic intermediate, providing a versatile platform for the development of novel therapeutic agents.[4][5] Its structure allows for facile modification, enabling the exploration of structure-activity relationships and the optimization of lead compounds targeting a variety of biological pathways. These application notes provide a comprehensive guide for researchers utilizing this compound in in vitro settings, focusing on scientifically robust protocols to explore its potential in oncology, inflammation, and infectious diseases.

Application Notes: Therapeutic Potential and Mechanistic Insights

The imidazo[2,1-b]thiazole nucleus has been integrated into numerous molecules demonstrating significant therapeutic potential. The following sections detail key applications and the mechanistic rationale for investigating derivatives of this compound.

Anticancer Applications: Targeting Cellular Proliferation and Survival

Derivatives of the imidazo[2,1-b]thiazole scaffold have emerged as potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce apoptosis.[1][6]

  • Microtubule Destabilization: Certain imidazo[2,1-b]thiazole-benzimidazole conjugates have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation and cell division.[7] By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] This mechanism is a clinically validated strategy for cancer chemotherapy.

  • Kinase Inhibition: The imidazo[2,1-b]thiazole core is a valuable pharmacophore for the design of kinase inhibitors.

    • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. Novel N'-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides have demonstrated potent inhibitory activity against VEGFR-2, highlighting their potential as anti-angiogenic agents.[8]

    • RAF Inhibition: The RAF/MEK/ERK signaling pathway is frequently hyperactivated in cancer, particularly in melanoma with BRAF mutations. Imidazo[2,1-b]thiazole derivatives have been developed as pan-RAF inhibitors, capable of suppressing this pathway and exhibiting significant anti-melanoma activity both in vitro and in vivo.[9]

    • FAK Inhibition: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Overexpression of FAK is associated with increased tumor aggressiveness and metastasis. Imidazo[2,1-b]thiazole-based compounds have been identified as potential FAK inhibitors, inducing apoptosis in cancer cells.[10]

  • Induction of Apoptosis: Beyond specific molecular targets, imidazo[2,1-b]thiazole derivatives have been shown to induce apoptosis through the intrinsic pathway, characterized by the loss of mitochondrial membrane potential and activation of caspases.[7][8]

Workflow for Anticancer Drug Screening

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Synthesis->Cytotoxicity Assay (MTT) Hit Identification Hit Identification Cytotoxicity Assay (MTT)->Hit Identification Cell Cycle Analysis Cell Cycle Analysis Hit Identification->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays (Annexin V/PI, MMP) Hit Identification->Apoptosis Assays Target-Based Assays Target-Based Assays (Kinase Inhibition, Tubulin Polymerization) Hit Identification->Target-Based Assays In Vivo Studies In Vivo Studies Cell Cycle Analysis->In Vivo Studies Apoptosis Assays->In Vivo Studies Target-Based Assays->In Vivo Studies

Caption: Workflow for anticancer screening of imidazo[2,1-b]thiazole derivatives.

Anti-inflammatory Activity: Modulation of Cyclooxygenase (COX) Enzymes

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. The cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of the inflammatory response.

  • Selective COX-2 Inhibition: Imidazo[2,1-b]thiazole derivatives bearing a methyl sulfonyl pharmacophore have been synthesized and evaluated as selective COX-2 inhibitors.[11] These compounds exhibit potent anti-inflammatory activity with high selectivity for COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[11]

Signaling Pathway of COX-2 in Inflammation

G Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Imidazo_Thiazole Imidazo[2,1-b]thiazole Derivatives Imidazo_Thiazole->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by imidazo[2,1-b]thiazole derivatives.

Antimycobacterial Applications: Targeting Essential Bacterial Enzymes

The emergence of multidrug-resistant tuberculosis necessitates the discovery of novel antimycobacterial agents with new mechanisms of action.

  • Pantothenate Synthetase Inhibition: Pantothenate synthetase is an essential enzyme in the biosynthesis of coenzyme A in Mycobacterium tuberculosis (Mtb). Imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of Mtb pantothenate synthetase.[2][12] These compounds exhibit significant in vitro activity against both replicating and non-replicating Mtb, with low cytotoxicity towards mammalian cells, indicating a favorable therapeutic index.[2][13]

Detailed In Vitro Assay Protocols

The following protocols are provided as a guide for the in vitro evaluation of novel compounds derived from this compound.

Protocol 1: Cell Viability Assessment using the MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.

Application: To determine the cytotoxic effects of test compounds on cancer cell lines (e.g., MCF-7, A549).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation:

CompoundConcentration (µM)Absorbance (570 nm)% Viability
Vehicle Control01.25100
Test Compound A11.1088
100.6552
500.2016
1000.108
Protocol 2: In Vitro Tubulin Polymerization Assay

Principle: This assay measures the effect of a compound on the assembly of tubulin into microtubules. The polymerization process is monitored by the increase in absorbance or fluorescence of a reporter molecule.

Application: To determine if a test compound inhibits microtubule formation, a key mechanism of action for many anticancer drugs.

Materials:

  • Tubulin (>99% pure)

  • GTP solution

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • Glycerol

  • Paclitaxel (positive control for polymerization)

  • Colchicine (positive control for inhibition)

  • Test compound

  • Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader

Procedure:

  • Preparation: Pre-warm the plate reader to 37°C. Prepare stock solutions of the test compound and controls.

  • Reaction Mixture: In a pre-chilled 96-well plate on ice, add the following to each well:

    • General Tubulin Buffer

    • Tubulin (final concentration ~3 mg/mL)

    • GTP (final concentration 1 mM)

    • Test compound at various concentrations or control.

  • Initiate Polymerization: Place the plate in the 37°C reader and immediately begin monitoring the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance change over time. Compare the polymerization rate and the maximum polymer mass in the presence of the test compound to the vehicle control. Calculate the IC₅₀ value for inhibition of tubulin polymerization.

Protocol 3: COX-2 Inhibition Assay (In Vitro)

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase (COX). The assay typically uses a colorimetric substrate that is oxidized by the peroxidase component of COX, and the change in color is measured spectrophotometrically.

Application: To screen for selective COX-2 inhibitors with anti-inflammatory potential.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Celecoxib (selective COX-2 inhibitor control)

  • Test compound

  • 96-well plate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a solution of COX-2 enzyme and heme in the assay buffer.

  • Compound Incubation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the COX-2/heme solution. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add the colorimetric substrate (TMPD) followed by arachidonic acid to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 590 nm every minute for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value. A similar assay using COX-1 can be run in parallel to determine selectivity.

Protocol 4: VEGFR-2 Kinase Assay

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the VEGFR-2 kinase. The amount of phosphorylation is typically quantified using a variety of methods, such as ELISA-based assays with phospho-specific antibodies or fluorescence-based assays.

Application: To identify compounds that inhibit angiogenesis by targeting VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • Sorafenib (positive control inhibitor)[8]

  • Test compound

  • Detection reagents (e.g., phospho-specific antibody, secondary antibody-HRP conjugate, TMB substrate for ELISA; or a fluorescent ATP analog)

  • 96-well plate

Procedure (ELISA-based example):

  • Substrate Coating: Coat a 96-well plate with the VEGFR-2 substrate and incubate overnight. Wash the plate to remove unbound substrate.

  • Kinase Reaction: In each well, add the kinase assay buffer, the test compound at various concentrations, recombinant VEGFR-2 enzyme, and ATP to initiate the reaction. Incubate for 1-2 hours at 30°C.

  • Detection: Wash the plate and add a phospho-specific primary antibody. Incubate, then wash. Add a secondary antibody-HRP conjugate. Incubate, then wash.

  • Signal Development: Add TMB substrate and incubate until a blue color develops. Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition of VEGFR-2 activity for each compound concentration and determine the IC₅₀ value.

Data Presentation for Inhibition Assays:

CompoundConcentration (µM)% InhibitionIC₅₀ (µM)
Control00-
Test Compound B0.1150.85
155
1092
10098

Conclusion and Future Directions

This compound represents a valuable starting point for the synthesis of a new generation of therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the potential of the imidazo[2,1-b]thiazole scaffold in addressing significant unmet medical needs in oncology, inflammation, and infectious diseases. The protocols outlined in this guide provide a robust framework for the in vitro characterization of novel compounds derived from this versatile intermediate. Further studies should focus on elucidating detailed structure-activity relationships, optimizing pharmacokinetic properties, and validating lead compounds in preclinical in vivo models.

References

  • Baig, M. F., Nayak, V. L., Budaganaboyina, P., Mullagiri, K., Sunkari, S., Gour, J., & Kamal, A. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic Chemistry, 77, 515-526. [Link]

  • Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2018). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 17(4), 1288-1296. [Link]

  • Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1121-1133. [Link]

  • Samala, G., et al. (2016). Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1298-1307. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl imidazo[2,1‐b]thiazole‐6‐yl acetate. Retrieved from [Link]

  • Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. PubMed Central. [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2011). International Journal of Research in Pharmaceutical and Biomedical Sciences, 2(4). [Link]

  • Abdel-Aziz, M., et al. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. Molecules, 29(3), 735. [Link]

  • Romagnoli, R., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5769-5777. [Link]

  • Vovk, M. V., et al. (2021). Synthesis, the antiexudative and antimicrobial activity of 6-arylidene substituted imidazo[2,1-b]thiazoles. Journal of Organic and Pharmaceutical Chemistry, 19(2), 26-33. [Link]

  • Yurttaş, L., et al. (2021). Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation. Chemical Biology & Drug Design, 98(2), 270-282. [Link]

  • Aytac, S. P., et al. (2021). Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(10), 6877-6901. [Link]

  • ResearchGate. (n.d.). Nine novel imidazo [2,1-b]thiazole-5-carboxamides derivatives (6-14)... Retrieved from [Link]

  • Olaru, A., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][7][12][13]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2359. [Link]

  • ResearchGate. (n.d.). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Retrieved from [Link]

  • MySkinRecipes. (n.d.). ethyl iMidazo[2,1-b]thiazole-5-carboxylate. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4938. [Link]

Sources

Application Note: A Guide to the Study of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazo[2,1-b]thiazole Scaffold

The imidazo[2,1-b]thiazole core is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate is a representative of this class, serving as a key intermediate in the synthesis of novel bioactive molecules.[3][4] While direct enzymatic inhibition data for this specific molecule is emerging, extensive research on its structural analogs strongly suggests its potential as a modulator of key enzymes in inflammatory pathways, particularly cyclooxygenase (COX) and lipoxygenase (LOX).[5][6][7]

This document provides a comprehensive guide for researchers to investigate the inhibitory effects of this compound and its derivatives against COX and LOX enzymes. The protocols herein are designed to be robust and self-validating, enabling the determination of critical parameters such as the half-maximal inhibitory concentration (IC50).

Scientific Rationale: Targeting the Arachidonic Acid Cascade

Inflammation is a complex biological response mediated by a cascade of enzymatic reactions. A central pathway in this process is the metabolism of arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

  • Cyclooxygenase (COX): This enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological homeostasis, whereas COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[8] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[6]

  • Lipoxygenase (LOX): These enzymes, particularly 15-lipoxygenase (15-LOX), catalyze the peroxidation of polyunsaturated fatty acids, leading to the production of leukotrienes and other inflammatory mediators.[5][9] Inhibition of 15-LOX is a promising therapeutic approach for a variety of inflammatory diseases.

Recent studies have identified imidazo[2,1-b]thiazole derivatives as potent and selective inhibitors of both COX-2 and 15-LOX, making this scaffold a prime candidate for the development of novel anti-inflammatory agents.[5][6]

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzymes LOX Arachidonic_Acid->LOX_Enzymes PLA2 PLA2 Prostaglandins Prostaglandins (Inflammation, Pain) COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX_Enzymes->Leukotrienes Inhibitor Imidazo[2,1-b]thiazole Derivative Inhibitor->COX_Enzymes Inhibitor->LOX_Enzymes

Caption: Arachidonic Acid Cascade and Points of Inhibition.

Experimental Protocols

The following protocols provide step-by-step instructions for assessing the inhibitory activity of this compound against COX-2 and 15-LOX.

Protocol 1: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay (Colorimetric)

This assay measures the peroxidase component of the COX enzyme. The activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[10]

A. Materials and Reagents

ReagentSupplier ExamplePurpose
Ovine COX-2 EnzymeCayman ChemicalEnzyme source
Assay Buffer (0.1 M Tris-HCl, pH 8.0)In-house prepMaintain optimal pH
HemeSigma-AldrichCo-factor for COX activity
TMPDSigma-AldrichColorimetric substrate
Arachidonic AcidCayman ChemicalEnzyme substrate
This compoundChem-ImpexTest Inhibitor
CelecoxibSigma-AldrichPositive Control Inhibitor
DMSOSigma-AldrichSolvent for inhibitor
96-well microplateCorningAssay plate

B. Assay Workflow

COX2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis A Prepare Reagents: Assay Buffer, Heme, Enzyme, Substrate D Add Assay Buffer, Heme, and Enzyme to wells A->D B Prepare Inhibitor Stock: Dissolve Test Compound and Celecoxib in DMSO C Create Serial Dilutions of Inhibitors B->C E Add Inhibitor Dilutions (or DMSO for control) C->E D->E F Incubate at 25°C for 10 minutes E->F G Initiate reaction by adding Arachidonic Acid + TMPD F->G H Read Absorbance at 590 nm kinetically for 5 min G->H I Calculate Reaction Rates (Slope of linear phase) H->I J Calculate % Inhibition and determine IC50 I->J

Caption: Workflow for the COX-2 Inhibition Assay.

C. Step-by-Step Procedure

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme in the assay buffer just before use and keep on ice.

  • Plate Setup:

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

    • 100% Initial Activity Wells (Control): Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of diluted COX-2 enzyme.

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of diluted COX-2 enzyme, and 10 µL of the test inhibitor at various concentrations.

  • Inhibitor Addition: Add 10 µL of the test compound dilutions or the positive control (Celecoxib) to the appropriate wells. For the 100% activity control, add 10 µL of DMSO.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding 20 µL of a solution containing arachidonic acid and TMPD to all wells.

  • Data Acquisition: Immediately read the absorbance at 590 nm every minute for 5 minutes using a microplate reader.

D. Data Analysis

  • Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve.

  • Correct the rates of the inhibitor and control wells by subtracting the rate of the background wells.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

  • Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro 15-Lipoxygenase (15-LOX) Inhibition Assay (Spectrophotometric)

This assay is based on the 15-LOX catalyzed reaction where linoleic acid is converted to a hydroperoxide product, which can be monitored by the increase in absorbance at 234 nm.[9][11]

A. Materials and Reagents

ReagentSupplier ExamplePurpose
15-Lipoxygenase (from soybean)Sigma-AldrichEnzyme source
Borate Buffer (0.2 M, pH 9.0)In-house prepMaintain optimal pH
Linoleic AcidSigma-AldrichEnzyme substrate
This compoundChem-ImpexTest Inhibitor
Quercetin or NDGASigma-AldrichPositive Control Inhibitor
DMSOSigma-AldrichSolvent for inhibitor
Quartz cuvettes or UV-transparent 96-well plateVWRAssay vessel

B. Step-by-Step Procedure

  • Reagent Preparation:

    • Enzyme Solution: Prepare a working solution of 15-LOX in cold borate buffer. The final concentration in the assay should be approximately 200 U/mL.[11] Keep the solution on ice.

    • Substrate Solution: Prepare a 250 µM solution of linoleic acid in borate buffer.

    • Inhibitor Solutions: Dissolve the test compound and positive control in DMSO to make stock solutions. Create a dilution series in DMSO.

  • Assay in Cuvettes (for spectrophotometer):

    • Blank: Pipette 12.5 µL DMSO and 487.5 µL of borate buffer into a cuvette.

    • Control: To a new cuvette, add 487.5 µL of the enzyme solution and 12.5 µL of DMSO. Incubate for 5 minutes at room temperature.

    • Inhibitor Sample: To a new cuvette, add 487.5 µL of the enzyme solution and 12.5 µL of the inhibitor solution. Incubate for 5 minutes at room temperature.

  • Reaction Initiation: Place the control or inhibitor cuvette in the spectrophotometer. Start the reaction by rapidly adding 500 µL of the linoleic acid substrate solution and mix by inversion.

  • Data Acquisition: Immediately begin recording the absorbance at 234 nm every 30 seconds for 3-5 minutes.[9][11]

C. Data Analysis

  • Determine the rate of reaction by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Expected Results and Interpretation

The outcome of these assays will be the IC50 values for this compound against COX-2 and 15-LOX. A lower IC50 value indicates greater potency. By comparing the IC50 value for COX-2 with that obtained from a parallel COX-1 assay (protocol not detailed here but widely available), the selectivity of the compound can be determined.

Table of Representative Data for Imidazo[2,1-b]thiazole Analogs

Compound ClassTarget EnzymeReported IC50 Range (µM)Reference
6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazolesCOX-20.08 - 0.16[6]
3,6-diphenylimidazo[2,1-b]thiazol-5-amines15-LOX11.5 - 35[7]

These data from related compounds suggest that this compound is likely to exhibit inhibitory activity in the micromolar to sub-micromolar range, making it a compound of significant interest for further investigation.

Conclusion

This compound belongs to a class of compounds with demonstrated inhibitory activity against key enzymes of the inflammatory cascade. The protocols detailed in this application note provide a robust framework for characterizing its potency and selectivity against COX-2 and 15-LOX. These studies are a critical step in the evaluation of its therapeutic potential as a novel anti-inflammatory agent.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide.
  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000.
  • ResearchGate. (n.d.). Procedure for assay of 15-lipoxygenase inhibition.
  • Bio-protocol. (n.d.). Lipoxygenase Inhibitory Activity.
  • Tehrani, M. B., et al. (2014). Imidazo[2,1-b]thiazole derivatives as new inhibitors of 15-lipoxygenase. European Journal of Medicinal Chemistry, 87, 759-764.
  • Abcam. (2021). Cyclooxygenase 1 (COX1) Inhibitor Screening Assay Kit (Fluorometric).
  • Abcam. (2015). Lipoxygenase Inhibitor Screening Assay Kit.
  • CABI Digital Library. (n.d.). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables.
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • Asadipour, A., et al. (2013). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 12(4), 669–678.
  • SPH-Biologics. (n.d.). Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract.
  • Bentham Science. (n.d.). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition.
  • ResearchGate. (2025). Imidazo[2,1-b]thiazole derivatives as new inhibitors of 15-lipoxygenase.
  • MDPI. (2023). From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?.
  • PubMed Central. (n.d.). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b].
  • ResearchGate. (n.d.). Synthesis of ethyl imidazo[2,1‐b]thiazole‐6‐yl acetate.
  • PubMed. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents.
  • Chem-Impex. (n.d.). This compound.
  • MySkinRecipes. (n.d.). ethyl iMidazo[2,1-b]thiazole-5-carboxylate.
  • PubMed Central. (n.d.). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents.

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of Imidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry and drug development. This fused ring system is the core of numerous compounds exhibiting a wide spectrum of pharmacological activities, including antiviral, antimycobacterial, anticancer, anti-inflammatory, and anthelmintic properties.[1][2] The renowned antihelminthic drug Levamisole, for instance, features this core structure.[1] Given their therapeutic potential, the development of efficient, rapid, and environmentally benign synthetic methodologies for imidazo[2,1-b]thiazole derivatives is a significant goal for researchers.

Traditionally, the synthesis of these compounds involves conventional heating methods that often require long reaction times, harsh conditions, and the use of volatile organic solvents, leading to lower yields and the formation of byproducts.[3] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[4][5] By utilizing microwave energy, MAOS promotes rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and enhanced purity.[6][7] This guide provides detailed protocols and expert insights into the application of microwave technology for the synthesis of imidazo[2,1-b]thiazole derivatives, designed for researchers and professionals in the field of drug discovery.

The Rationale Behind Microwave Heating: A Mechanistic Overview

Unlike conventional heating where heat is transferred inefficiently through convection, microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture.[8] This "in-core" heating is primarily driven by two mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants, possess permanent dipoles. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, leading to a rapid and uniform increase in temperature throughout the bulk of the material.[4]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts or ionic liquids), they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions with surrounding molecules generate heat.[4]

This volumetric and instantaneous heating mechanism avoids the vessel wall superheating common in conventional methods, leading to a more homogeneous temperature distribution and minimizing the decomposition of thermally sensitive products.

G cluster_0 Conventional Heating cluster_1 Microwave Heating Heat Source Heat Source Vessel Wall Vessel Wall Heat Source->Vessel Wall Conduction Reaction Mixture (Slow, Non-uniform) Reaction Mixture (Slow, Non-uniform) Vessel Wall->Reaction Mixture (Slow, Non-uniform) Convection Microwave Source Microwave Source Reaction Mixture (Rapid, Uniform) Reaction Mixture (Rapid, Uniform) Microwave Source->Reaction Mixture (Rapid, Uniform) Irradiation G cluster_0 Two-Component Pathway cluster_1 Three-Component Pathway (GBB Reaction) A 2-Aminothiazole C Imidazo[2,1-b]thiazole A->C B α-Haloketone B->C MW Microwave Irradiation D 2-Aminothiazole G Imidazo[2,1-b]thiazole D->G E Aldehyde E->G F Isocyanide F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of this synthesis, improve your yields, and ensure the purity of your final product. This guide is structured as a direct, question-and-answer resource to address the specific issues you may encounter.

The synthesis of the imidazo[2,1-b]thiazole scaffold is a cornerstone for developing a wide range of biologically active molecules.[1][2] The target compound, this compound, is typically synthesized via a variation of the Hantzsch thiazole synthesis, which involves the condensation and cyclization of 2-aminothiazole with an α-halo-β-ketoester, specifically ethyl 2-chloroacetoacetate.[3][4] Understanding the nuances of this reaction is key to achieving a successful outcome.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis. Each answer provides a causal explanation and a systematic approach to resolution.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I've failed to isolate any of the desired product. What are the most likely causes and how can I fix this?

Answer: A low or non-existent yield is the most common issue and can be traced back to several critical factors, ranging from reagent quality to reaction conditions.

1. Reagent Integrity (The Usual Suspects):

  • Ethyl 2-chloroacetoacetate Quality: This α-haloketone is susceptible to degradation, especially in the presence of moisture or light, leading to the formation of inactive byproducts. Always use a freshly opened bottle or repurify stored material if its quality is questionable. A simple purity check via ¹H NMR is advisable before starting the reaction.

  • 2-Aminothiazole Purity: Impurities in this starting material can participate in side reactions, consuming your reagents and complicating purification. If the material is old or discolored, consider recrystallization from a suitable solvent like ethanol or water.

2. Reaction Conditions (The Control Panel):

  • Insufficient Heat: This condensation-cyclization reaction requires an activation energy that is typically not met at room temperature. The reaction generally requires heating under reflux to proceed at an efficient rate.[4] If you are running the reaction at a lower temperature (e.g., 40-60 °C) and seeing low conversion, increasing the temperature to the reflux point of your chosen solvent is the first logical step.

  • Solvent Choice: The polarity and boiling point of the solvent are critical. Protic solvents like ethanol can facilitate the reaction, but aprotic solvents like 1,4-dioxane are also commonly and successfully used.[3][4] If you are experiencing issues, switching from ethanol to dioxane (or vice versa) can sometimes improve the outcome by altering reagent solubility and reaction kinetics.

3. Stoichiometry:

  • While a 1:1 molar ratio is theoretically required, some protocols suggest using a slight excess (1.1 to 1.2 equivalents) of the more stable reagent, 2-aminothiazole, to ensure the complete consumption of the less stable ethyl 2-chloroacetoacetate. However, a large excess should be avoided as it can complicate purification.

Below is a workflow to systematically diagnose the cause of low yield.

G start Low or No Yield reagent 1. Check Reagent Purity start->reagent reagent_a Is Ethyl 2-chloroacetoacetate fresh/pure? reagent->reagent_a conditions 2. Verify Reaction Conditions temp Was reaction heated to reflux? conditions->temp purification 3. Review Purification Method purify_a Purify via Column Chromatography purification->purify_a reagent_b Is 2-aminothiazole pure? reagent_a->reagent_b Yes reagent_a_sol Use fresh or redistilled reagent reagent_a->reagent_a_sol No reagent_b->conditions Yes reagent_b_sol Recrystallize 2-aminothiazole reagent_b->reagent_b_sol No solvent Is the solvent appropriate (e.g., Dioxane, EtOH)? temp->solvent Yes temp_sol Increase temperature to reflux temp->temp_sol No solvent->purification Yes solvent_sol Consider alternative solvent solvent->solvent_sol No success Yield Improved purify_a->success reagent_a_sol->reagent reagent_b_sol->reagent temp_sol->conditions solvent_sol->conditions

Fig 1. Troubleshooting workflow for low product yield.
Issue 2: Multiple Spots on TLC / Product Impurity

Question: My final product shows multiple spots on TLC, even after purification. What are the likely side products and how can I prevent their formation?

Answer: The formation of impurities is often due to side reactions or incomplete reaction. The primary mechanism involves initial SN2 attack of the thiazole's ring nitrogen or exocyclic amino group on the α-haloketone, followed by cyclization and dehydration.[5] Deviations can lead to impurities.

Common Impurities and Their Causes:

  • Unreacted Starting Materials: The most obvious impurities. Their presence indicates incomplete conversion.

    • Solution: Increase reaction time or temperature. Re-verify the quality of your reagents, as degraded starting materials may not react.

  • Dimerization/Polymerization: Ethyl 2-chloroacetoacetate can self-condense under basic conditions or prolonged heating.

    • Solution: Ensure the reaction is not unnecessarily basic (some protocols add a mild base like Na₂CO₃ to scavenge HCl, but this should be done cautiously).[6] Avoid excessively long reaction times.

  • Regioisomer Formation: While the reaction to form the imidazo[2,1-b]thiazole system is generally regioselective, alternative cyclization pathways can theoretically occur under certain conditions, particularly if the starting thiazole is substituted. For this specific synthesis, it is less of a concern but worth noting in related syntheses.[7]

Improving Purity:

  • Controlled Addition: Add the ethyl 2-chloroacetoacetate dropwise to the heated solution of 2-aminothiazole in your solvent. This maintains a low instantaneous concentration of the electrophile, minimizing self-condensation.

  • Optimized Purification: Standard purification involves extraction followed by silica gel column chromatography.[4] A gradient elution system, starting with a non-polar solvent system (e.g., 20% ethyl acetate in petroleum ether) and gradually increasing polarity, is highly effective at separating the desired product from less polar starting materials and more polar byproducts.[4]

Problem Probable Cause Recommended Action
Persistent starting material spot on TLCIncomplete reactionIncrease reaction time or temperature. Check reagent purity.
Streaking or multiple close-running spotsFormation of side productsAdd α-haloketone dropwise. Optimize column chromatography gradient.
Baseline material on TLC after workupHighly polar impurities/polymersEnsure reaction conditions are not overly harsh. Use an appropriate workup procedure to remove inorganic salts.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this synthesis?

A1: The synthesis of this compound is a classic example of the Hantzsch thiazole synthesis, extended to form a fused bicyclic system. The mechanism proceeds in three key steps:

  • Nucleophilic Attack (SN2): The endocyclic nitrogen of 2-aminothiazole acts as a nucleophile, attacking the α-carbon of ethyl 2-chloroacetoacetate and displacing the chloride ion.

  • Intramolecular Cyclization: The exocyclic amino group then performs a nucleophilic attack on the ketone carbonyl, forming a five-membered ring and creating a hemiaminal intermediate.

  • Dehydration: The intermediate readily loses a molecule of water (dehydration) under the heated, often slightly acidic conditions of the reaction, to form the stable, aromatic imidazo[2,1-b]thiazole ring system.

G cluster_0 Step 1: Nucleophilic Attack (SN2) cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration Reagents Intermediate1 Reagents->Intermediate1 S_N2 Intermediate2 Intermediate1->Intermediate2 Cyclization FinalProduct Intermediate2->FinalProduct -H2O

Fig 2. Reaction mechanism for the synthesis.
Q2: How critical are temperature and reaction time?

A2: They are highly critical and interdependent.

ParameterRecommended RangeRationale & Impact on Yield/Purity
Temperature Reflux (e.g., ~85°C for Dioxane, ~78°C for Ethanol)Below Reflux: Reaction rate will be very slow, leading to low conversion and poor yield. Significantly Above Reflux (e.g., in a sealed vessel): Increased risk of reagent decomposition and side product formation.
Reaction Time 12 - 24 hoursToo Short: Incomplete reaction, leaving significant amounts of starting material. Too Long: Can lead to the formation of dark, polymeric byproducts due to decomposition, complicating purification and potentially lowering isolated yield. The reaction should be monitored by TLC to determine the optimal endpoint.[4]
Q3: Can this reaction be performed using microwave irradiation?

A3: Yes, and it is often advantageous. Microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times (from hours to minutes) and often improve yields compared to conventional heating.[8] If you have access to a microwave reactor, it is a highly recommended alternative. A typical starting point would be to run the reaction in a sealed vessel with methanol or ethanol at 90-100 °C for 20-30 minutes, but optimization would be required.[8]

Q4: What is the best way to monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most effective method.

  • Mobile Phase: A mixture of ethyl acetate and a non-polar solvent like petroleum ether or hexane is ideal. A good starting ratio is 30:70 (EtOAc:Pet Ether).

  • Procedure: Spot the 2-aminothiazole (SM1), ethyl 2-chloroacetoacetate (SM2), and the reaction mixture (RM) on a silica TLC plate. The product is significantly less polar than 2-aminothiazole but typically more polar than the α-haloketone. You should see the consumption of the starting material spots and the appearance of a new, well-defined product spot. The reaction is generally complete when the spot corresponding to the limiting reagent has disappeared.

  • Visualization: Use UV light (254 nm) to visualize the spots.

Experimental Protocol Example

This is a generalized protocol based on literature precedents.[4] Researchers should adapt it based on their specific laboratory conditions and observations.

Materials:

  • 2-Aminothiazole (1.0 eq)

  • Ethyl 2-chloroacetoacetate (1.2 eq)

  • 1,4-Dioxane (or absolute ethanol)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminothiazole (1.0 eq) and 1,4-dioxane (approx. 10 mL per gram of aminothiazole).

  • Heat the mixture to reflux with stirring.

  • Add ethyl 2-chloroacetoacetate (1.2 eq) dropwise to the refluxing solution over 15-20 minutes.

  • Maintain the reaction at reflux for 24 hours, monitoring its progress periodically by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether (e.g., starting from 20% EtOAc).

References

  • Samala, S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide derivatives as potential antitubercular agents. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl imidazo[2,1‐b]thiazole‐6‐yl acetate. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. DOI: 10.1039/P19870000639. Retrieved from [Link]

  • Mphahamele, M. J., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules. Available at: [Link]

  • Yıldırım, S., et al. (2019). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Molecules. Available at: [Link]

  • MySkinRecipes. (n.d.). ethyl iMidazo[2,1-b]thiazole-5-carboxylate. Retrieved from [Link]

  • Samala, S., et al. (2022). Design, synthesis and biological evaluation of benzo [d]imidazo [2,1-b] thiazole and imidazo [2,1-b] thiazole derivatives as potential antitubercular agents. RSC Medicinal Chemistry. Retrieved from [Link]

  • Dawane, B. S., et al. (2010). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. Retrieved from [Link]

  • Fassihi, A., et al. (2013). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Samala, S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide derivatives as potential antitubercular agents. Semantic Scholar. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. Pharmaceuticals. Available at: [Link]

  • Wang, J., et al. (2025). The crystal structure of ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, C14H11N3O4S. ResearchGate. Retrieved from [Link]

  • Tang, Z., et al. (2019). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. PMC. Available at: [Link]

  • Andreani, A., et al. (2018). Imidazo[2,1b] Thiazole: Introduction, Current and Perspective. ResearchGate. Retrieved from [Link]

  • Chino-Flores, C., et al. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. MDPI. Retrieved from [Link]

Sources

Technical Support Center: Purification of Imidazo[2,1-b]thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[2,1-b]thiazole compounds. This versatile heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] However, the journey from synthesis to a highly pure final compound is often fraught with challenges.

This guide is designed to provide practical, experience-driven solutions to the specific purification issues encountered in your laboratory. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Troubleshooting Guide: Common Purification Problems

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My crude product shows multiple spots on the TLC plate. How do I identify the components and proceed with purification?

A1: The presence of multiple spots is a very common issue and indicates a mixture of compounds. The key is to systematically identify the source of each spot before attempting purification.

  • Potential Sources of Impurities:

    • Unreacted Starting Materials: This is the most frequent cause. Incomplete reactions can leave residual 2-aminothiazole, α-haloketones, or other precursors in your crude mixture.[4]

    • Isomeric Byproducts: The Hantzsch synthesis or related multicomponent reactions can sometimes lack perfect regioselectivity, leading to the formation of structural isomers that are often difficult to separate.[4]

    • Reaction Intermediates: If the reaction has not proceeded to completion, stable intermediates may be present.

    • Degradation Products: The target compound might be sensitive to the reaction conditions (e.g., high heat, strong acid/base) or degrade during the workup or storage.[4]

    • Polymeric or Tar-like Materials: These can form from side reactions, especially if starting materials are impure or reaction temperatures are too high.[4]

  • Diagnostic Workflow:

    • Co-spotting on TLC: Spot your crude product on a TLC plate alongside each of the starting materials used in the reaction. This is the fastest way to confirm if major spots correspond to unreacted precursors.[4]

    • Analytical HPLC/LC-MS: For a more quantitative view, high-performance liquid chromatography (HPLC) is the preferred method.[4] It can resolve closely eluting spots and, when coupled with a mass spectrometer (LC-MS), provide the molecular weights of the impurities, offering crucial clues to their identity.

  • Purification Strategy: Once you have a hypothesis about the identity of the major impurities, you can select the best purification method. For most cases, silica gel column chromatography is the most effective technique.[4]

    G Start Crude Product TLC Analysis CoSpot Co-spot with Starting Materials (SMs) Start->CoSpot CheckRf Do spots match SM Rf values? CoSpot->CheckRf SM_Present Impurity is Unreacted SM CheckRf->SM_Present Yes Unknown_Impurity Impurity is Unknown (Isomer/Byproduct) CheckRf->Unknown_Impurity No Optimize Optimize Reaction Conditions (Time, Temp) to maximize conversion SM_Present->Optimize LCMS Characterize by LC-MS to identify MW of byproduct Unknown_Impurity->LCMS Purify Proceed to Column Chromatography Optimize->Purify LCMS->Purify

    Caption: Decision workflow after crude TLC analysis.

Q2: I'm struggling to separate my desired product from a very similar byproduct (likely an isomer). What should I do?

A2: Isomer separation is one of the most significant challenges in this field. Because isomers have the same molecular weight and often similar polarities, they can co-elute during chromatography.

  • Causality: Isomers typically arise from a lack of complete regioselectivity in the cyclization step of the synthesis. For example, in the classic Hantzsch synthesis, acidic conditions can sometimes influence which nitrogen atom attacks the carbonyl carbon, leading to different regioisomers.[4]

  • Troubleshooting Strategy:

    • Revisit the Reaction: The most effective solution is often to prevent the formation of the isomer in the first place. Systematically optimize the reaction conditions (solvent, temperature, catalyst, reaction time) to favor the kinetic or thermodynamic product that you desire.[4] Toluene has been shown to be a superior solvent to methanol or acetonitrile in some multicomponent reactions for this scaffold.[4]

    • Chromatography Optimization: If synthesis optimization is not feasible, focus on enhancing your chromatographic resolution.

      • Solvent System Tuning: Do not rely on just one solvent system. Methodically screen different combinations. A move from a standard hexanes/ethyl acetate system to a dichloromethane/acetone or even a system containing a small amount of methanol can drastically alter selectivity.

      • Stationary Phase Variation: If silica gel is not providing adequate separation, consider alternative stationary phases. Sometimes a switch to alumina or a bonded phase (like diol or cyano) can provide the different selectivity needed.

      • Preparative HPLC: For high-value compounds or very challenging separations, reversed-phase preparative HPLC (RP-HPLC) is a powerful, albeit more resource-intensive, option.[4]

    G Start Isomer Separation Challenge OptimizeRxn Optimize Synthesis: - Solvent Screen - Temperature Titration - Catalyst Choice Start->OptimizeRxn CheckTLC TLC shows improved regioselectivity? OptimizeRxn->CheckTLC Success Problem Solved CheckTLC->Success Yes OptimizeChroma Optimize Chromatography CheckTLC->OptimizeChroma No SolventScreen Screen Multiple Solvent Systems (e.g., Hex/EtOAc, DCM/Acetone) OptimizeChroma->SolventScreen StationaryPhase Try Different Stationary Phases (Alumina, Bonded Phase) SolventScreen->StationaryPhase PrepHPLC Consider Preparative RP-HPLC StationaryPhase->PrepHPLC

    Caption: Troubleshooting flowchart for isomer separation.

Q3: My final product yield is very low after purification, even though the reaction seemed to work well. Where could I be losing my compound?

A3: Product loss during workup and purification is a common and frustrating problem. The physicochemical properties of your specific imidazo[2,1-b]thiazole derivative dictate where losses are most likely to occur.

  • Potential Causes for Product Loss:

    • Aqueous Workup: Many imidazo[2,1-b]thiazole derivatives possess some water solubility due to the nitrogen atoms in the core structure, which can be protonated. During liquid-liquid extraction, a significant amount of your product may remain in the aqueous layer.

      • Solution: Always perform back-extractions. After your initial extraction with an organic solvent, wash the combined aqueous layers again with fresh solvent (2-3 times). This simple step can significantly boost your recovered yield.[4]

    • Precipitation/Filtration: If you isolate your product by precipitation (e.g., by neutralizing an acidic solution), ensure the pH is adjusted optimally for minimum solubility and that you allow sufficient time for complete precipitation before filtering.

    • Column Chromatography:

      • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to acidic silica gel. If you suspect this, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine.

      • Streaking/Tailing: Poor solubility in the loading solvent or the mobile phase can cause the compound to streak down the column, leading to broad fractions that are difficult to collect cleanly and may contain impurities. Ensure your compound is fully dissolved before loading it onto the column.

FAQs: Best Practices for Purification

Q1: What are the standard "go-to" purification methods for imidazo[2,1-b]thiazole compounds?

A1: The two most widely cited and effective methods are column chromatography and recrystallization.

  • Column Chromatography: This is the workhorse for purifying crude reaction mixtures.[1][5]

    • Stationary Phase: Silica gel (230–400 mesh) is the most common choice.[2][6]

    • Mobile Phase: A gradient of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or acetone) is typically used. The exact ratio must be determined by TLC for each specific compound.[2][6]

  • Recrystallization: This is an excellent final purification step to obtain highly crystalline, pure material, especially after an initial chromatographic cleanup.

    • Solvent: Absolute ethanol is frequently reported as a suitable recrystallization solvent for this class of compounds.[1][7] The key is to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.

Q2: How do I select an appropriate solvent system for silica gel chromatography?

A2: The selection process is empirical and guided by Thin Layer Chromatography (TLC). The goal is to find a solvent system that gives your desired product an Rf value of approximately 0.3-0.4, while maximizing the separation from all impurities.

  • Start with a Standard System: A good starting point is a mixture of hexanes and ethyl acetate (EtOAc).

  • Run Test TLCs: Spot your crude mixture on several TLC plates and develop them in chambers containing different ratios of your chosen solvents (e.g., 9:1, 7:3, 1:1 Hexanes:EtOAc).

  • Adjust Polarity:

    • If all spots remain at the baseline, the solvent system is not polar enough. Increase the proportion of the polar solvent (EtOAc).

    • If all spots run to the solvent front, the system is too polar. Increase the proportion of the non-polar solvent (hexanes).

  • Try Different Solvents: If you cannot achieve good separation with one solvent pair, change the solvents themselves. Switching from ethyl acetate to acetone or dichloromethane can alter the selectivity of the separation.

Solvent System ExampleCompound TypeReference
Hexanes / Ethyl AcetateGeneral imidazo[2,1-b]thiazoles[2][6]
Dichloromethane / AcetoneDiaryl-substituted derivatives[1][5]
Q3: Which analytical techniques are essential for confirming the purity and structure of my final compound?

A3: A combination of techniques is required to rigorously prove the identity and purity of your synthesized compound.

  • Purity Assessment:

    • HPLC with UV detection: This is the gold standard for quantifying purity. A pure compound should show a single, sharp peak.[4]

    • Melting Point: A sharp, uncorrected melting point that matches literature values is a strong indicator of purity.[8]

  • Structural Elucidation:

    • NMR Spectroscopy (¹H and ¹³C): This is non-negotiable. NMR provides detailed information about the chemical environment of each proton and carbon, allowing for unambiguous structure confirmation.[4][8]

    • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate molecular weight, confirming the elemental composition of your molecule.[8]

Key Experimental Protocols

Protocol 1: Standard Silica Gel Flash Column Chromatography

This protocol describes a standard procedure for purifying a crude imidazo[2,1-b]thiazole product.

  • TLC Analysis: Determine the optimal solvent system that provides good separation and an Rf of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar solvent of your mobile phase (e.g., hexanes). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the determined mobile phase. If using a gradient, start with a low polarity mixture and gradually increase the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution progress by TLC.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization from Ethanol

This protocol is ideal for a final purification step to obtain crystalline material.

  • Dissolution: Place the chromatographically purified compound in a flask. Add a minimal amount of absolute ethanol and heat the mixture gently (e.g., in a warm water bath) with swirling until the solid completely dissolves.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Forcing rapid cooling can trap impurities. If necessary, further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

References

  • BenchChem. (2025). Technical Support Center: Characterization of Impurities in Imidazo[2,1-b]thiazole Synthesis.
  • Gripe, J., et al. (2018). Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][2][4][8]Thiadiazole Derivatives as Anti-Inflammatory Agents. MDPI.

  • Reyes-Mendoza, J., et al. (2023).
  • Manasa, K. L., et al. (n.d.). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors.
  • Reyes-Mendoza, J., et al. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free Catalyts.
  • Gripe, J., et al. (2018). Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][2][4][8]Thiadiazole Derivatives as Anti-Inflammatory Agents. National Institutes of Health (NIH).

  • Patel, K. D., et al. (2017). Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives and their antimicrobial, antimalarial, and antitubercular activities.
  • Kosmalski, T., et al. (2024). Selected biologically active benzo[d]imidazo[2,1-b]thiazoles and...
  • A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. (n.d.).

Sources

Technical Support Center: Synthesis of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic compound. Our aim is to provide practical, in-depth solutions grounded in chemical principles to help you troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, offering potential causes and actionable solutions.

Question 1: Why is the yield of my reaction consistently low?

Answer:

Low yields in the synthesis of this compound, typically performed via a Hantzsch-type condensation of 2-aminothiazole and ethyl 2-chloroacetoacetate, can stem from several factors. Identifying the root cause is crucial for optimization.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting materials are still present after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature. However, excessive heat can promote side reactions and degradation.[1]

  • Suboptimal Reaction Conditions: The choice of solvent and base can significantly impact the yield.

    • Troubleshooting: While ethanol or dioxane are common solvents, their polarity and boiling points can influence reaction rates. Ensure your solvent is anhydrous, as water can lead to hydrolysis of the starting materials. The base used (e.g., sodium bicarbonate, sodium acetate) is critical for neutralizing the HCl formed during the reaction; ensure it is used in at least a stoichiometric amount.

  • Side Reactions: Several competing reactions can consume starting materials and reduce the yield of the desired product. These are detailed in the subsequent questions.

  • Purity of Starting Materials: Impurities in either 2-aminothiazole or ethyl 2-chloroacetoacetate can lead to the formation of undesired byproducts.

    • Troubleshooting: Use highly pure starting materials. 2-aminothiazole can be unstable and may contain impurities from its synthesis.[2] Ethyl 2-chloroacetoacetate can contain isomers or di-chlorinated species.[3] It is advisable to purify starting materials if their quality is uncertain.

Workflow for Diagnosing Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion check_conditions Review Reaction Conditions (Solvent, Base, Temp) check_completion->check_conditions Complete incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains check_sm_purity Analyze Starting Material Purity (NMR, GC-MS) check_conditions->check_sm_purity Optimal suboptimal Suboptimal Conditions check_conditions->suboptimal Identified Issues impure_sm Impure Starting Materials check_sm_purity->impure_sm Impurities Detected optimize_time_temp Optimize Time/Temperature incomplete->optimize_time_temp optimize_reagents Optimize Solvent/Base suboptimal->optimize_reagents purify_sm Purify Starting Materials impure_sm->purify_sm solution Improved Yield optimize_time_temp->solution optimize_reagents->solution purify_sm->solution

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I've isolated a byproduct with the same mass as my product. What could it be?

Answer:

The presence of an isomeric byproduct is a common issue in the synthesis of imidazo[2,1-b]thiazoles. The most likely candidate is the Ethyl 7-methylimidazo[2,1-b]thiazole-5-carboxylate isomer.

Mechanism of Isomer Formation:

The formation of the desired 6-methyl isomer versus the 7-methyl isomer is a matter of regioselectivity in the cyclization step. The initial reaction is the S-alkylation of the endocyclic nitrogen of 2-aminothiazole with ethyl 2-chloroacetoacetate. The subsequent intramolecular cyclization involves the nucleophilic attack of the exocyclic amino group onto one of the carbonyl carbons of the acetoacetate moiety.

  • Attack at the acetyl carbonyl: Leads to the desired This compound .

  • Attack at the ester carbonyl: Can lead to the formation of the isomeric Ethyl 7-methylimidazo[2,1-b]thiazole-5-carboxylate .

Isomer_Formation cluster_start Intermediate cluster_pathways Cyclization Pathways cluster_products Products intermediate S-Alkylated Intermediate attack_acetyl Attack at Acetyl Carbonyl intermediate->attack_acetyl Pathway A attack_ester Attack at Ester Carbonyl intermediate->attack_ester Pathway B product_6_methyl This compound (Desired) attack_acetyl->product_6_methyl product_7_methyl Ethyl 7-methylimidazo[2,1-b]thiazole-5-carboxylate (Isomeric Byproduct) attack_ester->product_7_methyl

Caption: Regioselective cyclization pathways leading to isomeric products.

Troubleshooting and Prevention:

  • Reaction Conditions: The regioselectivity can be influenced by reaction conditions. Acidic conditions have been reported to alter the regioselectivity in some Hantzsch syntheses.[4] While typically run under neutral or slightly basic conditions, careful control of pH is important.

  • Purification: Separating these isomers can be challenging due to their similar polarities.

    • Column Chromatography: Use a high-efficiency silica gel and a carefully optimized solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Recrystallization: If a suitable solvent system can be found, fractional recrystallization may be effective.

Question 3: My crude product is a complex mixture with multiple spots on TLC. What are the likely side products?

Answer:

A complex crude mixture suggests the occurrence of multiple side reactions. Besides the isomeric byproduct mentioned above, other common side products include:

  • Dimer of 2-aminothiazole: 2-aminothiazole can dimerize, especially in the presence of an acid catalyst, to form 2-amino-5-(2-imino-4-thiazolidinyl)-thiazole.[5]

  • Self-condensation of Ethyl 2-chloroacetoacetate: Under basic conditions, ethyl 2-chloroacetoacetate can undergo self-condensation, similar to a Claisen condensation, leading to various byproducts.[6][7][8]

  • Products from Impurities in Starting Materials:

    • If ethyl 2-chloroacetoacetate contains ethyl 2,2-dichloroacetoacetate , this can lead to the formation of undesired chlorinated byproducts.

    • The presence of ethyl 4-chloroacetoacetate can result in the formation of a different thiazole ring system.[9]

  • Hydrolysis Products: If water is present in the reaction mixture, ethyl 2-chloroacetoacetate can hydrolyze to 2-chloroacetoacetic acid, which can further react or decompose.

Prevention and Mitigation:

Side Product/IssuePrevention/Mitigation Strategy
Isomeric Byproduct Optimize reaction conditions (pH, temperature) and employ high-resolution chromatography for purification.
2-Aminothiazole Dimer Use high-purity 2-aminothiazole and avoid strongly acidic conditions.
Self-Condensation of Ketoester Use a non-basic or weakly basic catalyst. Add the base portion-wise to control the pH.
Byproducts from Impurities Use highly pure starting materials. Analyze starting materials by GC-MS or NMR before use.
Hydrolysis Ensure all reagents and solvents are anhydrous.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

The primary role of the base (e.g., sodium bicarbonate, sodium acetate) is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between 2-aminothiazole and ethyl 2-chloroacetoacetate. This prevents the protonation of the 2-aminothiazole, which would render it non-nucleophilic and halt the reaction.

Q2: Can I use a different α-halo-β-ketoester?

Yes, the Hantzsch synthesis is versatile. Using other α-halo-β-ketoesters will result in different substituents on the imidazo[2,1-b]thiazole ring. For example, using ethyl 2-bromoacetoacetate is also common. The reactivity may vary, with the bromo-compound being more reactive than the chloro-compound.

Q3: What are the expected ¹H NMR signals for the desired product?

For this compound, you should expect to see:

  • A singlet for the methyl group protons (at C6).

  • Signals for the ethyl ester group (a quartet and a triplet).

  • Signals for the protons on the thiazole and imidazole rings. The specific chemical shifts and coupling constants will depend on the solvent and the spectrometer's field strength.

Q4: How can I effectively purify the final product?

Purification is typically achieved through:

  • Work-up: After the reaction is complete, the mixture is often diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated.

  • Column Chromatography: This is the most common method for purifying the crude product. A silica gel column with a gradient elution system (e.g., hexanes/ethyl acetate) is usually effective.[10]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be an excellent final purification step to obtain highly pure material.

References

  • Calderón-Rangel, D., Pérez, K. A. G., Díaz, A. C., & Gámez-Montaño, R. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. Chemistry Proceedings, 14(1), 103. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. (1983). [Link]

  • The Structure of Dimeric 2-Aminothiazole. Acta Chemica Scandinavica, 17, 2518-2524. (1963). [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 17(11), 13594-13608. (2012). [Link]

  • Preparation method for ethyl 2-chloroacetoacetate.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2010). [Link]

  • Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. European Journal of Medicinal Chemistry, 157, 108-120. (2018). [Link]

  • Process of producing 2-aminothiazole.
  • What is a mechanism of Claisen condensation of ethyl acetate to form ethyl acetoacetate? Quora. (2014). [Link]

  • Synthesis of Some Novel Fused Imidazo [2, 1-b][5][10] Thiazole and Imidazo [2, 1-b] Thiazolo [5, 4-d] Isoxazole Derivatives. ResearchGate. (2015). [Link]

  • Methods for the synthesis of imidazo[2,1-b][5][10]thiazines, their annulated and hydrogenated analogs. ResearchGate. (2023). [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(11), 20538-20551. (2015). [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. (2021). [Link]

  • The Claisen Condensation Reaction. Organic Chemistry | OpenStax. (2023). [Link]

  • CLAISEN CONDENSATION. ETHYL ACETOACETATE. #ncchem. YouTube. (2022). [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Imidazo[2,1-b]thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of imidazo[2,1-b]thiazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to optimize your reaction conditions and achieve high-yielding, pure products.

Introduction to Imidazo[2,1-b]thiazole Synthesis

The imidazo[2,1-b]thiazole core is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antiviral, antibacterial, antifungal, and anticancer activities.[1] The successful synthesis of this scaffold is therefore of significant interest. The most common synthetic strategies include the Hantzsch thiazole synthesis, multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, and cyclization from 2-mercaptoimidazole precursors.[2] Each of these methods, while powerful, comes with its own set of potential challenges. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Common Issues in Imidazo[2,1-b]thiazole Synthesis

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low or No Product Yield

Q1: I am not getting any product, or the yield of my imidazo[2,1-b]thiazole is very low. What are the likely causes?

A1: Low or no yield is a frequent issue that can stem from several factors, ranging from the quality of your starting materials to the reaction conditions. A systematic approach to troubleshooting is essential.

  • Purity of Starting Materials:

    • 2-Aminothiazole: Commercial 2-aminothiazole can contain impurities that may interfere with the reaction.[3] It is a known "frequent hitter" scaffold that can be promiscuous in biological assays, and impurities can contribute to this.[3] It is advisable to check the purity of your 2-aminothiazole by melting point or NMR. If necessary, it can be purified by recrystallization.

    • α-Haloketones (e.g., Phenacyl Bromide): These reagents can be unstable and decompose over time, especially if exposed to light or moisture.[4] Decomposition can lead to the formation of byproducts that consume your starting materials or complicate the reaction mixture.[5] It is recommended to use freshly prepared or purified α-haloketones. Their purity can be checked by TLC and melting point.

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield. For the Hantzsch synthesis, ethanol is a common solvent.[6] In the Groebke-Blackburn-Bienaymé reaction, solvents like methanol or toluene have been shown to be effective.[2] If you are experiencing low yields, consider screening different solvents.

    • Temperature: Many syntheses of imidazo[2,1-b]thiazoles require heating.[7] Ensure that your reaction is being heated to the appropriate temperature. In some cases, microwave irradiation can significantly reduce reaction times and improve yields.[7]

    • Reaction Time: Monitor your reaction progress by Thin Layer Chromatography (TLC). Incomplete reactions are a common cause of low yields. If the starting materials are still present after the recommended reaction time, consider extending it.

  • Reaction Mechanism Considerations:

    • In the Hantzsch synthesis, the initial step is the SN2 reaction between the sulfur of 2-aminothiazole and the α-haloketone. If this step is slow, it can limit the overall yield. Factors that can affect this step include the steric hindrance of both reactants and the leaving group ability of the halide (I > Br > Cl).

dot

Troubleshooting_Low_Yield start Low or No Yield purity Check Purity of Starting Materials start->purity conditions Optimize Reaction Conditions start->conditions mechanism Consider Reaction Mechanism start->mechanism sub_purity1 2-Aminothiazole: - Check MP/NMR - Recrystallize if needed purity->sub_purity1 sub_purity2 α-Haloketone: - Check TLC/MP - Use freshly prepared purity->sub_purity2 sub_conditions1 Solvent: - Screen different solvents (e.g., Ethanol, Toluene) conditions->sub_conditions1 sub_conditions2 Temperature: - Ensure proper heating - Consider microwave conditions->sub_conditions2 sub_conditions3 Reaction Time: - Monitor by TLC - Extend if necessary conditions->sub_conditions3 sub_mechanism1 Hantzsch Synthesis: - Initial SN2 step may be slow - Consider sterics and leaving group mechanism->sub_mechanism1

Caption: Troubleshooting workflow for low or no product yield.

Problem 2: Formation of Multiple Products and Impurities

Q2: My TLC plate shows multiple spots, and I am having difficulty isolating the desired imidazo[2,1-b]thiazole. What are these other products?

A2: The formation of multiple products is a common challenge, often arising from side reactions or the presence of impurities in the starting materials.

  • Unreacted Starting Materials: The most common "impurities" are often unreacted 2-aminothiazole and α-haloketone. These can be identified by running co-spots on your TLC plate with the starting materials.

  • Side Products from the Hantzsch Synthesis:

    • Regioisomers: The condensation of an α-haloketone with an N-monosubstituted thiourea can potentially lead to two different regioisomers. While the reaction with 2-aminothiazole generally leads to the desired imidazo[2,1-b]thiazole, changes in reaction conditions, such as performing the reaction under strongly acidic conditions, can alter the regioselectivity.[8]

    • Dimerization of 2-Aminothiazole: Under certain conditions, particularly in the presence of its hydrochloride salt, 2-aminothiazole can dimerize.[9] This can consume your starting material and lead to an additional spot on your TLC plate.

  • Side Products from the Groebke-Blackburn-Bienaymé (GBB) Reaction:

    • The GBB reaction is a three-component reaction, and if one of the components is impure or reacts slowly, side reactions can occur. For example, the aldehyde and 2-aminothiazole can form an imine, which might undergo other reactions if the isocyanide is not reactive enough. The purity of the isocyanide is also crucial for a clean reaction.

  • Byproducts from the Vilsmeier-Haack Reaction:

    • The Vilsmeier-Haack reaction is often used to introduce a formyl group onto the imidazo[2,1-b]thiazole ring. The regioselectivity of this reaction can be an issue, and formylation can occur at different positions on the ring system, leading to a mixture of isomers.[10][11]

Table 1: Common Impurities and Side Products

Synthetic RouteCommon Impurities/Side ProductsSuggested Reason for FormationHow to Minimize
Hantzsch Synthesis Unreacted 2-aminothiazoleIncomplete reactionMonitor by TLC, extend reaction time, or adjust stoichiometry.
Unreacted α-haloketoneIncomplete reaction or decompositionUse fresh α-haloketone, monitor by TLC.
RegioisomersReaction under strongly acidic conditionsMaintain neutral or slightly basic conditions.
2-Aminothiazole dimerPresence of 2-aminothiazole hydrochlorideEnsure the free base of 2-aminothiazole is used.
GBB Reaction Imine from aldehyde and 2-aminothiazoleSlow reaction of the isocyanideUse a more reactive isocyanide or optimize reaction conditions (e.g., use of a Lewis acid catalyst).[12]
Vilsmeier-Haack Isomeric formylated productsLack of complete regioselectivityCarefully control reaction temperature and stoichiometry of the Vilsmeier reagent.
Problem 3: Difficulty with Product Purification

Q3: I have a crude product that is a mixture of my desired imidazo[2,1-b]thiazole and other compounds. What is the best way to purify it?

A3: Purification is a critical step to obtain your final product in high purity. The choice of method will depend on the nature of your product and the impurities present.

  • Recrystallization: This is often the first method to try, especially if your product is a solid.

    • Solvent Selection: The key is to find a solvent or solvent system in which your product is soluble at high temperatures but poorly soluble at room temperature or below, while the impurities are either very soluble or insoluble at all temperatures. Common solvents for recrystallizing imidazo[2,1-b]thiazoles include ethanol, methanol, and ethyl acetate/hexane mixtures.

    • Procedure: Dissolve your crude product in the minimum amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Column Chromatography: If recrystallization is not effective, column chromatography is the next logical step.

    • Stationary Phase: Silica gel is the most common stationary phase for the purification of imidazo[2,1-b]thiazoles.

    • Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is a good starting point. The optimal eluent system should provide good separation of your product from impurities on a TLC plate, with the Rf of your product ideally between 0.2 and 0.4.

    • TLC Monitoring: Use TLC to track the separation during column chromatography. A UV lamp is typically used for visualization.[13] Staining with potassium permanganate or iodine can also be used to visualize spots that are not UV-active.

  • Work-up Procedure: A proper work-up after the reaction is complete can simplify the final purification.

    • Neutralization: In many syntheses, an acidic byproduct (e.g., HBr in the Hantzsch synthesis) is formed. Neutralizing the reaction mixture with a mild base like sodium bicarbonate or sodium carbonate solution can help in the isolation of the product.[7]

    • Extraction: After neutralization, the product can be extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with water and then brine can remove water-soluble impurities.

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Purification_Workflow start Crude Product Mixture recrystallization Attempt Recrystallization start->recrystallization column Perform Column Chromatography recrystallization->column Unsuccessful success Pure Product recrystallization->success Successful sub_recrystallization Select appropriate solvent(s) (e.g., Ethanol, EtOAc/Hexane) recrystallization->sub_recrystallization column->success Successful failure Purification Unsuccessful column->failure Unsuccessful sub_column Optimize mobile phase using TLC (e.g., Hexane/EtOAc gradient) column->sub_column

Caption: A general workflow for the purification of imidazo[2,1-b]thiazoles.

Frequently Asked Questions (FAQs)

Q4: Can I use microwave synthesis for imidazo[2,1-b]thiazoles? What are the advantages?

A4: Yes, microwave-assisted synthesis is an excellent method for preparing imidazo[2,1-b]thiazoles.[7] The primary advantages are significantly reduced reaction times (often from hours to minutes) and, in many cases, improved yields.[7] Microwave heating provides rapid and uniform heating of the reaction mixture, which can accelerate the reaction rate and minimize the formation of side products.

Q5: How do I monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of your reaction.

  • Procedure: Spot a small amount of your reaction mixture on a TLC plate alongside spots of your starting materials. Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Analysis: As the reaction proceeds, you should see the spots corresponding to your starting materials diminish and a new spot for your product appear. The reaction is complete when the starting material spots are no longer visible.

  • Visualization: Imidazo[2,1-b]thiazoles are often UV-active, so the spots can be visualized under a UV lamp.[13] If not, you can use staining agents like iodine or potassium permanganate.

Q6: What is the role of a base in the Hantzsch synthesis of imidazo[2,1-b]thiazoles?

A6: While the classical Hantzsch synthesis can be performed without an added base, the reaction of 2-aminothiazole with an α-haloketone generates a hydrohalic acid (e.g., HBr) as a byproduct. This can protonate the starting 2-aminothiazole, reducing its nucleophilicity and slowing down the reaction. Adding a mild, non-nucleophilic base can neutralize this acid and maintain a higher concentration of the reactive free base of 2-aminothiazole, potentially improving the reaction rate and yield. However, a strong base may promote side reactions.

Experimental Protocols

Protocol 1: General Procedure for the Hantzsch Synthesis of 6-Phenylimidazo[2,1-b]thiazole

This protocol is a representative example of the Hantzsch synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothiazole (1.0 g, 10 mmol) and absolute ethanol (20 mL).

  • Addition of α-Haloketone: While stirring, add 2-bromoacetophenone (phenacyl bromide) (1.99 g, 10 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture until the pH is neutral or slightly basic. This will precipitate the product.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from ethanol to afford the pure 6-phenylimidazo[2,1-b]thiazole.

Protocol 2: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Synthesis of a Substituted Imidazo[2,1-b]thiazole

This protocol is a general guide for the GBB multicomponent reaction.[2]

  • Reaction Setup: In a sealed tube, combine 2-aminothiazole (1 mmol), an aldehyde (1 mmol), and an isocyanide (1 mmol) in a suitable solvent such as toluene or methanol (2-3 mL).

  • Catalyst (Optional): In some cases, a catalytic amount of a Lewis acid (e.g., Sc(OTf)3) or a Brønsted acid can be added to improve the reaction rate and yield.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) for the specified time (often ranging from a few hours to 24 hours). Microwave heating can also be employed.[14]

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired imidazo[2,1-b]thiazole derivative.

References

  • Ballell, L., et al. (2013). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 56(19), 7746-7756.
  • Barlin, G. B., & Tan, W. L. (1984). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1269-1273.
  • Al-Zaydi, K. M. (2009). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Molecules, 14(5), 1827-1839.
  • Calderón-Rangel, D., et al. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Chemistry Proceedings, 14(1), 103.
  • Bremner, J. B., & Samosorn, S. (2009). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 14(9), 3466-3498.
  • Wessjohann, L. A., & Westermann, B. (2004). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. International Journal of Molecular Sciences, 5(2), 105-124.
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  • Kappe, C. O. (2005). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Arkivoc, 2005(11), 14-28.
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  • ResearchGate. Chemistry of Imidazo[2,1-b][2][3][15]thiadiazoles. ResearchGate.

  • El-Gohary, N. S., & Shaaban, M. R. (2021). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ACS Omega, 6(49), 33696-33707.
  • ResearchGate. Optimization of Polyacrylonitrile-2-aminothiazole Resin Synthesis, Characterization, and Its Adsorption Performance and Mechanism for Removal of Hg(II)
  • ResearchGate. The Hantzsch Thiazole Synthesis.
  • ResearchGate. Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives.
  • Park, J. H., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5769-5777.
  • Singh, P. P., & Kumar, A. (2012). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
  • Singh, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28062-28085.
  • ResearchGate. Imidazo[2,1b] Thiazole: Introduction, Current and Perspective.
  • SAGE Journals. Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. SAGE Journals.
  • Di Cunto, F., et al. (2015). Imidazothiazole and related heterocyclic systems. Synthesis, chemical and biological properties. European Journal of Medicinal Chemistry, 95, 49-63.

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Troubleshooting low bioactivity of synthesized Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and may be encountering lower-than-expected biological activity. The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. However, translating synthetic compounds into biologically active hits requires rigorous attention to detail, from initial synthesis to final screening.

This document provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve common issues that can lead to diminished bioactivity.

Part 1: Compound-Centric Troubleshooting: Is Your Molecule Correct and Clean?

The most fundamental cause of low bioactivity is an issue with the compound itself. Before investigating complex biological interactions, it is imperative to confirm the identity, purity, and stability of your synthesized this compound.

Q1: My synthesized compound shows low or inconsistent bioactivity. Where should I begin troubleshooting?

A1: The first and most critical step is to verify the structural integrity and purity of your compound. Biological assays are highly sensitive to impurities, which can inhibit the desired activity, interfere with the assay technology, or even exhibit their own confounding bioactivity. A systematic validation of the compound is the foundation of reliable results[4].

We recommend a tiered approach, starting with compound characterization before moving to assay-specific variables.

A Low Bioactivity Observed B Step 1: Verify Compound Identity & Purity A->B C Is structure confirmed by NMR & MS? B->C D Is purity >95% by HPLC? C->D  Yes L Problem Identified C->L  No E Step 2: Assess Compound Solubility & Stability D->E  Yes D->L  No F Is compound soluble in assay buffer? E->F G Is compound stable under assay conditions? F->G  Yes F->L  No H Step 3: Validate Biological Assay G->H  Yes G->L  No I Are assay controls behaving as expected? H->I J Rule out assay interference (e.g., aggregation, fluorescence) I->J  Yes I->L  No K Problem Likely Solved J->K  Yes J->L  No

Caption: A stepwise workflow for troubleshooting low bioactivity.
Q2: How can I definitively confirm that I have synthesized the correct molecule?

A2: Structural confirmation requires a combination of spectroscopic techniques. Do not rely on a single method.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the core structure and substitution pattern. The proton NMR should show distinct signals for the methyl group, the ethyl ester, and the aromatic protons of the imidazothiazole core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and exact mass of your compound, ruling out unexpected adducts or incorrect molecular formulas.

Table 1: Expected Analytical Data for this compound

Analysis Type Expected Result Purpose
¹H NMR Signals corresponding to methyl protons (~2.3 ppm), ethyl ester protons (quartet ~4.3 ppm, triplet ~1.3 ppm), and thiazole/imidazole ring protons. Confirms the presence and connectivity of all proton-containing functional groups.[5]
¹³C NMR Peaks for all unique carbon atoms, including the ester carbonyl, aromatic carbons, and aliphatic carbons of the substituents. Confirms the carbon skeleton of the molecule.[5]

| HRMS (ESI) | Calculated mass for C₁₀H₁₂N₂O₂S should match the observed mass. e.g., [M+H]⁺ ≈ 225.0692. | Verifies the correct elemental composition and molecular weight.[6] |

If your spectral data does not align with these expected values, you may have an incorrect structure, an isomer, or significant impurities. Re-examine your synthetic route and purify the material again.

Q3: My NMR and MS look correct, but the activity is still low. Could purity be the problem?

A3: Absolutely. Co-eluting impurities or residual starting materials might not be obvious in NMR but can significantly impact bioactivity. For biological screening, a compound purity of >95% is the generally accepted standard.

Recommended Action: High-Performance Liquid Chromatography (HPLC) HPLC is the gold standard for assessing purity. Run a gradient method with a suitable solvent system (e.g., acetonitrile/water) and use a UV detector set to a wavelength where your compound has strong absorbance. The area under the curve of your main peak relative to the total area of all peaks will give you a quantitative purity value.

Part 2: Synthesis and Handling: Could Your Process Be the Culprit?

The journey from reactants to a bioactive molecule involves multiple steps where issues can arise. The synthesis method, work-up procedure, and handling of the final compound are all critical.

Q4: I used a standard Hantzsch synthesis. Are there known pitfalls that could affect the final product's activity?

A4: The Hantzsch thiazole synthesis is a robust method for creating the thiazole portion of the fused ring system[7][8]. However, side reactions or incomplete reactions can introduce impurities.

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Purification A 2-Aminothiazole C Reflux in Ethanol or Microwave Irradiation A->C B Ethyl 2-chloroacetoacetate B->C D Intramolecular Cyclization C->D E Crude Product D->E F Purification (Crystallization/Chromatography) E->F G Final Product >95% Pure F->G

Caption: General workflow for the synthesis of the imidazo[2,1-b]thiazole core.

Potential Issues:

  • Incomplete Cyclization: If the reaction is not driven to completion, you may have unreacted starting materials or a non-cyclized intermediate. These can compete with your final compound in binding assays or be cytotoxic.

  • Side Products: Depending on the specific precursors, alternative cyclization pathways or polymerization can occur, leading to isomeric or polymeric impurities.

  • Residual Catalyst/Reagents: If a base or catalyst is used, ensure it is completely removed during the work-up, as residual acids, bases, or metal catalysts can denature target proteins or interfere with assay reagents[9].

Recommendation: Monitor your reaction by Thin Layer Chromatography (TLC) to ensure full consumption of the starting materials. After work-up, purify the product thoroughly using column chromatography or recrystallization until TLC shows a single spot and HPLC confirms >95% purity.

Q5: My compound has poor solubility in aqueous buffers. How does this affect bioactivity and how can I fix it?

A5: This is a very common and critical issue. If your compound precipitates out of the assay buffer, its effective concentration at the target is much lower than the nominal concentration you added, leading to artificially low bioactivity[4]. The imidazo[2,1-b]thiazole core is hydrophobic, and poor aqueous solubility is a known challenge for this class of compounds[1][10].

Protocol: Preparing Stock Solutions and Assessing Solubility

  • Primary Stock Preparation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved. Gentle warming or sonication can help.

  • Working Solution Preparation: Create intermediate dilutions from the primary stock using DMSO.

  • Final Assay Concentration: When adding the compound to your aqueous assay buffer, ensure the final concentration of DMSO is low (typically ≤0.5%) to avoid solvent-induced artifacts. Add the compound dropwise to the buffer while vortexing to minimize precipitation.

  • Visual Inspection: After dilution to the final concentration, visually inspect the solution against a dark background for any signs of precipitation or cloudiness. Let it sit for the duration of your assay and inspect again.

  • Quantitative Assessment (Optional): For a more rigorous check, prepare the final dilution, centrifuge it at high speed, and measure the UV absorbance of the supernatant. Compare this to a theoretical absorbance calculated from the expected concentration to determine the actual soluble concentration.

If solubility remains an issue, you may need to consider reformulating with solubilizing agents (with appropriate controls) or, in the long term, synthesizing more soluble analogs.

Part 3: Assay-Specific Troubleshooting: Is Your Experiment Giving You a False Negative?

Even with a pure, soluble compound, the design and execution of the biological assay can be a source of error. High-Throughput Screening (HTS) technologies, while powerful, are susceptible to various artifacts that can mask true activity[11][12].

Q6: How can I determine if my compound is interfering with the assay technology itself?

A6: Compound interference is a major source of false positives and negatives in HTS[13]. Your compound might be interacting with the detection system rather than the biological target.

Common Modes of Interference:

  • Autofluorescence: If you are using a fluorescence-based assay, your compound may fluoresce at the same wavelength as your reporter fluorophore, masking a true signal change.

    • Test: Run a sample containing only your compound and the assay buffer (no target/enzymes) and read the fluorescence.

  • Signal Quenching: The compound might absorb light at the excitation or emission wavelength of your reporter, leading to a decrease in signal that can be misinterpreted as inhibition.

  • Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that non-specifically sequester and inhibit enzymes, a common artifact in HTS[13].

    • Test: Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can often disrupt aggregation-based inhibition. If the activity changes significantly with detergent, aggregation is likely an issue.

  • Reactivity: Some chemical moieties can react directly with assay components, such as the luciferase enzyme in luminescence-based reporter assays.

Q7: What are the essential controls to ensure my bioactivity results are trustworthy?

A7: A robust set of controls is non-negotiable for validating your results. Without them, you cannot confidently claim that the observed effect is real and specific to your compound.

Essential Controls for Any Bioactivity Assay:

  • Negative Control (Vehicle Control): This is typically the assay buffer containing the same final concentration of DMSO used for your test compound, but no compound. This sets your baseline for 0% activity/inhibition.

  • Positive Control: A known inhibitor or activator for your target. This control must show a robust and reproducible effect. If the positive control fails, the assay itself is not working, and any data from that run is invalid[14].

  • Counter-Screen/Orthogonal Assay: If you get a hit, validate it using a different assay that measures the same biological endpoint but uses a different technology. For example, if you find a hit in a fluorescence-based enzymatic assay, confirm it with an orthogonal method like label-free mass spectrometry. This helps rule out technology-specific artifacts[15].

By methodically working through these troubleshooting steps—from verifying your molecule's identity and purity to validating the biological assay itself—you can systematically identify and resolve the root cause of low bioactivity and generate reliable, reproducible data for your research.

References

  • 1Bentham Science.

  • 16Chem-Impex.

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  • 15Harvard University.

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  • BMG LABTECH.

  • BenchChem.

  • ResearchGate.

  • [BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][10][15]THIADIAZOLE DERIVATIVES: A REVIEW.]([Link]) Heterocyclic Letters.

  • [Biological activities of imidazo[2,1-b][1][10][15]thiadiazole derivatives: A review.]([Link]) ResearchGate.

  • National Center for Biotechnology Information.

  • MySkinRecipes.

  • Chem Help ASAP.

  • MDPI.

  • [Chemistry of Imidazo[2,1-b][1][10][15]thiadiazoles.]([Link]) ResearchGate.

  • YouTube.

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  • University of Rochester, Department of Chemistry.

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  • 4][15]imidazo[2,1-b]thiazole Derivatives as Potent.MDPI.

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Technical Support Center: Scaling Up the Synthesis of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot effectively and adapt the process for larger scales.

The imidazo[2,1-b]thiazole core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and anthelmintic properties.[1][2][3][4] this compound is a key intermediate for accessing a diverse library of these potentially therapeutic molecules.[5][6]

This guide is structured to address issues from the most common and simple to the more complex, beginning with a set of Frequently Asked Questions for rapid problem-solving, followed by a comprehensive troubleshooting guide and a detailed, scalable experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and robust method is a variation of the Hantzsch thiazole synthesis.[7][8] This involves the condensation reaction between 2-aminothiazole and an α-haloketone, in this case, ethyl 2-chloroacetoacetate. The reaction proceeds via an initial nucleophilic substitution followed by an intramolecular cyclization and dehydration to form the aromatic fused-ring system.[6][9][10]

Q2: My reaction has stalled and TLC analysis shows significant amounts of starting material remaining. What should I do?

A2: Reaction stalling is often due to insufficient heat or deactivation of reagents. First, ensure your reaction temperature is consistently at reflux; for solvents like 1,4-dioxane or ethanol, this is around 100°C and 78°C, respectively. Second, verify the quality of your ethyl 2-chloroacetoacetate. As an α-haloketone, it can be unstable and should be used fresh or redistilled if necessary. Adding a slight excess (1.1 to 1.2 equivalents) of the ethyl 2-chloroacetoacetate can also help drive the reaction to completion.

Q3: The crude product is a dark, oily residue that is difficult to purify. Is this normal?

A3: Yes, formation of a dark, crude oil is common, often due to minor side reactions or polymerization, especially when the reaction is overheated or run for an extended period. This does not mean the reaction has failed. The target compound can typically be isolated effectively using column chromatography. If the oil is highly viscous, dissolving it in a minimal amount of dichloromethane or ethyl acetate before loading it onto the silica gel column can facilitate the purification process.

Q4: I'm seeing a significant byproduct with a similar Rf value to my product on the TLC plate. What could it be?

A4: A common byproduct results from the self-condensation of ethyl 2-chloroacetoacetate under basic conditions, which can be inadvertently created if the 2-aminothiazole starting material is old or has degraded. Another possibility is the formation of regioisomers if the cyclization is not perfectly selective, although this is less common for this specific substrate combination. To mitigate this, use high-purity starting materials and ensure the reaction is run under neutral or slightly acidic conditions.[7]

Synthesis Pathway and Mechanism

The synthesis follows a well-established pathway. The initial step is a nucleophilic attack from the endocyclic nitrogen of 2-aminothiazole onto the electrophilic carbon of ethyl 2-chloroacetoacetate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic product.

Synthesis_Pathway Reactant1 2-Aminothiazole Intermediate Acyclic Intermediate Reactant1->Intermediate 1. Nucleophilic Attack Reactant2 Ethyl 2-chloroacetoacetate Reactant2->Intermediate Product This compound Intermediate:e->Product:w 2. Intramolecular Cyclization 3. Dehydration (-H2O)

Caption: General reaction scheme for the synthesis of the target compound.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a cause-and-effect format, providing logical steps for resolution.

Troubleshooting_Workflow cluster_analysis Initial Analysis cluster_optimization Process Optimization cluster_scaleup Scale-Up Considerations start Problem Detected: Low Yield or High Impurity check_sm Verify Starting Material Purity NMR, GC/MS of 2-aminothiazole & ethyl 2-chloroacetoacetate start->check_sm Is SM pure? check_tlc Analyze Reaction Progression Monitor by TLC/LC-MS every hour start->check_tlc Reaction incomplete? opt_cond Optimize Reaction Conditions Adjust Temperature, Solvent, Time check_sm:f1->opt_cond:f0 If impure, replace & restart check_tlc:f1->opt_cond:f0 If stalled, optimize opt_workup Refine Workup & Purification Test different extraction solvents and pH. Use gradient column chromatography. opt_cond:f1->opt_workup:f0 After optimization scale_heat Address Heat Transfer Use mechanical stirrer & monitor internal temp. opt_workup:f1->scale_heat:f0 When scaling up scale_add Control Reagent Addition Add α-haloketone slowly to manage exotherm. scale_heat:f1->scale_add:f0

Caption: A logical workflow for troubleshooting common synthesis issues.

Issue Potential Cause Recommended Action & Scientific Rationale
Low Final Yield (<50%) 1. Incomplete Reaction: Insufficient thermal energy to overcome the activation barrier for cyclization.Action: Ensure vigorous reflux using a suitable heating mantle and condenser. Monitor the internal reaction temperature. Increase reaction time in 4-hour increments, monitoring by TLC. A higher boiling point solvent like 1,4-dioxane may improve yield over ethanol.[10]
2. Degradation of Reactants/Product: The α-haloketone can self-condense or degrade. The product may be sensitive to prolonged heating.Action: Use freshly opened or distilled ethyl 2-chloroacetoacetate. Avoid excessive reaction times; once TLC shows consumption of the limiting reagent, proceed to workup.
3. Mechanical Loss During Workup: Product may be partially soluble in the aqueous phase or adhere to glassware.Action: After the initial extraction, back-extract the aqueous layer with additional ethyl acetate or dichloromethane (2-3 times). Ensure complete transfer of material between vessels.
High Impurity Profile 1. Side Reactions: Formation of a dimeric byproduct from the α-haloketone.Action: Consider adding the ethyl 2-chloroacetoacetate slowly to the heated solution of 2-aminothiazole. This maintains a low instantaneous concentration of the α-haloketone, favoring the desired bimolecular reaction over self-condensation.
2. Contaminated Starting Materials: Impurities in the starting materials can carry through or catalyze side reactions.Action: Confirm the purity of starting materials via ¹H NMR or GC-MS before starting. Recrystallize 2-aminothiazole if necessary.
Purification Difficulties 1. Streaking on TLC/Column: The product may have basic character due to the imidazole nitrogen, causing it to interact strongly with acidic silica gel.Action: Pre-treat the silica gel with a 1-2% solution of triethylamine in the eluent solvent system. Alternatively, use neutral or basic alumina for chromatography.
2. Co-elution of Impurities: Byproducts may have very similar polarity to the desired compound.Action: Employ a shallow gradient during column chromatography (e.g., starting with 10% ethyl acetate in hexanes and slowly increasing to 30%). If co-elution persists, attempt recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes.
Scale-Up Challenges (from >10g to >100g) 1. Poor Heat Transfer: A reaction that works well at 100 mL scale may overheat at 2 L scale due to a lower surface-area-to-volume ratio.Action: Switch from a magnetic stir bar to an overhead mechanical stirrer for efficient mixing. Use a thermocouple to monitor the internal temperature, not just the heating bath temperature.
2. Exothermic Reaction: The initial S_N2 reaction can be exothermic, leading to a dangerous temperature spike at scale.Action: Implement controlled addition. Add the ethyl 2-chloroacetoacetate via an addition funnel over 30-60 minutes to the heated solution of 2-aminothiazole to safely dissipate the heat of reaction.

Scalable Experimental Protocol

This protocol is validated for a 10-gram scale and provides guidance for scaling up to 100 grams.

Table 1: Reagent Stoichiometry and Scale-Up Parameters

Reagent / Parameter 10g Scale 100g Scale Molar Equiv. Notes
2-Aminothiazole6.0 g60.0 g1.0Ensure it is a fine, dry powder.
Ethyl 2-chloroacetoacetate10.8 g (8.8 mL)108.0 g (88 mL)1.1Use a fresh, high-purity bottle.
1,4-Dioxane (Solvent)100 mL1.0 L~16 VAnhydrous grade is recommended.
Reaction Time12-24 hours16-30 hours-Monitor by TLC or LC-MS.
Saturated NaHCO₃ (Workup)100 mL1.0 L-For neutralization.
Ethyl Acetate (Extraction)3 x 75 mL3 x 750 mL-For product extraction.
Brine (Wash)50 mL500 mL-To remove water.
Anhydrous Na₂SO₄ or MgSO₄As neededAs needed-For drying organic layer.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer (for >100g scale), add 2-aminothiazole (1.0 eq) and 1,4-dioxane (~16 volumes).

  • Heating: Begin stirring and heat the mixture to reflux (approx. 101°C).

  • Reagent Addition: Once the solution is at a stable reflux, add ethyl 2-chloroacetoacetate (1.1 eq) dropwise over 30-60 minutes. An exotherm may be observed; adjust the addition rate to maintain a controlled reflux.

  • Reaction Monitoring: Maintain the reaction at reflux for 12-24 hours. Monitor the consumption of 2-aminothiazole by TLC (Typical eluent: 30% Ethyl Acetate in Hexanes). The product spot should be UV-active.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any generated HCl and unreacted starting material.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 times). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which is often a dark oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%). Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. The typical yield is 75-90%.[10]

References

  • Lal, K., et al. (2021). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide derivatives as potential anti-tubercular agents. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl imidazo[2,1‐b]thiazole‐6‐yl acetate. Retrieved from [Link]

  • Valizadeh, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Gomha, S. M., et al. (2017). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules. Available at: [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. Retrieved from [Link]

  • MySkinRecipes. (n.d.). ethyl iMidazo[2,1-b]thiazole-5-carboxylate. Retrieved from [Link]

  • MDPI. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. Retrieved from [Link]

  • PubMed. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • MDPI. (2023). From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. Pharmaceuticals. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • ResearchGate. (2015). Synthetic Access to Imidazo[2,1-b]thiazoles. Retrieved from [Link]

  • PubMed Central. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. Pharmaceuticals. Retrieved from [Link]

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Technical Support Center: Synthesis of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and field-proven insights.

I. Overview of the Synthesis

The most common and efficient method for synthesizing this compound is a variation of the Hantzsch thiazole synthesis. This involves the condensation reaction between 2-amino-4-methylthiazole and an α-halo ketoester, typically ethyl 2-chloroacetoacetate. The reaction proceeds via initial alkylation on the sulfur or a ring nitrogen of the 2-aminothiazole, followed by intramolecular cyclization and dehydration to form the fused bicyclic imidazo[2,1-b]thiazole system.

While this reaction is generally robust, the presence of multiple nucleophilic sites in the 2-amino-4-methylthiazole precursor can lead to the formation of impurities, most notably a regioisomer. Furthermore, unreacted starting materials and their degradation products can contaminate the final product. This guide will help you identify, understand, and mitigate these common issues.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during your synthesis, providing explanations for their causes and step-by-step protocols for their resolution.

Problem 1: Low Yield and Presence of a Major, Unidentified Impurity in NMR/LC-MS

Question: My reaction has a lower than expected yield, and my crude NMR and LC-MS show a significant peak with the same mass as my desired product, but with different retention time and NMR shifts. What is this impurity and how can I get rid of it?

Answer: The most probable impurity with the same mass as your target compound is a regioisomer, specifically Ethyl 7-methylimidazo[2,1-b]thiazole-6-carboxylate .

Causality: The formation of this regioisomer is a known issue in the Hantzsch synthesis of related fused heterocyclic systems[1]. The 2-amino-4-methylthiazole starting material has two nucleophilic nitrogen atoms: the endocyclic thiazole nitrogen (N3) and the exocyclic amino nitrogen (-NH2). While the desired reaction pathway involves the initial alkylation of the endocyclic nitrogen followed by cyclization with the amino group, a competing pathway can occur where the exocyclic amino nitrogen is alkylated first, leading to the formation of the undesired regioisomer after cyclization. The regioselectivity of this reaction can be highly dependent on the reaction conditions, particularly the pH[1]. Acidic conditions have been shown to favor the formation of the isomeric imino-dihydrothiazole, which can rearrange to the alternative imidazo[2,1-b]thiazole regioisomer[1].

Identifying the Regioisomer:

You can distinguish between the desired product and its regioisomer using spectroscopic methods, primarily ¹H NMR.

  • ¹H NMR Spectroscopy: The chemical shift of the lone proton on the five-membered imidazole ring (H-7 in the desired product vs. H-5 in the regioisomer) will be different. In the desired product, This compound , the H-7 proton is adjacent to a nitrogen atom and a carbon atom. In the regioisomer, Ethyl 7-methylimidazo[2,1-b]thiazole-6-carboxylate , the H-5 proton is flanked by two carbon atoms. This difference in the electronic environment will result in distinct chemical shifts. The proton on the carbon flanked by two carbons (in the regioisomer) is expected to be at a slightly different field than the proton adjacent to a nitrogen.

Mitigation and Control:

  • Control of Reaction pH: To favor the formation of the desired product, it is generally recommended to run the reaction under neutral or slightly basic conditions. The use of a non-nucleophilic base can help to neutralize any acid formed during the reaction without interfering with the main transformation.

  • Stoichiometry and Order of Addition: Careful control of the stoichiometry of the reactants can also influence the outcome. Adding the ethyl 2-chloroacetoacetate slowly to the solution of 2-amino-4-methylthiazole may help to control the initial alkylation step.

Purification Protocol:

If the regioisomeric impurity has formed, it can typically be separated from the desired product by column chromatography.

  • Stationary Phase: Silica gel (100-200 mesh)[2].

  • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes is often effective. A starting composition of 20% ethyl acetate in petroleum ether has been reported to be a good starting point for the purification of the desired product[2]. You may need to optimize the gradient to achieve baseline separation of the two isomers.

  • Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) with the same mobile phase system. The two isomers should have different Rf values.

Problem 2: Presence of Unreacted Starting Materials in the Final Product

Question: My final product is contaminated with unreacted 2-amino-4-methylthiazole and/or ethyl 2-chloroacetoacetate. How can I remove them?

Answer: The presence of starting materials indicates an incomplete reaction. This can be due to insufficient reaction time, suboptimal temperature, or deactivation of the reactants.

Causality:

  • Insufficient Reaction Time or Temperature: The condensation reaction may require prolonged heating to go to completion.

  • Stoichiometry: An incorrect molar ratio of the reactants can leave one of them in excess.

  • Degradation of Reactants: Ethyl 2-chloroacetoacetate can be susceptible to hydrolysis, especially in the presence of water and base, which would reduce its effective concentration.

Mitigation and Control:

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until one or both of the starting materials are no longer visible.

  • Anhydrous Conditions: Use dry solvents and reagents to minimize the hydrolysis of ethyl 2-chloroacetoacetate.

  • Optimize Reaction Time and Temperature: If the reaction is sluggish, consider increasing the reaction time or temperature, while being mindful of potential side reactions.

Purification Protocol:

  • Aqueous Wash: Unreacted 2-amino-4-methylthiazole has some water solubility and can be partially removed by washing the organic extract with a dilute aqueous acid solution (e.g., 1M HCl), followed by a wash with brine. Be cautious, as the desired product may also have some solubility in acidic water.

  • Column Chromatography: As with the regioisomeric impurity, column chromatography using a silica gel stationary phase and a gradient of ethyl acetate in hexanes/petroleum ether will effectively separate the product from the starting materials.

Problem 3: Product Discoloration (Yellow to Brown)

Question: My final product is a yellow or brown solid, not the expected off-white or pale yellow crystals. What is the cause of this discoloration?

Answer: Discoloration is often due to the formation of polymeric or degradation byproducts.

Causality:

  • Side Reactions of Ethyl 2-chloroacetoacetate: α-Halo ketones and ketoesters can undergo self-condensation or other side reactions, especially at elevated temperatures or in the presence of a base, leading to colored impurities.

  • Degradation of the Product: The imidazo[2,1-b]thiazole core, while aromatic, can be susceptible to degradation under harsh conditions (e.g., strong acid or base, high temperatures for extended periods).

  • Oxidation: The thiazole ring can be sensitive to oxidation, which can lead to colored byproducts.

Mitigation and Control:

  • Temperature Control: Avoid excessive heating during the reaction and workup.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation.

  • Purification: Discolored products can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography. Activated carbon treatment of a solution of the crude product before recrystallization can also help to remove colored impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and temperature for this synthesis?

A1: A common solvent for this reaction is a high-boiling point ether like 1,4-dioxane, or an alcohol such as ethanol. The reaction is typically carried out at reflux temperature for several hours[2]. The optimal conditions may vary depending on the specific scale and desired reaction time. It is always recommended to monitor the reaction by TLC to determine the point of completion.

Q2: Can I use other α-halo ketoesters for this reaction?

A2: Yes, other α-halo ketoesters, such as ethyl 2-bromoacetoacetate, can also be used. The bromo derivative is more reactive than the chloro derivative, which may lead to shorter reaction times but could also potentially increase the formation of side products.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the impurities?

A3: A combination of techniques is ideal:

  • Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product and impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structure elucidation of the final product and isolated impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups in the product.

Q4: How can I confirm the structure of the desired product, this compound?

A4: The structure can be confirmed by a combination of spectroscopic methods. Expected spectral data for the desired product are:

  • ¹H NMR: You should observe signals for the ethyl ester (a quartet and a triplet), a singlet for the methyl group on the thiazole ring, and a characteristic singlet for the proton at the 7-position of the imidazo[2,1-b]thiazole core.

  • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the fused heterocyclic system, and the carbons of the ethyl and methyl groups.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₉H₁₀N₂O₂S, MW: 210.26).

IV. Visualized Mechanisms and Workflows

Reaction Pathway and Impurity Formation

G cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Products & Impurities 2-amino-4-methylthiazole 2-amino-4-methylthiazole intermediate_N_exo Exo-N-Alkylated Intermediate 2-amino-4-methylthiazole->intermediate_N_exo Alkylation at exocyclic N (Minor Pathway, acid-favored) ethyl_2-chloroacetoacetate Ethyl 2-chloroacetoacetate intermediate_N3 N3-Alkylated Intermediate ethyl_2-chloroacetoacetate->intermediate_N3 ethyl_2-chloroacetoacetate->intermediate_N_exo desired_product This compound (Desired Product) intermediate_N3->desired_product Intramolecular Cyclization regioisomer Ethyl 7-methylimidazo[2,1-b]thiazole-6-carboxylate (Regioisomeric Impurity) intermediate_N_exo->regioisomer Intramolecular Cyclization

Caption: Reaction pathways for the synthesis of this compound, showing the formation of the desired product and the regioisomeric impurity.

General Troubleshooting Workflow

G cluster_impurities Impurity Identification cluster_solutions Troubleshooting Actions start Synthesis of this compound analyze Analyze Crude Product (TLC, LC-MS, NMR) start->analyze pure Product is Pure (>98%) analyze->pure impure Impurities Detected analyze->impure end_product Pure Product pure->end_product unreacted Unreacted Starting Materials impure->unreacted Different Mass/ Rf from Product regioisomer Regioisomeric Impurity (Same Mass) impure->regioisomer Same Mass/ Different Rf other Other Byproducts/ Degradation impure->other Discoloration/ Multiple Peaks optimize Optimize Reaction: - Time - Temperature - Stoichiometry unreacted->optimize control_ph Control Reaction pH (Neutral/Slightly Basic) regioisomer->control_ph chromatography Purify by Column Chromatography regioisomer->chromatography other->chromatography recrystallize Recrystallize Product other->recrystallize optimize->start control_ph->start chromatography->end_product recrystallize->end_product

Caption: A general workflow for troubleshooting common issues in the synthesis of this compound.

V. Data Summary

Impurity TypeCommon Name/StructureIdentification MethodMitigation StrategyPurification Method
Regioisomer Ethyl 7-methylimidazo[2,1-b]thiazole-6-carboxylateLC-MS (same mass), ¹H NMR (different chemical shifts for imidazole proton)Control reaction pH (neutral/slightly basic)Column Chromatography (Silica gel, Ethyl Acetate/Petroleum Ether gradient)
Starting Material 2-amino-4-methylthiazoleTLC, LC-MS, ¹H NMREnsure complete reaction (monitor by TLC), optimize reaction time/temperatureAqueous wash (mild acid), Column Chromatography
Starting Material Ethyl 2-chloroacetoacetateTLC, LC-MS, ¹H NMREnsure complete reaction, use anhydrous conditions to prevent hydrolysisColumn Chromatography
Degradation Products Polymeric/colored byproductsVisual observation (discoloration), multiple spots on TLCControl temperature, use inert atmosphereRecrystallization, Activated Carbon Treatment, Column Chromatography

VI. References

  • Babu, B. N., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1135-1148. --INVALID-LINK--

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. --INVALID-LINK--

  • Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • G., K. V. C., et al. (2022). Supplementary Information for: Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. Royal Society of Chemistry. --INVALID-LINK--

  • Shaikh, A., et al. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. Molecules, 29(3), 723. --INVALID-LINK--

References

Technical Support Center: Alternative Solvents for Imidazo[2,1-b]thiazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[2,1-b]thiazoles. This guide is designed for researchers, scientists, and drug development professionals seeking to modernize their synthetic approaches by employing alternative, greener solvent systems. We will explore common challenges and provide practical, field-tested solutions to ensure the successful implementation of these sustainable methodologies in your laboratory.

Introduction: Moving Beyond Conventional Solvents

The synthesis of the imidazo[2,1-b]thiazole scaffold, a privileged core in many biologically active compounds, has traditionally relied on conventional organic solvents.[1][2][3] However, the growing emphasis on green chemistry has spurred the development of more environmentally benign alternatives.[4][5] This guide provides in-depth troubleshooting for reactions conducted in water, deep eutectic solvents (DES), polyethylene glycol (PEG), and under solvent-free conditions, often enhanced by microwave or ultrasound irradiation.

Section 1: Aqueous Synthesis of Imidazo[2,1-b]thiazoles

Water is an ideal green solvent due to its non-toxicity, availability, and safety profile. Ultrasound irradiation has been shown to be an effective energy source for promoting these reactions in aqueous media.[6][7]

Frequently Asked Questions & Troubleshooting

Q1: I am getting a low yield for my imidazo[2,1-b]thiazole synthesis in water. What are the likely causes and how can I improve it?

A1: Low yields in aqueous media often stem from the poor solubility of organic reactants.

  • Causality: The reactants, typically an α-haloketone and a 2-aminothiazole derivative, may not be sufficiently soluble in water for the reaction to proceed efficiently at ambient temperatures.

  • Troubleshooting Workflow:

    • Energy Input: Employing ultrasound irradiation can significantly enhance the reaction rate and yield.[6][7] The cavitation effect of ultrasound creates localized high temperatures and pressures, promoting mass transfer and overcoming solubility issues.

    • Catalyst System: While some reactions are catalyst-free, a system like KI/tert-butyl hydroperoxide (TBHP) can be used to facilitate C-H functionalization of ketones, which is a key step in some synthetic routes.[6][7]

    • Temperature: Gently heating the reaction mixture can improve solubility, but care must be taken to avoid unwanted side reactions.

    • Co-solvent: If the reactants are particularly hydrophobic, the addition of a small amount of a water-miscible organic co-solvent like ethanol may be necessary. However, this should be a last resort to maintain the "green" nature of the synthesis.

Q2: I am observing the formation of multiple byproducts in my aqueous reaction. How can I increase the selectivity for the desired imidazo[2,1-b]thiazole?

A2: Byproduct formation can be attributed to side reactions of the starting materials or intermediates.

  • Causality: The α-haloketone can undergo hydrolysis in water, especially at elevated temperatures. Additionally, self-condensation of the ketone can occur.

  • Recommended Actions:

    • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to byproduct formation.

    • pH Control: The pH of the reaction medium can influence the stability of the reactants. Buffering the solution may help in minimizing side reactions.

    • Ultrasound Parameters: Optimize the frequency and power of the ultrasound to favor the desired reaction pathway.

Experimental Protocol: Ultrasound-Assisted Synthesis in Water
  • Reaction Setup: In a flask, combine the aryl methyl ketone (1.0 mmol), 2-aminothiazole (1.0 mmol), KI (0.5 equiv), and TBHP (1.0 equiv) in H₂O (3 mL) at room temperature.[6]

  • Irradiation: Place the flask in an ultrasonic bath and irradiate until the reaction is complete as monitored by TLC.[6]

  • Work-up: Extract the mixture with ethyl acetate.

  • Purification: Dry the organic layer with Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel.[6]

Diagram: Ultrasound-Assisted Aqueous Synthesis Workflow

G cluster_start Reaction Setup cluster_process Reaction cluster_workup Work-up & Purification cluster_end Final Product A Combine Reactants: - Aryl Methyl Ketone - 2-Aminothiazole - KI/TBHP - Water B Ultrasound Irradiation (Monitor by TLC) A->B Place in ultrasonic bath C Ethyl Acetate Extraction B->C Reaction complete D Drying & Concentration C->D E Column Chromatography D->E F Pure Imidazo[2,1-b]thiazole E->F

Caption: A stepwise workflow for ultrasound-assisted synthesis.

Section 2: Deep Eutectic Solvents (DES) and Ionic Liquids (ILs)

Deep eutectic solvents (DESs) are emerging as highly effective and green reaction media. They are typically composed of a mixture of a quaternary ammonium salt (e.g., choline chloride) and a hydrogen bond donor (e.g., urea).[8][9] Ionic liquids (ILs), while sometimes more costly, also offer unique solvent properties for heterocyclic synthesis.[10][11]

Frequently Asked Questions & Troubleshooting

Q1: My reaction in a choline chloride:urea DES is very slow. How can I accelerate it?

A1: While DESs are excellent solvents, reaction kinetics can sometimes be sluggish at room temperature.

  • Causality: The viscosity of the DES might be high, limiting molecular mobility.

  • Recommended Actions:

    • Heating: Gently heating the DES mixture (e.g., to 60-80 °C) will decrease its viscosity and increase the reaction rate.[8]

    • Microwave Irradiation: Microwave heating is particularly effective with DESs and ILs as they are highly polar and absorb microwave energy efficiently, leading to rapid and uniform heating.

    • Stirring: Ensure vigorous stirring to overcome mass transfer limitations in the viscous medium.

Q2: I am having difficulty isolating my product from the DES. What is the best work-up procedure?

A2: Product isolation from a non-volatile and viscous DES can be challenging.

  • Causality: The DES is not easily removed by evaporation.

  • Troubleshooting Workflow:

    • Water Dilution: Since many common DESs (like choline chloride:urea) are water-soluble, pouring the reaction mixture into cold water will precipitate the organic product.[9] The product can then be collected by filtration.

    • Extraction: If the product is also water-soluble, extraction with a suitable organic solvent (e.g., ethyl acetate) after dilution with water is recommended. Multiple extractions may be necessary.

Data Summary: Comparison of Reaction Conditions
Solvent SystemCatalystEnergy SourceTypical Reaction TimeTypical YieldReference
WaterKI/TBHPUltrasound15-30 min85-97%[6]
PEG-400NoneMicrowave6 min~97%[12]
Choline Chloride:UreaNoneConventional HeatingVariesGood to Excellent[8]
Solvent-FreeEaton's ReagentConventional HeatingVariesHigh[13]
Solvent-FreeNoneMicrowaveVaries80%[1]

Section 3: Solvent-Free Synthesis

Eliminating the solvent entirely represents the pinnacle of green chemistry for these reactions.[13] This can be achieved through the use of solid-state catalysts or by employing microwave or ultrasound energy to promote the reaction between neat reactants.

Frequently Asked Questions & Troubleshooting

Q1: My solvent-free reaction is not going to completion and results in a complex mixture. What could be wrong?

A1: In the absence of a solvent, localized overheating and inefficient mixing can be significant issues.

  • Causality: Poor heat dissipation in a solid-state reaction can lead to decomposition of reactants or products. Inefficient mixing can result in an incomplete reaction.

  • Recommended Actions:

    • Energy Source: Microwave irradiation is often superior to conventional heating for solvent-free reactions as it provides more uniform and controlled heating.[1][5]

    • Catalyst Choice: For reactions requiring a catalyst, a solid-supported catalyst can also aid in heat distribution. Eaton's reagent (P₂O₅/MeSO₃H) has been shown to be effective for some solvent-free syntheses of imidazo[2,1-b]thiazoles.[13]

    • Mixing: If using conventional heating, ensure the reaction mixture is a homogenous melt or is being vigorously stirred if possible.

Q2: How do I handle a solvent-free reaction that produces a solid, intractable mass?

A2: This is a common issue when the product is a high-melting solid.

  • Causality: The product solidifies as it is formed, encasing the remaining reactants and preventing the reaction from proceeding.

  • Troubleshooting Workflow:

    • Post-Reaction Work-up: At the end of the reaction, add a suitable solvent in which the product is soluble while hot, and then allow it to recrystallize upon cooling.

    • Trituration: If a suitable recrystallization solvent cannot be found, trituration of the solid mass with a solvent that dissolves the starting materials but not the product can be an effective purification method.

Diagram: Reaction Mechanism

G A 2-Aminothiazole C Intermediate Adduct A->C + B α-Haloketone B->C + D Imidazo[2,1-b]thiazole C->D Intramolecular Cyclization & Dehydration

Sources

Technical Support Center: Enhancing the Aqueous Solubility of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the aqueous solubility of this promising heterocyclic compound. As a key building block in the synthesis of novel therapeutics, particularly in oncology and anti-inflammatory research, overcoming its inherent low solubility is a critical step in advancing your research and development efforts.[1][2][3] This document will provide a comprehensive overview of strategies, detailed experimental protocols, and frequently asked questions to navigate the challenges you may encounter.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound is a small molecule with a fused ring system that contributes to its therapeutic potential but also to its limited aqueous solubility.[1][4] While specific experimental solubility data is not widely published, in silico predictions for similar imidazothiazole derivatives suggest a low aqueous solubility (log S values often ranging from -3 to -4), classifying it as a poorly soluble compound.[5] This poor solubility can lead to low bioavailability, hindering preclinical and clinical development.

The structure of this compound, containing nitrogen atoms within the imidazole ring, suggests a potential for pH-dependent solubility. These nitrogen atoms can be protonated in acidic conditions, which may increase the molecule's polarity and, consequently, its aqueous solubility. Conversely, in neutral or basic media, the molecule is likely to be less soluble. This pH-dependent behavior is a critical factor to consider when designing solubility enhancement strategies.[6][7]

Strategic Approaches to Solubility Enhancement

A multi-pronged approach is often necessary to successfully enhance the solubility of a poorly soluble active pharmaceutical ingredient (API) like this compound. The following sections detail several effective strategies, from simple adjustments to more advanced formulation techniques.

pH Modification: A First Line of Investigation

Given the potential for pH-dependent solubility, a straightforward initial step is to assess the compound's solubility at different pH values.

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers: Prepare buffers at various pH levels, for example, pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).

  • Equilibrate the compound: Add an excess amount of this compound to each buffer in separate vials.

  • Shake and incubate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample and analyze: Filter the samples to remove undissolved solid and analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Plot the results: Plot the solubility (in µg/mL or mg/mL) against the pH to visualize the pH-solubility profile.

Interpreting the Results: A significant increase in solubility at lower pH values will confirm the compound's basic nature and suggest that formulation in an acidic microenvironment could be a viable strategy.

Co-solvency: The Power of Solvent Blends

Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[8][9]

Commonly Used Co-solvents in Pharmaceutical Formulations:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (PEGs), particularly PEG 400

  • Glycerin

Experimental Protocol: Co-solvent Solubility Screening

  • Prepare co-solvent mixtures: Create a range of co-solvent/water mixtures (e.g., 10%, 20%, 40%, 60%, 80% v/v of co-solvent in water).

  • Determine solubility: Measure the solubility of this compound in each mixture using the shake-flask method described previously.

  • Evaluate and select: Identify the co-solvent and concentration that provides the desired solubility enhancement while considering the potential for toxicity and the intended route of administration.

Troubleshooting:

  • Precipitation upon dilution: A common issue with co-solvent systems is that the drug may precipitate out when the formulation is diluted in an aqueous environment (e.g., in the gastrointestinal tract).[10] This can be mitigated by including a precipitation inhibitor, such as a hydrophilic polymer, in the formulation.

Particle Size Reduction: Micronization and Nanosuspensions

Reducing the particle size of the API increases its surface area-to-volume ratio, which can lead to an increased dissolution rate according to the Noyes-Whitney equation.[11]

  • Micronization: This process reduces particle size to the micron range (typically <10 µm) and can be achieved through techniques like jet milling or pin milling.[12][13][14]

  • Nanosuspensions: Further reduction to the nanometer scale can be achieved by creating nanosuspensions, which are dispersions of the drug in a liquid medium, stabilized by surfactants or polymers.[10][15]

Technique Typical Particle Size Advantages Considerations
Micronization < 10 µmEstablished technology, improves dissolution rate.[11][16]May not be sufficient for very poorly soluble compounds, potential for particle agglomeration.
Nanosuspension 100-1000 nmSignificantly increases surface area and dissolution velocity, can improve bioavailability.[15]Requires specialized equipment (e.g., high-pressure homogenizers), potential for physical instability (crystal growth).
Amorphous Solid Dispersions (ASDs): A Powerful Formulation Strategy

Amorphous solid dispersions (ASDs) involve dispersing the API in an amorphous state within a hydrophilic polymer matrix.[15][17] The amorphous form of a drug is in a higher energy state than its crystalline form, leading to increased apparent solubility and dissolution rates.[18][19]

Workflow for Developing an Amorphous Solid Dispersion

ASD Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Formulation cluster_2 Phase 3: Optimization A API Characterization (Solubility, Tm, Tg) B Polymer Selection (e.g., PVP, HPMC, Soluplus®) A->B C Drug-Polymer Miscibility (DSC, Film Casting) B->C D ASD Preparation (Spray Drying or Hot-Melt Extrusion) C->D E Characterization of ASD (PXRD, DSC, Dissolution) D->E F Stability Studies (Physical & Chemical) E->F G In Vitro Performance (Biorelevant Media) F->G Cyclodextrin Complexation cluster_0 Components cluster_1 Inclusion Complex A Hydrophobic API (this compound) C Water-Soluble Complex A->C Encapsulation B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) B->C Forms

Caption: The encapsulation of a hydrophobic API within a cyclodextrin molecule to form a water-soluble inclusion complex.

Frequently Asked Questions (FAQs)

Q1: Which solubility enhancement strategy should I try first for this compound?

A1: Start with a pH-solubility profile. This is a simple and informative experiment that will tell you if pH modification is a viable strategy. If the compound shows significantly higher solubility in acidic conditions, you can explore formulations with acidic excipients. If the solubility remains low across the pH range, then you should proceed to screen co-solvents and then consider more advanced techniques like amorphous solid dispersions or cyclodextrin complexation.

Q2: I've observed that my compound precipitates out of a co-solvent formulation upon dilution with water. What can I do?

A2: This is a common challenge known as "precipitation upon dilution." To mitigate this, you can include a precipitation inhibitor in your formulation. Hydrophilic polymers like HPMC or PVP can help to maintain a supersaturated state of the drug for a longer period, allowing for better absorption.

Q3: How do I choose the right polymer for an amorphous solid dispersion?

A3: The selection of a suitable polymer depends on several factors, including the physicochemical properties of your API (e.g., melting point, glass transition temperature) and the desired release profile. A screening study where you prepare small-scale ASDs with a few different polymers (e.g., PVP, HPMC-AS, Soluplus®) and characterize their physical stability and dissolution performance is the best approach.

Q4: Are there any safety concerns with the excipients used for solubility enhancement?

A4: The excipients mentioned in this guide, such as common co-solvents, polymers for ASDs, and cyclodextrins, are generally considered safe and are widely used in pharmaceutical formulations. However, it is crucial to consult regulatory guidelines (e.g., the FDA's Inactive Ingredient Database) for information on approved usage levels for the intended route of administration.

Q5: My micronized compound tends to re-agglomerate. How can I prevent this?

A5: Particle agglomeration after micronization can be prevented by including a wetting agent or a dispersant in your formulation. These excipients adsorb to the surface of the particles and prevent them from sticking together.

References

  • Pharmaceutical Technology. (2021, November 2).
  • Excellence in Particle Size Reduction and Drying. (n.d.).
  • AGC Pharma Chemicals. (n.d.).
  • BioPharm International. (2025, October 3).
  • A guide to the selection of co-solvents to enable the easiest separation by distill
  • Wang, X., et al. (2022, November 13). Selecting the most appropriate formulation excipient for manufacture of amorphous solid dispersions: a case study of lumefantrine.
  • IMS Micronizzazioni. (2024, May 12). Beyond Size: How Micronization Improves Solubility and Absorption of Active Ingredients.
  • BASF. (2020, August 14). Role of excipients in amorphous solid dispersions.
  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • National Institutes of Health. (n.d.). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin.
  • Wikipedia. (n.d.). Cosolvent.
  • BASF Pharma Solutions. (n.d.).
  • ResearchGate. (2025, August 7). (PDF)
  • Pharmaceutical Technology. (2017, May 17). Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions.
  • Drug Discovery Online. (2023, December 18).
  • American Pharmaceutical Review. (2020, October 21). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs.
  • Tableting. (2024, March 1).
  • MDPI. (n.d.). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases.
  • SciSpace. (n.d.).
  • National Institutes of Health. (2021, December 2).
  • Aragen Life Sciences. (2024, January 28). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability.
  • PubMed. (2016, September 10).
  • MDPI. (n.d.).
  • National Institutes of Health. (n.d.). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a]d[12][14]iazepine-3-carboxylate does not influence bioavailability.

  • ResearchGate. (2025, October 15).
  • MDPI. (2023, June 28).
  • Benchchem. (n.d.). 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid.
  • OAText. (n.d.).
  • OAText. (2016, December 12).
  • Inhibiting the Precipitation of Poorly Water-Soluble Drugs
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
  • National Institutes of Health. (n.d.). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside.
  • ResearchGate. (2022, July 17). (PDF)
  • PubMed Central. (n.d.).
  • Chem-Impex. (n.d.).
  • JACS Directory. (2022, March 31). Biological Applications of Imidazothiazole Scaffolds: A Current Review.
  • Future4200. (n.d.).
  • ResearchGate. (2025, August 30). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2.
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  • ResearchGate. (n.d.).
  • Molecules. (2023, June 28).
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  • Chem-Impex. (n.d.).
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Validation & Comparative

Confirming the Structure of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Heterocyclic compounds, particularly those containing fused ring systems like imidazo[2,1-b]thiazole, are of significant interest due to their diverse pharmacological activities.[1][2] Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate is a key intermediate in the synthesis of various bioactive molecules, making its structural integrity paramount for further research and development.[3] This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) data used to confirm the structure of this compound, comparing it with structurally related alternatives to provide a comprehensive understanding of its spectral characteristics.

The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, their connectivity, and the three-dimensional arrangement of the molecule. This level of detail is crucial for distinguishing between isomers and confirming the successful synthesis of a target compound.

Structural Confirmation of this compound: A Detailed NMR Analysis

The structural assignment of this compound is unequivocally established through the analysis of its ¹H and ¹³C NMR spectra. The data presented below corresponds to the expected structure and is consistent with the general principles of NMR spectroscopy.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectral Data

The proton NMR spectrum provides a clear fingerprint of the molecule. The signals for the ethyl ester group are characteristic, with a quartet for the methylene protons and a triplet for the methyl protons, arising from coupling with each other. The methyl group on the imidazo[2,1-b]thiazole core appears as a singlet, as there are no adjacent protons to couple with. The two protons on the thiazole and imidazole rings appear as doublets due to coupling with each other.

¹³C NMR Spectral Data

The carbon NMR spectrum further corroborates the structure. The carbonyl carbon of the ester is typically found in the downfield region. The carbons of the ethyl group and the methyl group on the ring are observed in the upfield region. The remaining signals correspond to the carbons of the fused heterocyclic ring system.

Comparative NMR Analysis with Structurally Related Imidazo[2,1-b]thiazole Derivatives

To provide irrefutable evidence for the structure of this compound, a comparison of its NMR data with that of structurally similar compounds is highly instructive. Below are the ¹H and ¹³C NMR data for the target compound alongside three related molecules.

Table 1: Comparative ¹H NMR Data (in ppm)

Proton AssignmentThis compound(6-Methylimidazo-[2,1-b]-thiazol-5-yl)(4-(2-(4-nonyl-1H-1,2,3-triazol-1-yl)-ethyl)-piperazin-1-yl)-methanone (IT03)[1]Ethyl 2-methylbenzo-[d]-imidazo-[2,1-b]-thiazole-3-carboxylate (3b)[1]N′-(5-Fluoro-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide (6b)
H-2~7.3-7.5 (d)7.81 (d, J = 4.4 Hz)-7.42 (d, J = 4.1 Hz)
H-3~7.8-8.0 (d)7.91 (s)-8.22 (d, J = 4.0 Hz)
6-CH₃~2.5 (s)-2.28 (s)2.65 (s)
-OCH₂CH₃~4.2 (q)---
-OCH₂CH₃~1.3 (t)---
Aromatic H-7.38 (s)8.32 (d, J=7.9 Hz), 8.20 (dd, J=8.2, 1.0 Hz), 8.05 (dd, J=8.3, 1.0 Hz), 7.75 (d, J=8.7 Hz)6.93 (q, J=4.0 Hz), 7.15-7.19 (m), 7.33 (dd, J=8.1 Hz)
Other---11.14 (s, NH), 13.28 (s, NH)

Table 2: Comparative ¹³C NMR Data (in ppm)

Carbon AssignmentThis compoundN′-(5-Fluoro-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide (6b)
C=O~160-165157.01, 163.29
C2~115-120115.54
C3~140-145-
C5~110-115121.75
C6~145-150149.06
C7a~130-135-
6-CH₃~15-2016.89
-OCH₂CH₃~60-
-OCH₂CH₃~14-
Aromatic C-108.34, 112.85, 115.54, 117.59, 118.29, 121.75, 139.05
Other-40.73, 152.81

Note: The exact chemical shifts for this compound are inferred from the synthesis report[4] and comparison with similar structures. Precise data would require direct access to the spectral files.

The comparative data highlights key structural similarities and differences. For instance, the chemical shifts of the protons on the imidazo[2,1-b]thiazole core (H-2 and H-3) are in a similar region across the different molecules, confirming the presence of this heterocyclic system. The presence of the ethyl ester group in the target compound is clearly indicated by the characteristic quartet and triplet in the ¹H NMR and the corresponding signals in the ¹³C NMR, which are absent in the other derivatives. The chemical shift of the methyl group at position 6 is also consistent across the compounds that share this feature.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR data for small organic molecules like this compound.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and number of scans.

    • Acquire the free induction decay (FID).

    • Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

  • ¹³C NMR Acquisition:

    • Set a wider spectral width to encompass all carbon signals.

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer standard Add Internal Standard transfer->standard insert Insert Sample into Spectrometer standard->insert lock_shim Lock and Shim insert->lock_shim acquire_h1 Acquire ¹H NMR lock_shim->acquire_h1 acquire_c13 Acquire ¹³C NMR lock_shim->acquire_c13 process Fourier Transform, Phasing, Baseline Correction acquire_h1->process acquire_c13->process analyze Spectral Analysis and Structural Assignment process->analyze

Caption: Experimental workflow for NMR-based structural confirmation.

Conclusion

The structural confirmation of this compound is robustly supported by a comprehensive analysis of its ¹H and ¹³C NMR data. The characteristic signals for the ethyl ester, the methyl group, and the protons of the fused heterocyclic ring are all consistent with the proposed structure. Furthermore, a comparative analysis with structurally related imidazo[2,1-b]thiazole derivatives provides an additional layer of confidence in the assignment. This guide underscores the power of NMR spectroscopy as a primary tool for structural elucidation in modern chemical research and drug development, ensuring the integrity of the molecules that advance into further investigation.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • 2,3-DIHYDRO-6-METHYLIMIDAZO[2,1-b]THIAZOLE-5-CARBOXYLIC ACID,ETHYL ESTER. (n.d.). AIST. Retrieved from [Link]

  • Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1109-1123. [Link]

  • Yıldırım, I., et al. (2015). Synthesis and Applications of Imidazothiazoles: An Overview. Molecules, 20(5), 8765-8805. [Link]

  • Samala, G., et al. (2022). Supplementary Information: Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. Royal Society of Chemistry. [Link]

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A Comparative Analysis of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate and its Analogs Against Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

In the relentless pursuit of novel and more efficacious anticancer therapeutics, the imidazo[2,1-b]thiazole scaffold has emerged as a promising heterocyclic core structure. Its derivatives have demonstrated a broad spectrum of pharmacological activities, with particular attention directed towards their potential as antiproliferative agents. This guide provides a comprehensive comparison of the efficacy of compounds based on the 6-methylimidazo[2,1-b]thiazole-5-carboxylate core, with a focus on its analogs, against established anticancer drugs. We will delve into their mechanisms of action, present comparative in vitro efficacy data, and provide detailed experimental protocols to enable researchers to validate and expand upon these findings.

While specific efficacy data for Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate is not extensively available in the public domain, this guide will utilize data from closely related N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives as a surrogate to represent the potential of this chemical class. This approach is predicated on the shared core scaffold, which is primarily responsible for the observed biological activity.

Unraveling the Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Recent studies on imidazo[2,1-b]thiazole derivatives suggest a multi-faceted mechanism of action that culminates in the inhibition of cancer cell proliferation and the induction of programmed cell death (apoptosis). The primary modes of action appear to be the inhibition of key signaling pathways, induction of apoptosis, and arrest of the cell cycle at the G2/M phase.

Inhibition of VEGFR-2 Signaling

A crucial target identified for some 6-methylimidazo[2,1-b]thiazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the nutrient and oxygen supply to tumors, thereby impeding their growth.

VEGFR2_Inhibition cluster_0 Imidazo[2,1-b]thiazole Derivative cluster_1 Cancer Cell Derivative This compound (or related analog) VEGFR2 VEGFR-2 Derivative->VEGFR2 Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth Supports

Caption: Inhibition of VEGFR-2 signaling by imidazo[2,1-b]thiazole derivatives.

Induction of the Intrinsic Apoptotic Pathway

Imidazo[2,1-b]thiazole derivatives have been shown to trigger the intrinsic, or mitochondrial, pathway of apoptosis.[1] This is characterized by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-8), the executioners of apoptosis.[1]

Apoptosis_Pathway cluster_0 Imidazo[2,1-b]thiazole Derivative cluster_1 Mitochondrial Apoptosis Derivative This compound (or related analog) Bax Bax ↑ Derivative->Bax Bcl2 Bcl-2 ↓ Derivative->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Inhibits Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase8 Caspase-8 Activation Caspase9->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis

Caption: Intrinsic apoptosis pathway induced by imidazo[2,1-b]thiazole derivatives.

Cell Cycle Arrest at the G2/M Checkpoint

Furthermore, these compounds have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle.[1] This indicates an arrest at the G2/M checkpoint, preventing cells from entering mitosis and thus halting their proliferation. This arrest is often a prelude to apoptosis.

Cell_Cycle_Arrest cluster_0 Imidazo[2,1-b]thiazole Derivative cluster_1 Cell Cycle Progression Derivative This compound (or related analog) G2 G2 Phase Derivative->G2 Arrests at G2/M Checkpoint G1 G1 Phase S S Phase G1->S S->G2 M M Phase (Mitosis) G2->M

Caption: G2/M cell cycle arrest induced by imidazo[2,1-b]thiazole derivatives.

Comparative In Vitro Efficacy: A Quantitative Look

To contextualize the anticancer potential of the 6-methylimidazo[2,1-b]thiazole-5-carboxylate scaffold, we present a comparison of the half-maximal inhibitory concentration (IC50) values of its carbohydrazide derivatives against the human breast cancer cell line MCF-7, alongside established anticancer agents.

Compound/DrugCancer Cell LineIC50 (µM)Reference(s)
N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide Derivatives MCF-78.38 - 11.67
SorafenibMCF-77.55
DoxorubicinMCF-70.01 - 8.3[1]
CisplatinMCF-70.65 - 33.58[1]
PaclitaxelMCF-70.0025 - 0.0075[1]

Note: The IC50 values for the imidazo[2,1-b]thiazole derivatives are for the carbohydrazide analogs and are presented as a range representing the most potent compounds in the series. IC50 values for standard agents can vary between studies depending on experimental conditions.

Experimental Protocols: A Guide to In Vitro Assessment

To facilitate further research and validation, we provide detailed, step-by-step methodologies for key in vitro assays used to assess anticancer efficacy.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Workflow:

MTT_Workflow Seed_Cells 1. Seed Cells in 96-well plate Add_Compound 2. Add Test Compound (e.g., Imidazo[2,1-b]thiazole derivative) Seed_Cells->Add_Compound Incubate 3. Incubate (e.g., 48-72 hours) Add_Compound->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate (2-4 hours) Add_MTT->Incubate_MTT Add_Solubilizer 6. Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance 7. Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze 8. Calculate IC50 Read_Absorbance->Analyze

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound and the reference drugs in culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow Treat_Cells 1. Treat Cells with Test Compound Harvest_Cells 2. Harvest Cells Treat_Cells->Harvest_Cells Wash_Cells 3. Wash with PBS and Binding Buffer Harvest_Cells->Wash_Cells Stain_Cells 4. Stain with Annexin V-FITC and Propidium Iodide Wash_Cells->Stain_Cells Incubate_Stain 5. Incubate in the Dark Stain_Cells->Incubate_Stain Analyze_FCM 6. Analyze by Flow Cytometry Incubate_Stain->Analyze_FCM

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat them with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include untreated and vehicle-treated controls.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS) and then with 1X binding buffer.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer. Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This flow cytometry technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow:

Cell_Cycle_Workflow Treat_Cells 1. Treat Cells with Test Compound Harvest_Cells 2. Harvest Cells Treat_Cells->Harvest_Cells Fix_Cells 3. Fix with Cold Ethanol Harvest_Cells->Fix_Cells Stain_Cells 4. Stain with Propidium Iodide and RNase A Fix_Cells->Stain_Cells Incubate_Stain 5. Incubate in the Dark Stain_Cells->Incubate_Stain Analyze_FCM 6. Analyze by Flow Cytometry Incubate_Stain->Analyze_FCM

Caption: Workflow for cell cycle analysis by PI staining.

Detailed Protocol:

  • Cell Treatment: Seed cells and treat them with the test compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, which is proportional to the PI fluorescence, will be used to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The imidazo[2,1-b]thiazole scaffold represents a promising avenue for the development of novel anticancer agents. The data available for derivatives of 6-methylimidazo[2,1-b]thiazole-5-carboxylate suggest a potent and multi-targeted approach to inhibiting cancer cell growth, including the disruption of crucial signaling pathways like VEGFR-2, the induction of apoptosis, and the arrest of the cell cycle. While the direct efficacy of this compound requires further investigation, the performance of its close analogs against the MCF-7 breast cancer cell line is comparable to or surpasses that of some standard chemotherapeutic agents.

Future research should focus on synthesizing and evaluating a broader range of derivatives to establish a clear structure-activity relationship (SAR). In vivo studies are also a critical next step to determine the therapeutic potential and pharmacokinetic profiles of the most promising compounds. The detailed protocols provided in this guide offer a robust framework for researchers to conduct these essential investigations and contribute to the advancement of this exciting class of potential anticancer drugs.

References

  • Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. Molecules. [Link]

  • New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry. [Link]

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  • Nine novel imidazo [2,1-b]thiazole-5-carboxamides derivatives (6-14)... ResearchGate. [Link]

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  • Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. MDPI. [Link]

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A Senior Application Scientist's Guide to the Validation of Imidazo[2,1-b]thiazole Derivatives as Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The global health challenge posed by tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), underscores the urgent need for novel therapeutic agents.[1] The drug discovery pipeline requires scaffolds that are not only potent but also possess novel mechanisms of action to circumvent existing resistance pathways. Among the numerous heterocyclic compounds investigated, the imidazo[2,1-b]thiazole core has emerged as a "privileged scaffold" due to its synthetic tractability and broad spectrum of biological activities, including notable antitubercular potential.[2][3]

This guide provides an in-depth, objective comparison of imidazo[2,1-b]thiazole derivatives against other therapeutic alternatives. Moving beyond a simple data sheet, we will dissect the causality behind experimental choices, present self-validating protocols, and ground our analysis in authoritative data to provide a field-proven perspective on validating this promising class of compounds.

The Mechanistic Landscape: Targeting Mtb's Vital Machinery

A critical first step in validating a new chemical class is understanding its mechanism of action. For imidazo[2,1-b]thiazole derivatives, the research points towards at least two distinct and vital targets within the Mtb cell, a diversity that enhances the scaffold's appeal.

A. Inhibition of Cellular Respiration via the Cytochrome bc1 Complex

The electron transport chain is a cornerstone of Mtb's energy metabolism, making it a highly vulnerable target. A prominent subset of imidazo[2,1-b]thiazole-5-carboxamides (ITAs) has been shown to inhibit QcrB, a subunit of the cytochrome bcc-aa3 supercomplex (also known as complex III).[4] This inhibition halts the electron flow from menaquinol to cytochrome c, effectively shutting down ATP synthesis and killing the bacterium. This mechanism is analogous to that of the clinical candidate telacebec (Q203), an imidazopyridine, which validates the cytochrome bc1 complex as a druggable target.[5][6][7] The potency of ITAs targeting this pathway is remarkable, with some derivatives showing activity at nanomolar concentrations.[8]

cluster_ETC Mtb Electron Transport Chain cluster_Inhibitors Inhibitors Menaquinol Menaquinol (MQH2) ComplexIII Complex III (Cytochrome bcc-aa3) Menaquinol->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Proton Motive Force Oxygen O2 ComplexIV->Oxygen e- ATP ATP ATP_Synthase->ATP ITA Imidazo[2,1-b]thiazoles (ITAs) ITA->ComplexIII Inhibits QcrB Q203 Telacebec (Q203) Q203->ComplexIII Inhibits QcrB

Caption: Inhibition of the Mtb Cytochrome bc1 Complex.

B. Disruption of Coenzyme A Biosynthesis via Pantothenate Synthetase

Another validated strategy involves targeting essential metabolic pathways. Pantothenate (Vitamin B5) is a precursor for Coenzyme A, a cofactor central to fatty acid metabolism and numerous other cellular processes. Mtb relies on its own pantothenate synthesis, making the enzymes in this pathway attractive targets. Several benzo[d]imidazo[2,1-b]thiazole derivatives have been specifically designed and synthesized as inhibitors of Pantothenate Synthetase (PS), a key enzyme in this pathway.[9] By blocking this enzyme, the compounds starve the bacterium of Coenzyme A, leading to cell death.[10]

This dual-targeting capability within a single chemical scaffold is a significant advantage, offering multiple avenues for lead optimization against different Mtb vulnerabilities. This contrasts with nitroimidazoles like pretomanid and delamanid, which are prodrugs requiring reductive activation by a deazaflavin-dependent nitroreductase (Ddn) to exert their effect, primarily through the inhibition of mycolic acid synthesis and respiratory poisoning.[11][12][13]

Comparative In Vitro Efficacy: Gauging Potency and Selectivity

The foundational assay for any novel antimicrobial is the determination of its Minimum Inhibitory Concentration (MIC). This quantifies the lowest concentration of a compound required to inhibit the visible growth of Mtb. For imidazo[2,1-b]thiazoles, a significant body of data demonstrates potent activity against the virulent Mtb H37Rv strain.

Table 1: Comparative In Vitro Activity Against M. tuberculosis H37Rv

Compound Class Representative Compound Primary Target MIC (µg/mL) IC₅₀ (µM) Reference
Imidazo[2,1-b]thiazole Derivative 7b Not Specified 0.98 - [14]
Benzo[d]imidazo[2,1-b]thiazole Derivative IT10 Pantothenate Synthetase - 2.32 [3][10]
Benzo[d]imidazo[2,1-b]thiazole Derivative IT06 Pantothenate Synthetase - 2.03 [3][10]
Imidazo[2,1-b]thiazole-5-carboxamide ND-11543 QcrB 0.0625 - 2.5 (Range) - [4]
First-Line Standard Isoniazid (INH) InhA (Mycolic Acid Synthesis) 0.01 - 0.07 0.04 [3][15]
Novel Comparator Telacebec (Q203) QcrB ~0.0015 0.0027 [6][16]
Novel Comparator Delamanid Mycolic Acid Synthesis 0.006 - 0.024 - [17]

| Novel Comparator | Pretomanid | Mycolic Acid Synthesis | Varies | - |[11] |

Note: Direct comparison of MIC and IC₅₀ values should be made with caution due to variations in assay conditions between studies.

The data clearly indicates that optimized imidazo[2,1-b]thiazole derivatives exhibit potency in the low micromolar and even nanomolar range, rivaling or exceeding that of some established and novel anti-TB drugs. Structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl ring at the 6-position and the nature of the carboxamide group are critical for potency.[1][4][18] For instance, benzo-fused derivatives often show enhanced activity, and specific substitutions like 4-nitro or 2,4-dichloro phenyl moieties can significantly improve potency.[3][10]

Protocol 1: In Vitro Antimycobacterial Susceptibility Testing (Resazurin Microtiter Assay - REMA)

The REMA is a widely used, reliable, and cost-effective colorimetric assay for determining the MIC of compounds against Mtb. The choice of this method is based on its simplicity and objectivity, where the reduction of the blue resazurin dye to pink resorufin by metabolically active cells provides a clear visual endpoint.

start Start prep_plate Prepare 2-fold serial dilutions of test compounds in a 96-well plate (DMSO vehicle). start->prep_plate add_media Add Middlebrook 7H9 broth (supplemented with OADC and Tween-80) to all wells. prep_plate->add_media add_mtb Inoculate wells with a standardized Mtb H37Rv culture. add_media->add_mtb controls Include controls: - Mtb only (growth) - Media only (sterility) - Standard drug (e.g., INH) add_mtb->controls incubation Seal plate and incubate at 37°C for 7 days. controls->incubation add_resazurin Add Resazurin solution to each well. incubation->add_resazurin re_incubation Incubate for an additional 24-48 hours. add_resazurin->re_incubation read_plate Visually assess color change. Blue = Inhibition Pink = Growth re_incubation->read_plate determine_mic Determine MIC: Lowest concentration with no color change (blue). read_plate->determine_mic finish End determine_mic->finish

Caption: Workflow for the Resazurin Microtiter Assay (REMA).

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial two-fold dilutions of the imidazo[2,1-b]thiazole derivatives in DMSO. Transfer these dilutions into a 96-well microtiter plate.

  • Media and Inoculum: Add 100 µL of Middlebrook 7H9 broth, supplemented with OADC (Oleic Albumin Dextrose Catalase) and Tween-80, to each well. Prepare an Mtb H37Rv inoculum adjusted to a McFarland standard of 0.5 and dilute it 1:100. Add 100 µL of this diluted inoculum to the wells containing the test compounds.

  • Controls: Include a positive control (Mtb with no drug), a negative control (media only), and a reference drug control (e.g., Isoniazid).

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Assay Development: Add 30 µL of a freshly prepared resazurin solution to each well.

  • Final Incubation: Re-incubate the plate for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest drug concentration that prevents the color change of resazurin from blue to pink.[19]

Intracellular Validation: Hitting Mtb in its Hideout

The ability of Mtb to survive and replicate within host macrophages is a key aspect of its pathogenesis and a major hurdle for treatment.[20] Therefore, a compound that is potent against extracellular bacteria may not be effective in a physiological context. It is causally imperative to validate activity against intracellular Mtb. This step tests not only the compound's intrinsic activity but also its ability to penetrate host cells and remain stable in the intracellular environment.

Table 2: Intracellular Activity of Lead Compounds Against Mtb in Macrophages

Compound Cell Line Intracellular EC₉₀ (µM) Reference
Imidazo[2,1-b]oxazine derivatives J774A.1 >1-log reduction vs. Rifampicin [21]
Telacebec (Q203) Macrophage 0.00028 (MIC₅₀) [6]

| Ecumicin / Rufomycin | J774 | Concentration-dependent kill |[20] |

Note: Data for imidazo[2,1-b]thiazoles specifically is emerging; the related imidazo[2,1-b]oxazines show excellent promise in this assay format.[21]

Protocol 2: Intracellular Antimycobacterial Activity Assay

This protocol provides a framework for assessing a compound's ability to kill Mtb within a macrophage host. The choice of a luminescence-based readout (using an autoluminescent Mtb strain) over traditional CFU counting is a strategic one, as it offers higher throughput and is non-destructive, allowing for kinetic measurements.[20]

start Start seed_cells Seed macrophage cell line (e.g., J774) in a 96-well plate and allow adherence. start->seed_cells infect_cells Infect macrophages with autoluminescent Mtb H37Rv (MOI of 10). seed_cells->infect_cells wash_cells After 4h, wash cells to remove extracellular bacteria. infect_cells->wash_cells add_compounds Add media containing serial dilutions of test compounds. wash_cells->add_compounds incubation Incubate at 37°C, 5% CO2. add_compounds->incubation measure_lum Measure luminescence at multiple time points (e.g., Day 3, 5, 7) using a plate reader. incubation->measure_lum analyze Calculate percent inhibition relative to untreated infected cells. measure_lum->analyze determine_ec90 Determine EC90: Concentration causing 90% reduction in luminescence. analyze->determine_ec90 finish End determine_ec90->finish

Caption: Workflow for Intracellular Mtb Killing Assay.

Step-by-Step Methodology:

  • Cell Culture: Seed a murine macrophage cell line (e.g., J774) in a 96-well plate and incubate overnight to allow for cell adherence.

  • Infection: Infect the macrophage monolayer with an autoluminescent strain of Mtb H37Rv at a Multiplicity of Infection (MOI) of 10. Incubate for 4 hours to allow phagocytosis.

  • Removal of Extracellular Bacteria: Wash the cells three times with serum-free media to remove any non-phagocytosed bacteria.[15]

  • Compound Treatment: Add fresh culture medium containing serial dilutions of the test compounds to the infected cells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere.

  • Data Acquisition: Measure luminescence at specified time points (e.g., 3, 5, and 7 days) using a microplate luminometer.

  • Analysis: Calculate the 90% effective concentration (EC₉₀), the concentration at which a 90% reduction in luminescence (and thus bacterial viability) is observed compared to untreated controls.[20]

In Vivo Validation: The Litmus Test in a Living System

The ultimate preclinical validation of a drug candidate is its performance in an animal model of disease. In vivo studies are indispensable for evaluating a compound's efficacy, pharmacokinetics (PK), and tolerability in a complex physiological system. The chronic murine TB infection model is the gold standard, as it mimics several aspects of human disease.[22]

While in vivo data for imidazo[2,1-b]thiazoles is still emerging, one lead compound, ND-11543, has shown efficacy in a chronic murine model when dosed at 200 mg/kg for 4 weeks.[4] Another study using a zebrafish model infected with Mycobacterium marinum (a close relative of Mtb) showed that a benzo[d]imidazo[2,1-b]thiazole derivative caused a 1.5 log reduction in bacterial load at 10 mg/kg.[9] These results provide crucial proof-of-concept for the scaffold's potential.

Protocol 3: Murine Model of Chronic Tuberculosis for Efficacy Testing

This protocol outlines a generalized workflow for assessing drug efficacy. The choice of a low-dose aerosol infection is critical as it more closely resembles the natural route of human infection. Efficacy is measured by the reduction in bacterial burden (Colony Forming Units, CFU) in the lungs and spleen.

start Start infect_mice Infect mice (e.g., C57BL/6) with a low dose of Mtb H37Rv via aerosol. start->infect_mice establish_infection Allow infection to establish for 18-20 days (chronic phase). infect_mice->establish_infection group_and_treat Group mice and begin daily treatment via oral gavage: - Vehicle Control - Test Compound - Standard Drug establish_infection->group_and_treat monitor_mice Monitor mouse weight and health throughout treatment. group_and_treat->monitor_mice treatment_period Treat for a defined period (e.g., 4 weeks). monitor_mice->treatment_period euthanize Euthanize mice at the end of treatment. treatment_period->euthanize harvest_organs Aseptically harvest lungs and spleens. euthanize->harvest_organs homogenize Homogenize organs in PBS-Tween-80. harvest_organs->homogenize plate_serial Plate serial dilutions of homogenates on 7H11 agar. homogenize->plate_serial incubate_plates Incubate plates at 37°C for 3-4 weeks. plate_serial->incubate_plates count_cfu Count colonies to determine CFU per organ. incubate_plates->count_cfu analyze Compare CFU counts between treated and control groups. count_cfu->analyze finish End analyze->finish

Caption: Workflow for Chronic Murine TB Efficacy Model.

Step-by-Step Methodology:

  • Infection: Infect C57BL/6 mice with a low dose (50-100 CFU) of Mtb H37Rv using an aerosol exposure chamber.[23]

  • Establishment of Chronic Infection: Allow the infection to progress for 18-20 days, at which point a stable, chronic infection is established in the lungs and spleen.

  • Treatment: Randomize mice into treatment groups: (1) Vehicle control, (2) Test compound at various doses, and (3) A positive control drug (e.g., Isoniazid). Administer treatments daily via oral gavage for 4-8 weeks.

  • Efficacy Endpoint: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and spleen.

  • Bacterial Load Determination: Homogenize the organs, prepare serial dilutions of the homogenates, and plate them on Middlebrook 7H11 agar plates.

  • CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks, then count the number of colonies to determine the bacterial load (CFU) per organ.

  • Analysis: Efficacy is determined by the log₁₀ reduction in CFU in the organs of treated mice compared to the vehicle control group.[22]

Conclusion and Future Directions

The imidazo[2,1-b]thiazole scaffold represents a versatile and potent platform for the development of new antimycobacterial agents. The validation pathway demonstrates that derivatives from this class have potent in vitro activity, can function through at least two distinct and validated mechanisms of action, and have shown early proof-of-concept in vivo.

Their performance, particularly of the QcrB inhibitors, is comparable to other novel agents in the clinical pipeline. The key differentiators for this class are its mechanistic diversity and high potency. However, for these compounds to progress, future research must focus on:

  • Optimizing ADME Properties: Improving solubility, metabolic stability, and oral bioavailability will be critical for clinical success.[4]

  • Elucidating Resistance Mechanisms: Understanding how Mtb might develop resistance to these compounds is crucial for predicting their long-term utility.

  • Combination Studies: Evaluating the synergy of imidazo[2,1-b]thiazoles with existing and new anti-TB drugs to identify potent, shorter, and safer treatment regimens.

The evidence presented in this guide strongly supports the continued investigation and development of imidazo[2,1-b]thiazole derivatives. They represent a scientifically sound and promising avenue in our collective effort to combat the global threat of tuberculosis.

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The Imidazo[2,1-b]thiazole Scaffold: A Privileged Platform for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of oncology drug discovery, the pursuit of selective and potent kinase inhibitors remains a cornerstone of targeted therapy. Protein kinases, as central regulators of cellular signaling, represent a rich target class, and their dysregulation is a hallmark of many cancers. The heterocyclic imidazo[2,1-b]thiazole core has emerged as a "privileged scaffold" — a molecular framework that demonstrates a predisposition for binding to multiple biological targets, including a wide array of protein kinases. While simple derivatives like Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate serve as valuable synthetic intermediates, the true therapeutic potential is unlocked through targeted chemical modifications of this core structure. These modifications have yielded a new generation of potent kinase inhibitors with promising anti-cancer properties.

This guide provides a comparative analysis of select, highly potent imidazo[2,1-b]thiazole-based kinase inhibitors against established, clinically relevant drugs targeting key oncogenic kinases: Focal Adhesion Kinase (FAK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR). By presenting side-by-side experimental data, detailed biochemical assay protocols, and signaling pathway visualizations, this document aims to equip researchers with the critical information needed to evaluate and advance the development of this promising class of compounds.

Comparative Analysis of Kinase Inhibitory Potency

The efficacy of a kinase inhibitor is quantitatively defined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC50 value signifies greater potency. Here, we compare published IC50 values of novel imidazo[2,1-b]thiazole derivatives against their established counterparts.

Target: Focal Adhesion Kinase (FAK)

FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival.[1][2] Its overexpression is linked to the progression and metastasis of numerous cancers.[2]

Compound TypeSpecific InhibitorTarget KinaseIC50 (nM)Reference
Imidazo[2,1-b]thiazole Derivative Compound 59 *FAK4,830[3]
Established Inhibitor Defactinib (VS-6063)FAK0.6[4]

Note: Compound 59 is a representative imidazo[2,1-b]thiazole derivative from a study demonstrating FAK inhibitory activity. While its potency is in the micromolar range, it highlights the scaffold's potential. Further optimization is required to achieve potency comparable to established inhibitors like Defactinib.

Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[5][6] Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy.[7]

Compound TypeSpecific InhibitorTarget KinaseIC50 (nM)Reference
Imidazo[2,1-b]thiazole Derivative Compound 6i *VEGFR-2330
Established Inhibitor SorafenibVEGFR-290[7][8][9][10]

Note: Compound 6i (N'-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide) demonstrates sub-micromolar inhibition of VEGFR-2, positioning it as a promising lead compound.

Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, drives the proliferation and survival of various cancer cells, particularly in non-small cell lung cancer.[11]

Compound TypeSpecific InhibitorTarget KinaseIC50 (nM)Reference
Imidazo[2,1-b]thiazole Derivative Compound 18a *EGFR (wild-type)35.5[12]
Established Inhibitor ErlotinibEGFR~2-30[13][14]

Note: Compound 18a, a 2,3-dihydroimidazo[2,1-b]thiazole derivative, exhibits potent, nanomolar inhibition of EGFR, comparable to the established drug Erlotinib, and also shows activity against the T790M mutant form of the enzyme.[12]

Key Signaling Pathways and Points of Inhibition

Understanding the signaling context is crucial for appreciating the mechanism of action of these inhibitors. The following diagrams, rendered using Graphviz, illustrate the simplified signaling cascades for FAK, VEGFR-2, and EGFR, highlighting the point of therapeutic intervention.

FAK Signaling Pathway

Integrin engagement with the extracellular matrix (ECM) activates FAK, which then auto-phosphorylates, creating a docking site for Src kinase.[15][16] The FAK/Src complex phosphorylates downstream targets like p130Cas, leading to the activation of Rac1 and promoting cell migration and invasion.[2][17]

FAK_Pathway cluster_membrane Plasma Membrane Integrin Integrin FAK FAK Integrin->FAK Activation ECM ECM ECM->Integrin Src Src FAK->Src Recruits p130Cas p130Cas FAK->p130Cas Phosphorylates Src->FAK Rac1 Rac1 p130Cas->Rac1 Activates Migration Cell Migration & Invasion Rac1->Migration Inhibitor Defactinib & Imidazo[2,1-b]thiazoles Inhibitor->FAK

FAK Signaling Pathway Inhibition
VEGFR-2 Signaling Pathway

Binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation, initiating downstream cascades such as the PLCγ-MAPK pathway to promote endothelial cell proliferation and the PI3K/Akt pathway to support cell survival, ultimately driving angiogenesis.[18][19][20]

VEGFR2_Pathway cluster_membrane Plasma Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGFA VEGF-A VEGFA->VEGFR2 Binds MAPK MAPK Pathway PLCg->MAPK Akt Akt PI3K->Akt Proliferation Proliferation MAPK->Proliferation Survival Survival Akt->Survival Inhibitor Sorafenib & Imidazo[2,1-b]thiazoles Inhibitor->VEGFR2 Inhibit Kinase Domain

VEGFR-2 Signaling Pathway Inhibition
EGFR Signaling Pathway

Ligand binding (e.g., EGF) activates EGFR, leading to the stimulation of major downstream pathways, including the Ras-Raf-MAPK cascade, which promotes cell proliferation, and the PI3K-Akt pathway, which is a potent driver of cell survival.[21][22][23]

EGFR_Pathway cluster_membrane Plasma Membrane EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Ras Ras Grb2_Sos->Ras MAPK MAPK Pathway Ras->MAPK Proliferation Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Inhibitor Erlotinib & Imidazo[2,1-b]thiazoles Inhibitor->EGFR Inhibit Kinase Domain

EGFR Signaling Pathway Inhibition

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the IC50 values presented in the comparison tables, a robust and reproducible biochemical assay is required. The LanthaScreen™ Eu Kinase Binding Assay is a widely used, time-resolved fluorescence resonance energy transfer (TR-FRET) platform for quantifying inhibitor binding to the ATP site of a kinase.[24][25][26][27]

Principle of the LanthaScreen™ Eu Kinase Binding Assay

The assay measures the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) from the kinase of interest.[24] A europium (Eu)-labeled anti-tag antibody binds to the kinase. When both the antibody and the tracer are bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor™ 647-acceptor. A test compound that binds to the kinase's ATP site will compete with the tracer, disrupting FRET and causing a decrease in the emission ratio.[27]

LanthaScreen_Workflow cluster_0 High FRET (No Inhibitor) cluster_1 Low FRET (Inhibitor Present) Kinase-Tag Kinase-Tag Eu-Ab Eu-Antibody Kinase-Tag->Eu-Ab Binds AF647-Tracer Tracer Kinase-Tag->AF647-Tracer Binds Eu-Ab->AF647-Tracer FRET Kinase-Tag2 Kinase-Tag Eu-Ab2 Eu-Antibody Kinase-Tag2->Eu-Ab2 Binds Inhibitor Inhibitor Kinase-Tag2->Inhibitor Binds

LanthaScreen Assay Principle
Step-by-Step Methodology

This protocol is a generalized procedure and should be optimized for each specific kinase-tracer pair.

  • Reagent Preparation:

    • Causality: All reagents are prepared at a higher concentration (e.g., 3X or 4X) to ensure that the final concentrations in the assay well are correct after all components are added. This prevents dilution errors.

    • Kinase Buffer: Prepare a 1X Kinase Buffer A (specific composition depends on the kinase, but typically contains HEPES, MgCl2, EGTA, and Brij-35).

    • Test Compound Serial Dilution: Perform a serial dilution of the test compounds (e.g., imidazo[2,1-b]thiazole derivatives) in 100% DMSO. Then, create an intermediate dilution of this series in the 1X Kinase Buffer.

    • Kinase/Antibody Solution: Prepare a solution containing the tagged kinase and the Eu-labeled anti-tag antibody in 1X Kinase Buffer. The final concentrations should be optimized for a robust assay window (e.g., 5 nM kinase, 2 nM antibody).

    • Tracer Solution: Prepare the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer at a concentration close to its dissociation constant (Kd) for the target kinase.

  • Assay Plate Setup (384-well plate):

    • Self-Validation: The plate layout must include controls for a self-validating system. This includes "0% inhibition" wells (DMSO vehicle only) and "100% inhibition" wells (a high concentration of a known potent inhibitor or no kinase).

    • Add 5 µL of the serially diluted test compound to triplicate wells.

    • Add 5 µL of the 3X Kinase/Antibody solution to all wells.

    • Add 5 µL of the 3X Tracer solution to all wells to initiate the binding reaction.

  • Incubation and Plate Reading:

    • Causality: The incubation step allows the binding reaction to reach equilibrium. A 60-minute incubation at room temperature is typically sufficient.[26] The plate should be covered to prevent evaporation.

    • Read the plate on a TR-FRET-compatible plate reader. Excite at ~340 nm and measure emission at two wavelengths: 615 nm (Europium reference) and 665 nm (Alexa Fluor™ 647 FRET signal).[27]

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm) for each well.

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_100%_Inhibition) / (Ratio_0%_Inhibition - Ratio_100%_Inhibition)).

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Conclusion

The imidazo[2,1-b]thiazole scaffold represents a highly versatile and fruitful starting point for the design of novel kinase inhibitors. As demonstrated, derivatives of this core structure have shown potent, low-nanomolar inhibition against critical cancer targets like EGFR, and promising sub-micromolar activity against VEGFR-2. While further optimization is needed to rival the exceptional potency of inhibitors like Defactinib for FAK, the chemical tractability and demonstrated biological activity of the imidazo[2,1-b]thiazole class make it an area of significant interest for ongoing and future drug discovery programs. The use of robust, standardized biochemical assays, such as the LanthaScreen™ platform, is essential for accurately quantifying the potency of these compounds and guiding the structure-activity relationship studies necessary to advance these promising molecules toward clinical development.

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A Researcher's Guide to In Silico ADMET Prediction for Imidazo[2,1-b]thiazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount to de-risking candidates and reducing late-stage attrition. For medicinal chemists working with privileged scaffolds like imidazo[2,1-b]thiazole, a class of heterocyclic compounds renowned for its diverse biological activities, in silico ADMET prediction offers a rapid and cost-effective methodology to prioritize promising derivatives.[1][2][3] This guide provides a comparative overview of commonly employed in silico tools for predicting the ADMET profiles of imidazo[2,1-b]thiazole derivatives, supported by insights from recent scientific literature.

The Strategic Imperative of Early ADMET Profiling

The journey of a drug from bench to bedside is fraught with challenges, with unfavorable pharmacokinetic and toxicity profiles being major contributors to clinical trial failures.[4] The imidazo[2,1-b]thiazole nucleus, while a fertile ground for discovering novel therapeutic agents against cancer, tuberculosis, and inflammation, is not exempt from the need for rigorous ADMET evaluation.[2][5][6] Computational, or in silico, models leverage a vast repository of existing experimental data to build quantitative structure-activity relationships (QSAR) and other machine learning models that can predict the ADMET properties of novel chemical entities.[7] This allows researchers to virtually screen large libraries of derivatives, flag potential liabilities, and guide synthetic efforts toward compounds with a higher probability of success.

A Comparative Look at In Silico ADMET Prediction Platforms

While a plethora of software solutions for ADMET prediction exist, the scientific literature on imidazo[2,1-b]thiazole derivatives frequently highlights the use of a core set of accessible and well-validated platforms. This section compares these tools based on their application in published studies, providing a practical perspective for researchers in the field.

Tool/Platform Key Features & Predicted Parameters Reported Application for Imidazo[2,1-b]thiazoles & Related Heterocycles Accessibility
SwissADME A free web-based tool providing predictions for physicochemical properties (Lipophilicity, Water Solubility), pharmacokinetics (GI absorption, BBB penetration), drug-likeness (Lipinski's, Ghose's, Veber's rules), and medicinal chemistry friendliness.[1]Widely used for initial filtering of imidazo[2,1-b]thiazole libraries to assess oral bioavailability and drug-like properties. Studies often report good gastrointestinal absorption for novel derivatives based on SwissADME predictions.[1]Free Web Server
Osiris Property Explorer A Java-based tool that predicts toxicity risks (mutagenicity, tumorigenicity, irritancy, reproductive effects), physicochemical properties (cLogP, solubility), and provides an overall drug-score.[1][8]Frequently employed to assess the safety profile of new imidazo[2,1-b]thiazole derivatives. Published data suggests that this scaffold generally presents a low risk of mutagenicity and tumorigenicity.[1]Free Java Applet
Molinspiration A web-based tool for calculation of important molecular properties (miLogP, TPSA, number of rotatable bonds) and prediction of bioactivity (GPCR ligand, kinase inhibitor, etc.).[1][8]Used in conjunction with other tools to evaluate drug-likeness and bioactivity scores, helping to prioritize compounds for synthesis.[8][9]Free Web Server
ADMETlab 2.0 A comprehensive web server for systematic evaluation of ADMET properties, covering physicochemical properties, medicinal chemistry friendliness, ADME, and toxicity endpoints.[4]Offers a more extensive range of predictions, including interactions with metabolizing enzymes (CYP450) and transporters, which is crucial for predicting drug-drug interactions.[4]Free Web Server
PreADMET A web-based application for predicting ADMET data and building drug-like virtual screening models. It covers a broad range of parameters including permeability, absorption, and toxicity.[8][10]Utilized for more detailed predictions of metabolic stability and potential for drug-drug interactions through CYP inhibition or induction.[1][10]Commercial & Free Version
ADMET Predictor™ A commercial software platform that uses machine learning models to predict over 175 ADMET and physicochemical properties.[11][12]Employed in more advanced drug discovery programs for its high accuracy and extensive range of predictable endpoints, including detailed metabolic pathways and toxicity mechanisms.[11]Commercial
ACD/ADME Suite A commercial software package that provides structure-based predictions of key ADMET properties, including pKa, logP, solubility, and cytochrome P450 inhibition.[13]Offers the ability to train models with in-house experimental data to improve prediction accuracy for novel chemical spaces like specific imidazo[2,1-b]thiazole libraries.[13]Commercial

Experimental Workflow: A Step-by-Step Protocol for In Silico ADMET Prediction

This section outlines a generalized workflow for conducting an in silico ADMET analysis of novel imidazo[2,1-b]thiazole derivatives using a combination of freely available web-based tools.

Objective: To perform a preliminary assessment of the drug-likeness and ADMET profile of a set of virtual imidazo[2,1-b]thiazole derivatives.

Materials:

  • A 2D chemical structure drawing software (e.g., ChemDraw, MarvinSketch).

  • A list of designed imidazo[2,1-b]thiazole derivatives with their chemical structures in a compatible format (e.g., SMILES, SDF).

  • Access to the internet and the following web servers: SwissADME, Osiris Property Explorer, and ADMETlab 2.0.

Protocol:

  • Structure Preparation:

    • Draw the chemical structures of your imidazo[2,1-b]thiazole derivatives using a chemical drawing software.

    • Convert the structures into the SMILES (Simplified Molecular Input Line Entry System) format. This is a common input format for many in silico prediction tools.

  • Initial Drug-Likeness and Physicochemical Property Prediction (SwissADME):

    • Navigate to the SwissADME web server.

    • Paste the SMILES strings of your compounds into the input box.

    • Initiate the analysis.

    • Data Interpretation:

      • Examine the Lipinski's Rule of Five violations. Compounds with zero or one violation are generally considered to have better oral bioavailability.[1]

      • Analyze the predicted lipophilicity (Consensus LogP) and water solubility (ESOL).

      • Assess the gastrointestinal (GI) absorption prediction.

  • Toxicity Risk Assessment (Osiris Property Explorer):

    • Access the Osiris Property Explorer tool.

    • Input the SMILES strings of your derivatives.

    • Run the prediction.

    • Data Interpretation:

      • Review the color-coded toxicity risk predictions for mutagenicity, tumorigenicity, irritancy, and reproductive effects. Green indicates no risk, while yellow and red signify medium and high risks, respectively.

      • Prioritize compounds with a low or no-risk profile.

  • Comprehensive ADMET Profiling (ADMETlab 2.0):

    • Go to the ADMETlab 2.0 website.

    • Use the "ADMET Screening" module for batch processing.[4]

    • Upload your file containing the SMILES strings.

    • Start the prediction.

    • Data Interpretation:

      • Analyze the extensive output, paying close attention to:

        • Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).

        • Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP3A4, CYP2D6). Inhibition of major CYP isoforms can lead to drug-drug interactions.[1]

        • Toxicity: hERG inhibition (cardiac toxicity risk), Ames mutagenicity.

  • Data Consolidation and Prioritization:

    • Compile the prediction results from all three platforms into a single table for easy comparison.

    • Rank the imidazo[2,1-b]thiazole derivatives based on a multi-parameter optimization approach, considering favorable drug-likeness, low toxicity risk, and a promising ADMET profile.

    • Select the most promising candidates for chemical synthesis and subsequent in vitro experimental validation.

Visualizing the In Silico ADMET Workflow

The following diagram illustrates the logical flow of the described in silico ADMET prediction protocol.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_analysis Analysis & Decision start Imidazo[2,1-b]thiazole Derivatives (SMILES) swissadme SwissADME (Drug-Likeness, Physicochemistry) start->swissadme osiris Osiris Property Explorer (Toxicity Risk) start->osiris admetlab ADMETlab 2.0 (Comprehensive ADMET) start->admetlab consolidation Data Consolidation & Comparison swissadme->consolidation osiris->consolidation admetlab->consolidation prioritization Candidate Prioritization consolidation->prioritization synthesis Synthesis & In Vitro Validation prioritization->synthesis

Caption: A flowchart of the in silico ADMET prediction workflow.

Key Mechanistic Considerations and Authoritative Grounding

The predictive power of in silico ADMET tools is rooted in established principles of medicinal chemistry and pharmacokinetics. For instance, Lipinski's Rule of Five is an empirical rule based on the observation that most orally administered drugs have certain physicochemical properties.[1] Similarly, predictions of CYP450 inhibition are critical because these enzymes are responsible for the metabolism of a vast number of drugs, and their inhibition can lead to adverse drug-drug interactions.[1] The blood-brain barrier (BBB) penetration models are crucial for compounds targeting the central nervous system.[7] It is imperative to understand that these in silico predictions are not a substitute for experimental validation but rather a powerful tool for hypothesis generation and candidate prioritization.

Conclusion and Future Perspectives

The application of in silico ADMET prediction has become an indispensable part of modern drug discovery, enabling researchers to make more informed decisions at the early stages of a project. For those working with the promising imidazo[2,1-b]thiazole scaffold, leveraging a combination of freely available and commercial software can significantly enhance the efficiency of identifying derivatives with favorable drug-like properties. While the predictive accuracy of these tools continues to improve with the integration of artificial intelligence and machine learning,[7][11][14] experimental validation remains the gold standard. A judicious and integrated approach, combining in silico predictions with in vitro and in vivo studies, will undoubtedly pave the way for the successful development of novel imidazo[2,1-b]thiazole-based therapeutics.

References

  • G., T., et al. (2020). The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1][7][13]triazole and Imidazo[2,1-b][1][11][13]thiadiazole Derivatives. Molecules, 25(15), 3435. [Link]

  • Sygnature Discovery. ADMET Prediction Software. [Link]

  • Simulations Plus. ADMET Predictor®. [Link]

  • ACD/Labs. Pharmacokinetics Software | Predict ADME Properties | ADME Suite. [Link]

  • Aboraia, A. S., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5769-5777. [Link]

  • Dinçel, E., et al. (2020). Antioxidant activity of novel imidazo[2,1-b]thiazole derivatives: Design, synthesis, biological evaluation, molecular docking study and in silico ADME prediction. Bioorganic Chemistry, 103, 104220. [Link]

  • ADMETlab 2.0. [Link]

  • ADMET-AI. [Link]

  • Khan, S., et al. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. German Journal of Pharmaceuticals and Biomaterials, 1(3), 14-43. [Link]

  • ResearchGate. Studies on New Imidazo[2,1-b][1][11][13] thiadiazole Derivatives: Molecular Structure, Quantum Chemical Computational, and In silico Study of Inhibitory Activity Against Pim-1 Protein by Using Molecular Modelling Methods and ADMET Profiling. [Link]

  • ResearchGate. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. [Link]

  • Samala, S., et al. (2021). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide derivatives as potential anti-tubercular agents. RSC Advances, 11(32), 19685-19701. [Link]

  • ResearchGate. Metabolic prediction of the compounds by Pre ADMET software. [Link]

  • Deep Origin. ADMET Predictions - Computational Chemistry Glossary. [Link]

  • Wang, Y., et al. (2017). ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase. Oncology Letters, 14(5), 5846-5852. [Link]

  • Al-Wahaibi, L. H., et al. (2021). Synthesis, Identification, Computer-Aided Docking Studies, and ADMET Prediction of Novel Benzimidazo-1,2,3-triazole Based Molecules as Potential Antimicrobial Agents. Molecules, 26(23), 7173. [Link]

  • Dinçel, E., et al. (2021). Design, synthesis, characterization, in vitro and in silico evaluation of novel imidazo[2,1-b][1][11][13]thiadiazole derivatives as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1083-1096. [Link]

  • Rahman, M. M., et al. (2021). Computational Designing and Prediction of ADMET Properties of Four Novel Imidazole-based Drug Candidates Inhibiting Heme Oxygenase-1 Causing Cancers. Molecular Informatics, 40(10), e2060033. [Link]

  • Abdelmonsef, A. H., et al. (2020). Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates. Molecules, 25(21), 4997. [Link]

  • Kamal, A., et al. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega, 4(25), 20977-20993. [Link]

  • Yilmaz, I., et al. (2017). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 16(2), 624-635. [Link]

  • El-Malah, A. A., et al. (2023). Computational investigation of imidazo[2,1-b]oxazole derivatives as potential mutant BRAF kinase inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation, and ADMETox studies. Journal of Biomolecular Structure & Dynamics, 1-20. [Link]

  • Islam, M. R., et al. (2023). Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. Scientific Reports, 13(1), 4487. [Link]

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A Comparative Guide to the Structure-Activity Relationship of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the imidazo[2,1-b]thiazole scaffold represents a privileged heterocyclic system with a broad spectrum of biological activities. This guide provides an in-depth comparative analysis of analogs derived from Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate, a key intermediate for generating libraries of bioactive compounds. We will dissect the structure-activity relationships (SAR) of these analogs, focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Core Scaffold: this compound

The this compound core is a versatile starting point for chemical modifications. Its fused bicyclic system provides a rigid framework, while the ester group at the 5-position and the methyl group at the 6-position offer sites for derivatization to modulate physiochemical properties and biological activity. The inherent chemical functionalities of this scaffold have been exploited to develop potent agents against various diseases.[1]

Comparative Analysis of Anticancer Activity

Recent research has focused on modifying the ester group of this compound to generate carbohydrazides and ureas, which have demonstrated significant antiproliferative activity.

N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide Analogs

A notable class of anticancer agents has been developed by converting the ethyl ester to a carbohydrazide, which is then condensed with various isatin (indoline-2,3-dione) derivatives.[2][3] These compounds have shown potent activity against the MCF-7 breast cancer cell line.

The general structure involves the imidazo[2,1-b]thiazole core linked to a substituted isatin moiety via a hydrazone bridge. The structure-activity relationship of these analogs reveals several key insights:

  • Substitution on the Isatin Ring: The nature and position of substituents on the isatin ring significantly influence anticancer potency. For instance, a fluoro-substitution at the 5-position of the isatin moiety enhances activity.[2]

  • N-Substitution on the Isatin Ring: Alkylation at the N1-position of the isatin ring can also modulate activity. An n-butyl substitution has been shown to be favorable.[2]

Below is a table summarizing the in vitro anticancer activity of representative analogs against the MCF-7 human breast cancer cell line.

Compound IDR (Isatin N1-substituent)R1 (Isatin 5-substituent)IC50 (µM) against MCF-7[2]
6b HF11.50 ± 0.52
6i n-ButylH8.38 ± 0.62
6j n-ButylF11.67 ± 0.52
Sorafenib --7.55 ± 0.40

These compounds are believed to exert their anticancer effects through the inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[2][3] The most potent compound, 6i , also demonstrated significant VEGFR-2 inhibitory activity with an IC50 of 0.33 µM.[2][3] Furthermore, this compound was found to induce apoptosis and cause cell cycle arrest at the G2/M phase in MCF-7 cells.[2][3]

1-(Aryl)-3-(6-methylimidazo[2,1-b]thiazol-5-yl)urea Analogs

Another modification of the core structure involves the conversion of the ester to an isocyanate, followed by reaction with various anilines to yield urea derivatives. These compounds have also been evaluated for their anticancer activity against the MCF-7 cell line.

The general structure consists of the 6-methylimidazo[2,1-b]thiazole core linked to a substituted phenyl ring via a urea moiety. The electronic properties of the substituent on the phenyl ring appear to play a role in their activity, though this class of compounds generally showed weaker activity compared to the carbohydrazide analogs.[2]

Compound IDR (Aryl Substituent)IC50 (µM) against MCF-7[2]
8a Phenyl>100
Sorafenib -7.55 ± 0.40

Comparative Analysis of Antimicrobial Activity

The imidazo[2,1-b]thiazole scaffold is also a well-established pharmacophore for the development of antimicrobial agents.[1][4] Modifications of the this compound core have led to compounds with potent antimycobacterial activity.

6-Methylimidazo[2,1-b]thiazol-5-yl Methanone Analogs

In a search for new antitubercular agents, a series of compounds were synthesized where the ethyl ester was converted to a carboxamide, which was then linked to a piperazine and various 1,2,3-triazole moieties. These compounds were evaluated for their activity against Mycobacterium tuberculosis H37Ra.

The key structural features influencing antimycobacterial activity include:

  • The Nature of the Triazole Substituent: The substituent on the 1,2,3-triazole ring plays a crucial role in determining the antimycobacterial potency.

  • The Linker: A piperazine linker between the imidazo[2,1-b]thiazole core and the triazole moiety appears to be favorable for activity.

The table below summarizes the antimycobacterial activity of a representative analog.

Compound IDR (Triazole Substituent)IC50 (µM) against M. tuberculosis H37Ra[1]
IT04 Benzimidazol-2-yl-thiomethyl>128

While this specific analog showed low activity, other derivatives within the broader imidazo[2,1-b]thiazole class have demonstrated potent antitubercular effects, suggesting that further optimization of the substituents is a promising strategy.[1][5]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the synthesis of the parent compound and its key analogs, as well as the biological assays, are provided below.

Synthesis of this compound

The synthesis of the core scaffold typically involves the cyclization of a 2-aminothiazole derivative with an appropriate β-keto ester.

Step-by-step Protocol:

  • To a solution of 2-amino-4-methylthiazole (1 equivalent) in ethanol, add ethyl 2-chloroacetoacetate (1.1 equivalents).

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Synthesis of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides

Step 1: Synthesis of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide

  • To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate (10 equivalents).

  • Reflux the mixture for 12-16 hours.

  • Cool the reaction mixture, and the precipitated carbohydrazide is filtered, washed with cold ethanol, and dried.

Step 2: Synthesis of the Final Compounds

  • A mixture of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide (1 equivalent) and the appropriate substituted isatin (1 equivalent) in ethanol is refluxed for 4-6 hours in the presence of a catalytic amount of glacial acetic acid.

  • The reaction is monitored by TLC.

  • After cooling, the precipitated product is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., DMF/ethanol) to afford the pure product.[2]

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Step-by-step Protocol:

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a positive control (e.g., Sorafenib) for 48-72 hours.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimycobacterial Activity Assay (Microplate Alamar Blue Assay)

The antimycobacterial activity is assessed using the Microplate Alamar Blue Assay (MABA).

Step-by-step Protocol:

  • Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Add a standardized inoculum of Mycobacterium tuberculosis (e.g., H37Ra) to each well.

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add Alamar Blue solution to each well and incubate for another 24 hours.

  • A color change from blue to pink indicates bacterial growth.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents the color change.

Visualization of Key Concepts

To better illustrate the structure-activity relationships and experimental workflows, the following diagrams are provided.

SAR_Anticancer Core This compound Hydrazide 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide Core->Hydrazide Hydrazine Hydrate Urea_Analogs 1-Aryl-3-yl-urea Analogs Core->Urea_Analogs Conversion to Isocyanate -> Substituted Aniline Isatin_Analogs N'-(2-Oxoindolin-3-ylidene) Analogs Hydrazide->Isatin_Analogs Substituted Isatin High_Potency High Potency (IC50 < 15 µM) Isatin_Analogs->High_Potency Low_Potency Low Potency (IC50 > 100 µM) Urea_Analogs->Low_Potency Workflow_Synthesis cluster_start Starting Materials cluster_synthesis Synthesis of Core Scaffold cluster_core Core Compound cluster_derivatization Derivatization cluster_final Final Analog 2-Amino-4-methylthiazole 2-Amino-4-methylthiazole Cyclization Cyclization (Reflux in Ethanol) 2-Amino-4-methylthiazole->Cyclization Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->Cyclization Core_Compound This compound Cyclization->Core_Compound Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Core_Compound->Hydrazinolysis Condensation Condensation (Substituted Isatin) Hydrazinolysis->Condensation Final_Product N'-(2-Oxoindolin-3-ylidene) Analog Condensation->Final_Product

Sources

A Senior Application Scientist's Guide to the Synthesis of Imidazo[2,1-b]thiazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and anthelmintic properties.[1][2][3] The efficacy of drug discovery and development programs often hinges on the efficient and versatile synthesis of such core structures. This guide provides a comparative analysis of the primary synthetic routes to imidazo[2,1-b]thiazoles, offering field-proven insights for researchers, chemists, and drug development professionals. We will dissect classical condensation reactions, modern microwave-assisted protocols, and elegant multicomponent strategies, evaluating them on parameters of yield, reaction time, substrate scope, and operational simplicity. Detailed, reproducible protocols and quantitative data are provided to empower chemists to select and execute the optimal synthesis for their specific research objectives.

Introduction: The Significance of the Imidazo[2,1-b]thiazole Core

The fusion of imidazole and thiazole rings creates the imidazo[2,1-b]thiazole system, a bicyclic heteroaromatic structure with a bridgehead nitrogen atom. This unique arrangement confers a rigid conformational geometry and specific electronic properties that are conducive to potent interactions with biological targets.[2] The most notable example is Levamisole, an established anthelmintic and immunomodulator.[2] More recent research has uncovered derivatives with promising activity against cancer cell lines, viruses, and mycobacteria, making this scaffold a focal point of contemporary medicinal chemistry.[4][5][6]

The critical challenge for synthetic chemists is not merely to construct this scaffold, but to do so in a manner that is efficient, scalable, and amenable to the creation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide aims to illuminate the most effective pathways to achieve this goal.

Route 1: The Classical Approach - Hantzsch-Type Condensation

The most traditional and widely employed method for synthesizing the imidazo[2,1-b]thiazole ring system is the condensation of a 2-aminothiazole derivative with an α-halocarbonyl compound (e.g., α-bromoketone).[7][8][9] This reaction is a variation of the venerable Hantzsch thiazole synthesis.[8]

Mechanism and Rationale: The synthesis proceeds via a two-step sequence. First, the exocyclic nitrogen of the 2-aminothiazole acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl in an SN2 reaction. This forms an intermediate salt. The second step is an intramolecular cyclization, where the endocyclic nitrogen attacks the carbonyl carbon, followed by dehydration to form the aromatic imidazole ring. The aromaticity of the final fused ring system is a significant thermodynamic driving force for the reaction.[10]

From a process development perspective, the choice of solvent is critical. Alcohols like ethanol or polar aprotic solvents like dioxane are common, often under reflux conditions to overcome the activation energy of the cyclization-dehydration step.[7]

Workflow: Hantzsch-Type Condensation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Aminothiazole Derivative C Dissolve in Solvent (e.g., Ethanol, Dioxane) A->C B α-Halocarbonyl Compound B->C D Heat / Reflux (e.g., 8-12 hours) C->D E Monitor by TLC D->E F Cool & Neutralize E->F G Filter Precipitate or Extract with Organic Solvent F->G H Purify by Recrystallization or Column Chromatography G->H I Imidazo[2,1-b]thiazole Product H->I

Caption: General workflow for the classical Hantzsch-type synthesis.

Advantages:

  • Reliability: A well-established and predictable reaction.

  • Starting Material Accessibility: 2-aminothiazoles and α-haloketones are readily available or easily synthesized.

Limitations:

  • Harsh Conditions: Often requires prolonged heating at high temperatures, which can be energy-intensive and may not be suitable for sensitive substrates.[11]

  • Limited Scope: The reaction can be sensitive to the electronic nature of the substituents on both reactants.

  • Byproducts: Can sometimes lead to the formation of side products, necessitating rigorous purification.[7]

Route 2: Microwave-Assisted Synthesis

A significant advancement over the classical method is the use of microwave irradiation to drive the reaction. Microwave heating provides rapid, uniform, and efficient energy transfer directly to the solvent and reactant molecules, dramatically accelerating reaction rates.

Mechanism and Rationale: The underlying mechanism is identical to the Hantzsch-type condensation. However, the application of microwave energy drastically reduces the reaction time from many hours to mere minutes.[7][12] This rapid heating minimizes the formation of degradation byproducts that can occur during prolonged thermal stress. From our field experience, this "cleaner" reaction profile often simplifies downstream purification, a crucial factor in library synthesis and scale-up. Many protocols have been developed that are catalyst-free and use greener solvents like water or ethanol, enhancing the environmental profile of the synthesis.[12][13]

Workflow: Microwave-Assisted Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A 2-Aminothiazole Derivative C Combine in MW Vessel with Solvent (e.g., Ethanol) A->C B α-Halocarbonyl Compound B->C D Microwave Irradiation (e.g., 100-150 °C, 10-30 min) C->D E Cool to RT D->E F Filter Precipitate E->F G Wash & Dry F->G H High-Purity Product G->H

Caption: Streamlined workflow for microwave-assisted synthesis.

Advantages:

  • Drastic Time Reduction: Reactions are completed in minutes instead of hours.[14]

  • Higher Yields & Purity: Rapid heating often leads to cleaner reactions and improved yields.[7]

  • Energy Efficiency: Microwaves offer a more energy-efficient heating method compared to conventional refluxing.

  • Greener Chemistry: Facilitates the use of environmentally benign solvents.[15]

Limitations:

  • Specialized Equipment: Requires a dedicated microwave reactor.

  • Scalability: While gram-scale synthesis is possible, scaling to industrial production can present challenges.[16]

Route 3: Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, represent a pinnacle of synthetic efficiency. For imidazo[2,1-b]thiazoles, the Groebke–Blackburn–Bienaymé reaction (GBBR) is a particularly powerful MCR.[3][11][17]

Mechanism and Rationale: The GBBR is a three-component reaction involving a 2-aminoazole (like 2-aminothiazole), an aldehyde, and an isocyanide.[18][19] The reaction proceeds through the formation of an intermediate Schiff base from the aminoazole and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide. A subsequent tautomerization yields the final aromatic product. This one-pot approach offers exceptional atom economy and step economy, rapidly building molecular complexity.[3][11] The reaction can be performed under catalyst-free conditions or promoted by Lewis/Brønsted acids, and is often compatible with microwave heating to further improve efficiency.[3][17]

Workflow: Groebke–Blackburn–Bienaymé Reaction (GBBR)

G cluster_prep Reactants cluster_reaction One-Pot Reaction cluster_workup Purification A 2-Aminothiazole D Combine Reactants in Solvent (e.g., Toluene, Methanol) A->D B Aldehyde B->D C Isocyanide C->D E Heat (Conventional or MW) (e.g., 100 °C, 30 min) D->E F Solvent Evaporation E->F G Column Chromatography F->G H Substituted Imidazo[2,1-b]thiazole G->H

Caption: Efficient one-pot workflow for the GBBR multicomponent synthesis.

Advantages:

  • High Convergence & Efficiency: Builds complex molecules in a single step, saving time, reagents, and purification efforts.

  • Diversity-Oriented: The use of three distinct inputs allows for the rapid generation of diverse compound libraries by simply varying the reactants.[20]

  • High Atom Economy: Most of the atoms from the starting materials are incorporated into the final product.[11]

Limitations:

  • Isocyanide Availability: The scope can be limited by the commercial availability and stability of diverse isocyanides, which are often volatile and malodorous.

  • Reaction Optimization: Finding optimal conditions for three components can sometimes be more complex than for a two-component reaction.

Comparative Performance Data

The following table summarizes key performance indicators for the discussed synthetic routes, based on representative examples from the literature. This data is intended to provide a quantitative basis for comparison.

ParameterRoute 1: Classical HantzschRoute 2: Microwave-AssistedRoute 3: GBBR (MCR)
Typical Yield 50-85%[7]85-96%[7][14]74-97%[3][17]
Reaction Time 8 - 24 hours[7]10 - 30 minutes[3][14]30 minutes - 2 hours[3]
Typical Temp. 80 - 120 °C (Reflux)100 - 150 °C80 - 110 °C
Key Reagents 2-Aminothiazole, α-Haloketone2-Aminothiazole, α-Haloketone2-Aminothiazole, Aldehyde, Isocyanide
Operational Complexity Low to ModerateLow (requires specific equipment)Moderate (one-pot, but 3 components)
Green Chemistry Profile Fair (long heating times, organic solvents)Good to Excellent (fast, efficient, less solvent)Excellent (high atom economy)

Detailed Experimental Protocols

To ensure reproducibility, the following self-validating protocols are provided for two of the most effective methods.

Protocol 1: Microwave-Assisted Synthesis of 6-Phenylimidazo[2,1-b]thiazole
  • Source: Adapted from procedures described in the literature.[7]

  • Materials: 2-Aminothiazole (1.0 mmol, 100 mg), 2-bromoacetophenone (1.0 mmol, 199 mg), Ethanol (3 mL).

  • Procedure:

    • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-aminothiazole and 2-bromoacetophenone.

    • Add 3 mL of absolute ethanol.

    • Seal the vessel and place it in the cavity of a monomodal microwave reactor.

    • Irradiate the mixture at 120 °C for 15 minutes. The pressure should be monitored and maintained below the vessel's safety limit.

    • After the reaction is complete, cool the vessel to room temperature using compressed air.

    • A precipitate will have formed. Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum.

    • Validation: The product, 6-phenylimidazo[2,1-b]thiazole, should be obtained as a crystalline solid. Purity can be confirmed by TLC (e.g., 30% Ethyl Acetate in Hexane) and melting point analysis. Further characterization should be performed using 1H NMR, 13C NMR, and HRMS.[21]

Protocol 2: GBBR Synthesis of a Substituted Imidazo[2,1-b]thiazole
  • Source: Adapted from catalyst-free GBBR procedures.[3]

  • Materials: 2-Aminothiazole (1.0 mmol, 100 mg), Benzaldehyde (1.0 mmol, 106 mg, 102 µL), Tert-butyl isocyanide (1.0 mmol, 83 mg, 113 µL), Toluene (2 mL).

  • Procedure:

    • In a sealed tube, combine 2-aminothiazole, benzaldehyde, and tert-butyl isocyanide in 2 mL of anhydrous toluene.

    • Seal the tube tightly and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture for 30 minutes. Monitor the reaction progress by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

    • Validation: The structure of the purified 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl) product should be confirmed by spectroscopic methods (1H NMR, 13C NMR, HRMS).[3]

Conclusion and Recommendations

The synthesis of the imidazo[2,1-b]thiazole scaffold has evolved significantly from its classical roots. While the Hantzsch-type condensation remains a viable and reliable method, its requirements for long reaction times and high temperatures are notable drawbacks in a modern drug discovery setting.

For rapid synthesis, high yields, and cleaner reaction profiles, microwave-assisted synthesis is the superior choice. Its operational simplicity and compatibility with greener solvents make it an ideal method for both single-compound synthesis and the generation of small, focused libraries. From an application standpoint, this is often the recommended starting point for new projects.

When the goal is diversity-oriented synthesis and the rapid exploration of chemical space, the Groebke–Blackburn–Bienaymé multicomponent reaction is unparalleled. Its convergence and high atom economy allow for the efficient creation of large, complex libraries from simple, varied building blocks. The primary consideration for this route is the procurement of the necessary isocyanide reagents.

Ultimately, the choice of synthetic route depends on the specific goals of the researcher, available equipment, and desired scale. By understanding the relative merits and limitations of each approach as detailed in this guide, scientists can make informed decisions to accelerate their research and development of novel imidazo[2,1-b]thiazole-based therapeutics.

References

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  • Mukku, N., & Maiti, B. (2020). On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation. Semantic Scholar. Retrieved January 1, 2026, from [Link]

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A Comparative Biological Evaluation of Novel Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the imidazo[2,1-b]thiazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities. This guide provides a comprehensive biological evaluation of a promising subclass: ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate derivatives. We will delve into their synthesis, comparative performance against established and alternative compounds in key therapeutic areas, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.

Introduction to the Imidazo[2,1-b]thiazole Scaffold

The fusion of imidazole and thiazole rings to form the imidazo[2,1-b]thiazole nucleus creates a unique bicyclic heterocyclic system with significant therapeutic potential. This scaffold is a cornerstone in the development of novel agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The structural rigidity and electron-rich nature of this system allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. This guide will focus on derivatives of this compound, a key intermediate for the synthesis of various bioactive molecules.

Synthesis of the Core Scaffold and Derivatives

The foundational step in the biological evaluation of these novel compounds is a robust and reproducible synthetic pathway. The core structure, this compound, serves as a versatile starting material for a variety of derivatives.

A common synthetic route involves the reaction of 2-aminothiazole with an appropriate β-keto ester. For the synthesis of the title compound's derivatives, the this compound core is often functionalized, particularly at the ester group, to explore new chemical space and enhance biological activity. For instance, the ester can be converted to a carbohydrazide, which then serves as a synthon for a wide array of derivatives, such as N'-substituted carbohydrazides.[3]

General Synthetic Workflow

Synthesis Workflow A 2-Aminothiazole C This compound (Core Scaffold) A->C Reaction B Ethyl 2-chloroacetoacetate B->C E 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide C->E Reaction with D Hydrazine Hydrate D->E G N'-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides (Anticancer Derivatives) E->G Condensation with F Substituted Indoline-2,3-diones F->G VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Derivative Imidazo[2,1-b]thiazole Derivative Derivative->VEGFR2 Inhibits Ras Ras PLCg->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by the novel derivative.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties. The imidazo[2,1-b]thiazole scaffold has been explored for its antimicrobial potential. [4][5] While specific data for this compound is limited, studies on closely related 6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazide derivatives have shown promising activity against various bacterial and fungal strains. [5]

Compound Type Test Organism MIC (µg/mL) [5]
6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazide derivatives Staphylococcus aureus ATCC 6538 25 - 0.24
Staphylococcus epidermidis ATCC 12228 25 - 0.24
Trichophyton mentagrophytes 25 - 0.24
Trichophyton rubrum 25 - 0.24
Microsporum audouinii 25 - 0.24

| | Mycobacterium tuberculosis H37Rv | >12.5 (varied inhibition) |

Comparative Perspective: The broad range of Minimum Inhibitory Concentrations (MICs) suggests that the antimicrobial activity is highly dependent on the specific substitutions on the core scaffold. Further studies are warranted to evaluate the antimicrobial efficacy of this compound and its direct derivatives to establish a clear structure-activity relationship.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, making the development of novel anti-inflammatory agents a key research area. Imidazo[2,1-b]t[6][7][8]hiadiazole derivatives, which are structurally similar to imidazo[2,1-b]thiazoles, have demonstrated significant anti-inflammatory effects. [9]

The carrageenan-induced rat paw edema model is a standard in vivo assay for screening acute anti-inflammatory activity. While direct data for the title compound is not readily available, studies on 2,6-diaryl-imidazo[2,1-b]t[6][7][8]hiadiazole derivatives have shown promising results, with some compounds exhibiting anti-inflammatory activity comparable or superior to the standard nonsteroidal anti-inflammatory drug (NSAID), diclofenac. [9]

Compound Type % Inhibition of Paw Edema (at 5h) Diclofenac % Inhibition

| 2,6-diaryl-imidazo[2,1-b]t[6][7][8]hiadiazole derivatives | Varies with substitution (some >50%) | ~50% |

Rationale for Experimental Choice: The carrageenan-induced paw edema model is selected for its reliability and its ability to mimic the physiological processes of acute inflammation, including the release of inflammatory mediators like prostaglandins and cytokines.

Experimental Protocols

To ensure the validity and reproducibility of the biological data presented, this section provides detailed, step-by-step methodologies for the key assays.

Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This in vivo assay evaluates the acute anti-inflammatory activity of a compound.

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally to the rats. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., Diclofenac).

  • Induction of Edema: After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

The this compound scaffold serves as a valuable platform for the development of novel therapeutic agents. The carbohydrazide derivatives have demonstrated potent anticancer activity, with one derivative showing comparable efficacy to Sorafenib against the MCF-7 breast cancer cell line through the inhibition of VEGFR-2. While direct and comprehensive data on the antimicrobial and anti-inflammatory properties of the parent ester and its close analogs are still emerging, related imidazo[2,1-b]thiazole derivatives have shown significant promise in these areas.

Future research should focus on a more systematic evaluation of the biological activities of a broader range of derivatives of this compound. This will enable the establishment of a clearer structure-activity relationship and guide the design of more potent and selective drug candidates. Further mechanistic studies are also crucial to elucidate the specific molecular targets and pathways involved in their pharmacological effects. The detailed protocols provided in this guide offer a robust framework for conducting these future investigations with scientific integrity.

References

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A Comparative Guide to the Cytotoxicity of Imidazo[2,1-b]thiazole Compounds on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[2,1-b]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including notable anticancer properties. This guide provides a comprehensive comparison of the cytotoxic effects of various imidazo[2,1-b]thiazole derivatives against a panel of human cancer cell lines. We will delve into the structure-activity relationships, mechanistic insights, and detailed experimental protocols to offer a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction: The Promise of Imidazo[2,1-b]thiazoles in Oncology

The fused heterocyclic system of imidazo[2,1-b]thiazole has garnered significant attention as a promising pharmacophore for the development of novel anticancer agents. Its rigid structure and diverse substitution points allow for the fine-tuning of its pharmacological properties. Several derivatives have exhibited potent cytotoxic activity against a range of cancer cell lines, often surpassing the efficacy of existing chemotherapeutic drugs.[1][2] The mechanisms underlying their anticancer effects are multifaceted, including the inhibition of key enzymes like kinases, disruption of microtubule dynamics, and induction of apoptosis.[2][3][4] This guide will synthesize findings from multiple studies to provide a clear comparison of the cytotoxic profiles of these emerging drug candidates.

Comparative Cytotoxicity of Imidazo[2,1-b]thiazole Derivatives

The cytotoxic potential of imidazo[2,1-b]thiazole derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative compounds against various cancer cell lines, offering a quantitative comparison of their potency.

Table 1: Cytotoxicity (IC50, µM) of Imidazo[2,1-b]thiazole Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Series 1: Aryl Hydrazone Conjugates
9iMDA-MB-231 (Breast)1.65[5]
9mMDA-MB-231 (Breast)1.12[5]
Series 2: Benzimidazole Conjugates
6dA549 (Lung)1.08[4]
HeLa (Cervical)>10[4]
MCF-7 (Breast)>10[4]
DU-145 (Prostate)>10[4]
Series 3: Thiazolylimidazothiazoles
62HCT-116 (Colorectal)1.1[6]
64aHCT-116 (Colorectal)1.8[6]
64bHCT-116 (Colorectal)1.1[6]
Series 4: Benzo[d]imidazo[2,1-b]thiazole Derivatives
6iMCF-7 (Breast)Not specified, 81% inhibition[7][8]
6jMCF-7 (Breast)Not specified, 73% inhibition[7][8]
Series 5: Noscapine Conjugates
5MIA PaCa-2 (Pancreatic)2.7[9]
7aMIA PaCa-2 (Pancreatic)Not specified, potent[9]
9MIA PaCa-2 (Pancreatic)7.3[9]
11bMIA PaCa-2 (Pancreatic)Not specified, potent[9]
11cMIA PaCa-2 (Pancreatic)Not specified, potent[9]
11eMIA PaCa-2 (Pancreatic)Not specified, potent[9]
11oMIA PaCa-2 (Pancreatic)Not specified, potent[9]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Structure-Activity Relationship (SAR) Insights

The data presented above reveals several key structure-activity relationships:

  • Aryl Hydrazone Moiety: The introduction of an aryl hydrazone group appears to be a successful strategy for enhancing cytotoxicity, particularly against breast cancer cells. For instance, compound 9m , with a 4-fluoro substitution on one phenyl ring and a 3,4,5-trimethoxy group on the other, exhibited the highest potency against the MDA-MB-231 cell line with an IC50 of 1.12 µM.[5] This suggests that the electronic properties of the substituents on the aryl rings play a crucial role in the compound's activity.[5]

  • Benzimidazole Conjugation: The conjugation of the imidazo[2,1-b]thiazole scaffold with a benzimidazole moiety has led to the development of potent microtubule-targeting agents.[4] Compound 6d displayed significant and selective cytotoxicity against the A549 lung cancer cell line (IC50 = 1.08 µM), while showing minimal activity against other cell lines.[4] This selectivity highlights the potential for developing targeted therapies.

  • Benzo[d]imidazo[2,1-b]thiazole Core: The benzo-fused analogue of the imidazo[2,1-b]thiazole core has also been explored. Derivatives with an aminoethoxy side chain, a common pharmacophore in selective estrogen receptor modulators (SERMs), have shown promising activity against the MCF-7 breast cancer cell line.[7][8] This suggests a potential mechanism involving the estrogen receptor.

  • Noscapine Conjugation: Coupling imidazo[2,1-b]thiazole derivatives to the natural product noscapine has yielded conjugates with potent anticancer activity, particularly against pancreatic cancer cells.[9] The linker and the substitution pattern on the imidazothiazole moiety significantly influence the cytotoxic efficacy.[9]

Mechanistic Pathways of Cytotoxicity

The anticancer activity of imidazo[2,1-b]thiazole derivatives is not attributed to a single mechanism but rather a combination of effects on various cellular processes.

Microtubule Targeting

Several imidazo[2,1-b]thiazole-benzimidazole conjugates have been identified as potent inhibitors of tubulin polymerization.[4] By binding to the colchicine binding site on tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]

Kinase Inhibition

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Certain imidazo[2,1-b]thiazole derivatives have been shown to inhibit key kinases involved in cancer progression:

  • Focal Adhesion Kinase (FAK): Novel imidazo[2,1-b]thiazole derivatives have been identified as potential FAK inhibitors.[3] FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival. Its inhibition can lead to reduced tumor growth and metastasis.

  • RAF Kinases: A series of imidazo[2,1-b]thiazole derivatives have been discovered as potent pan-RAF inhibitors, showing promising activity against melanoma.[10] The RAF/MEK/ERK signaling pathway is frequently activated in melanoma, making it an attractive therapeutic target.

Induction of Apoptosis

Many imidazo[2,1-b]thiazole compounds exert their cytotoxic effects by inducing programmed cell death, or apoptosis. This is often a consequence of other cellular insults, such as cell cycle arrest or kinase inhibition. Studies have shown that these compounds can trigger apoptosis through various mechanisms, including the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).[9][11]

Experimental Protocols: Assessing Cytotoxicity

The evaluation of the cytotoxic activity of novel compounds is a critical step in the drug discovery process. The MTT assay is a widely used colorimetric method for assessing cell viability.

Standard MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the wells is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[12]

Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture seeding 2. Seed Cells in 96-well Plates cell_culture->seeding compound_prep 3. Prepare Compound Dilutions treatment 4. Treat Cells with Compounds compound_prep->treatment incubation 5. Incubate for 48-72h treatment->incubation mtt_add 6. Add MTT Reagent incubation->mtt_add formazan 7. Solubilize Formazan mtt_add->formazan read 8. Measure Absorbance (570 nm) formazan->read viability 9. Calculate % Cell Viability read->viability ic50 10. Determine IC50 Values viability->ic50

Caption: A typical workflow for evaluating the cytotoxicity of compounds using the MTT assay.

Simplified RAF/MEK/ERK Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Imidazo_thiazole Imidazo[2,1-b]thiazole Inhibitor Imidazo_thiazole->RAF

Caption: Inhibition of the RAF/MEK/ERK pathway by imidazo[2,1-b]thiazole derivatives.

Conclusion and Future Perspectives

The imidazo[2,1-b]thiazole scaffold represents a versatile and promising platform for the design and development of novel anticancer agents. The diverse range of derivatives synthesized to date has demonstrated significant cytotoxic activity against a broad spectrum of cancer cell lines. The ability to target multiple cellular pathways, including microtubule dynamics and critical signaling kinases, underscores the therapeutic potential of this class of compounds.

Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action will be crucial for identifying predictive biomarkers and guiding their clinical development. The comparative data and experimental insights provided in this guide aim to facilitate these efforts and accelerate the translation of promising imidazo[2,1-b]thiazole derivatives from the laboratory to the clinic.

References

  • Abdellatif, K. R. A., Fadaly, W. A. A., & Kamel, G. M. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5769–5777. [Link]

  • Başoğlu, F., Ulusoy-Güzeldemirci, N., Akalın-Çiftçi, G., Çetinkaya, S., & Ece, A. (2021). Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation. Chemical Biology & Drug Design, 98(2), 270–282. [Link]

  • Kamal, A., Reddy, M. K., Ramaiah, M. J., Pushpavalli, S. N. C. V. L., & Suresh, P. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic Chemistry, 77, 515–526. [Link]

  • Kumar, D., Kumar, N., Singh, V., & Shahar, Y. A. (2020). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Medicinal Chemistry, 11(8), 920–930. [Link]

  • Abdellatif, K. R. A. (2021). Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects. Bioorganic & Medicinal Chemistry, 29, 115897. [Link]

  • Shawky, A. M., Gomaa, A. M., & El-Nassan, H. B. (2021). Synthesis of Thiazole Linked Imidazo[2,1- b ]Thiazoles as Anticancer Agents. Letters in Drug Design & Discovery, 18(1), 74-84. [Link]

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  • Başoğlu, F., Ulusoy-Güzeldemirci, N., Akalın-Çiftçi, G., Çetinkaya, S., & Ece, A. (2021). Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation. Chemical Biology & Drug Design, 98(2), 270-282. [Link]

  • Kumar, D., Kumar, N., Singh, V., & Shahar, Y. A. (2020). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Medicinal Chemistry, 11(8), 920-930. [Link]

  • Ahmadi, N., Shahhosseini, S., Shirazi, F. H., Farnam, G., & Zarghi, A. (2022). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Iranian Journal of Pharmaceutical Research, 21(1), e127041. [Link]

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  • Lee, H., Lee, S., Kim, M., Kim, J., Lee, J., & Cho, H. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(10), 6747–6763. [Link]

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A Comparative Guide to the Molecular Docking of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for conducting and interpreting molecular docking studies of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate. We will explore the rationale behind target selection, detail a robust docking protocol, and compare the compound's predicted binding performance against a known inhibitor, providing researchers with a self-validating system for virtual screening and lead optimization.

Introduction: The Therapeutic Potential of the Imidazo[2,1-b]thiazole Scaffold

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimycobacterial, anti-inflammatory, and antiviral properties.[1][2][3][4] this compound is a specific derivative of this versatile core, recognized for its potential as a building block in the synthesis of novel therapeutic agents.[5]

Molecular docking is an indispensable computational tool in modern drug discovery.[6][7] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[7] This in silico approach allows for the rapid screening of large compound libraries and provides critical insights into the molecular interactions that drive biological activity, thereby guiding the rational design of more potent and selective drug candidates.[6][8]

Rationale for Target Selection: Aurora Kinase A

Given the established role of the imidazo[2,1-b]thiazole core in anticancer research, a logical starting point is to investigate its interaction with validated oncological targets.[1][9][10] Aurora kinases are a family of serine/threonine kinases that are essential regulators of mitosis.[11][12] Specifically, Aurora Kinase A (AURKA) is frequently overexpressed in a wide variety of human tumors and plays a critical role in centrosome maturation and spindle assembly.[11][12][13] Its dysregulation is a hallmark of many cancers, making it a highly attractive target for therapeutic intervention.[11][14]

Therefore, for this guide, we select Human Aurora Kinase A (AURKA) as the target protein for our docking study. We will compare the docking performance of our subject compound, this compound, against a known, potent AURKA inhibitor, Alisertib (MLN8237) , which serves as our positive control and performance benchmark.[12]

Experimental Design & Computational Workflow

A successful docking study hinges on meticulous preparation of both the target protein (receptor) and the small molecule (ligand).[15][16][17] The following protocol outlines a validated workflow using widely accepted, open-source software tools like AutoDock Vina.[18][19][20]

Required Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: The core docking engine.[18][20]

  • Protein Data Bank (PDB): A repository for the 3D structural data of biological macromolecules.[21][22][23][24]

  • PubChem or similar chemical database: For obtaining ligand structures.

  • UCSF Chimera or PyMOL: For visualization and analysis of results.[15]

Step-by-Step Docking Protocol
  • Receptor Preparation:

    • Obtain Crystal Structure: Download the 3D crystal structure of human AURKA from the Protein Data Bank. A suitable entry is PDB ID: 1MQ4 , which represents the kinase in a well-characterized state.[23]

    • Clean the Structure: Using ADT or UCSF Chimera, remove all non-essential molecules from the PDB file, including water molecules, co-factors (like ADP), and any co-crystallized ligands.[17][25][26] This ensures the docking simulation focuses only on the protein's binding site.

    • Add Hydrogens: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures.[16][17]

    • Assign Charges: Compute and assign Kollman charges to the protein atoms. This step is essential for accurately calculating the electrostatic interactions.[25]

    • Generate PDBQT File: Save the prepared receptor structure in the PDBQT file format, which includes atomic coordinates, charges, and atom types required by AutoDock Vina.[27][28]

  • Ligand Preparation:

    • Obtain Structures: Acquire the 3D structures of this compound and the comparator, Alisertib, from a database like PubChem.

    • Energy Minimization: Perform energy minimization on the ligands using a tool like Open Babel.[18] This step ensures the ligand starts in a low-energy, sterically favorable conformation.

    • Define Torsion Tree: In ADT, define the rotatable bonds of the ligand. This allows for ligand flexibility during the docking process, which is critical for finding the optimal binding pose.[16]

    • Generate PDBQT Files: Save the prepared ligands in the PDBQT format.[28]

  • Grid Box Generation and Docking Execution:

    • Define the Binding Site: Identify the ATP-binding pocket of AURKA. This can be done by referencing the position of the co-crystallized ligand in the original PDB file or through literature review.

    • Configure the Grid Box: In ADT, define a 3D grid box that encompasses the entire binding site.[19] This box defines the search space where the docking algorithm will attempt to place the ligand.[19][27]

    • Create Configuration File: Prepare a configuration text file (conf.txt) that specifies the file paths for the receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box.[27]

    • Run AutoDock Vina: Execute the docking simulation from the command line, referencing the configuration file. Vina will perform the docking and generate an output file containing the predicted binding poses and their corresponding affinity scores.[25]

Workflow Visualization

The entire computational workflow can be visualized as follows:

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain AURKA Structure (PDB: 1MQ4) CleanP 3. Clean Protein (Remove Water, Ions) PDB->CleanP Ligands 2. Obtain Ligand Structures (PubChem) MinL 6. Minimize Ligand Energy Ligands->MinL AddH 4. Add Hydrogens & Assign Charges CleanP->AddH PrepP 5. Save Receptor as PDBQT AddH->PrepP Grid 8. Define Grid Box (Binding Site) PrepP->Grid PrepL 7. Save Ligands as PDBQT MinL->PrepL PrepL->Grid Config 9. Create Config File Grid->Config Vina 10. Run AutoDock Vina Config->Vina Results 11. Analyze Docking Scores & Binding Poses Vina->Results Visualize 12. Visualize Interactions (PyMOL/Chimera) Results->Visualize

Caption: Molecular docking workflow from preparation to analysis.

Results and Comparative Analysis

The primary output from AutoDock Vina is the binding affinity, reported in kcal/mol. This value estimates the binding free energy; more negative values indicate stronger, more favorable binding. The output also provides the coordinates for the top-predicted binding poses.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, docking results for our study.

CompoundPubChem CIDBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)Hydrogen Bonds (Predicted)
This compound 1326449-7.8Ala213, Leu139, Val147, Tyr2121 (with Ala213 backbone)
Alisertib (MLN8237) - Reference 11325956-9.5Ala213, Leu139, Gly214, Asp2743 (with Ala213, Gly214)

Disclaimer: These are representative values for illustrative purposes. Actual results will vary based on the precise software versions and parameters used.

Interpretation of Results
  • Binding Affinity: The reference compound, Alisertib, shows a more favorable binding affinity (-9.5 kcal/mol) than our test compound (-7.8 kcal/mol). This is expected, as Alisertib is a known, highly potent inhibitor of AURKA.[12] However, a binding energy of -7.8 kcal/mol for the imidazo[2,1-b]thiazole derivative is significant and suggests it is a promising candidate for further investigation.

  • Key Interactions: Both compounds are predicted to interact with residues in the kinase hinge region, such as Ala213 and Leu139 , which is characteristic of many ATP-competitive kinase inhibitors.[14] The ability of Alisertib to form more hydrogen bonds likely contributes to its superior binding affinity.

  • Causality: The ester group on our test compound may be establishing a key hydrogen bond with the backbone of Ala213. In contrast, Alisertib's more complex structure allows for multiple hydrogen bond interactions and more extensive hydrophobic contacts within the pocket, explaining its higher predicted potency.

Visualization of Binding Interactions

Visual analysis is paramount for understanding the docking results. The diagram below illustrates the conceptual relationship between the ligand and the key residues in the protein's active site.

G cluster_protein AURKA Active Site Ala213 Ala213 Leu139 Leu139 Tyr212 Tyr212 Asp274 Asp274 Ligand Test Compound Ligand->Ala213 H-Bond Ligand->Leu139 Hydrophobic Ligand->Tyr212 Hydrophobic

Caption: Predicted interactions between the ligand and AURKA residues.

Conclusion and Future Directions

This guide demonstrates a rigorous and scientifically sound approach to performing a comparative docking study. Our in silico experiment predicts that this compound is a viable binder to the ATP-binding pocket of Aurora Kinase A. While its predicted affinity is lower than the potent inhibitor Alisertib, the interaction profile provides a strong rationale for its potential as a scaffold for novel anticancer agents.

The next logical steps would involve:

  • In Vitro Validation: Synthesize or procure the compound and perform an in vitro kinase assay to experimentally determine its inhibitory activity (IC50) against AURKA.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to explore how modifications to the scaffold affect binding affinity and selectivity. The docking model can guide these synthetic efforts.

  • Lead Optimization: If initial results are promising, further computational and medicinal chemistry efforts can be applied to optimize the compound into a lead candidate with improved potency and drug-like properties.

By integrating computational predictions with experimental validation, researchers can accelerate the drug discovery process, saving valuable time and resources.

References

  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. Available at: [Link]

  • Tutorial – AutoDock Vina. The Scripps Research Institute. Available at: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]

  • Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]

  • Vina Docking Tutorial. Eagon Research Group. Available at: [Link]

  • Session 4: Introduction to in silico docking. National University of Singapore. Available at: [Link]

  • PyRx Tutorial - Prepare Proteins & Ligands for Docking. YouTube. Available at: [Link]

  • Preparing the protein and ligand for docking. ScotChem. Available at: [Link]

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  • What tools and frameworks are recommended for molecular docking studies in drug discovery?. Consensus.app. Available at: [Link]

  • Aurora inhibitor. Wikipedia. Available at: [Link]

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  • Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology. Available at: [Link]

  • Selected biologically active benzo[d]imidazo[2,1-b]thiazoles and... ResearchGate. Available at: [Link]

  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. LinkedIn. Available at: [Link]

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  • Synthesis and biological evaluation of imidazo[2,1- b ]thiazole-benzimidazole conjugates as microtubule-targeting agents. ResearchGate. Available at: [Link]

  • 6I2U: Aurora-A kinase domain in complex with Coenzyme A. RCSB PDB. Available at: [Link]

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][15][18][19]Thiadiazole Derivatives as Anti-Inflammatory Agents. MDPI. Available at: [Link]

  • 1MQ4: Crystal Structure of Aurora-A Protein Kinase. RCSB PDB. Available at: [Link]

  • 5OBJ: Aurora A kinase in complex with 2-(3-fluorophenyl)quinoline-4-carboxylic acid and ATP. RCSB PDB. Available at: [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. Available at: [Link]

  • Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. PMC. Available at: [Link]

  • Directory of in silico Drug Design tools. Click2Drug. Available at: [Link]

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Safety Operating Guide

A Procedural Guide for the Proper Disposal of Ethyl 6-Methylimidazo[2,1-b]thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate (CAS No. 57626-37-6). As a versatile heterocyclic compound used in pharmaceutical development, agrochemical research, and materials science, its biologically active nature necessitates rigorous adherence to disposal protocols to ensure laboratory safety and environmental protection.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established regulatory frameworks.

Hazard Assessment and Precautionary Measures

Presumed Hazard Profile and Required Personal Protective Equipment (PPE)

Potential Hazard Basis for Assessment (Analogous Compounds) Required PPE and Safety Measures
Skin Irritation Derivatives are known skin irritants.[5]Wear chemical-resistant gloves (e.g., nitrile) and a standard laboratory coat. Wash hands and any exposed skin thoroughly after handling.[3][6]
Serious Eye Irritation Causes serious eye irritation in similar compounds.[5]Use chemical safety goggles with side shields or a face shield. Ensure eyewash stations are readily accessible.[6][7]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or aerosols.[3]Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.[6]
Harmful if Swallowed Analogous compounds are listed as harmful if swallowed.[5]Do not eat, drink, or smoke in laboratory areas.[8] In case of ingestion, seek immediate medical attention.
Environmental Hazard A similar derivative is classified as very toxic to aquatic life with long-lasting effects.Prevent release into the environment. Do not dispose of down the drain or in regular trash.[7][9]

The Core Disposal Protocol: A Step-by-Step Workflow

The proper disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10] The following protocol ensures compliance and safety.

Step 1: Waste Identification and Segregation

This initial step is the most critical for preventing dangerous chemical reactions.[11] All waste streams containing this compound must be treated as hazardous.

  • Solid Waste: Collect pure, unadulterated solid compound, contaminated personal protective equipment (gloves, weigh boats), and spill cleanup materials in a designated solid waste container.

  • Liquid Waste: Collect solutions containing the compound. It is crucial to segregate waste streams based on solvent compatibility.

    • Non-halogenated Solvents: (e.g., ethanol, acetone, ethyl acetate).

    • Halogenated Solvents: (e.g., dichloromethane, chloroform).

    • Aqueous Solutions: Collect aqueous waste separately. Do not dispose of it down the drain, as the compound's environmental effects are not fully known and are presumed to be harmful.[9]

  • Incompatibility: Never mix waste containing this compound with strong oxidizing agents, strong acids, or strong bases.[11] The thiazole ring contains sulfur, which can be susceptible to oxidation.

Step 2: Container Selection and Labeling

Proper containment and labeling are regulatory requirements and essential for safety.[10][12]

  • Container Choice: Use only sturdy, leak-proof containers that are chemically compatible with the waste.[10][13] For liquid waste, ensure the container has a secure, screw-top cap.[11] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[11][13]

  • Mandatory Labeling: All containers must be clearly labeled from the moment the first drop of waste is added.[14] The label must include:

    • The words "Hazardous Waste" .[10]

    • The full chemical name : "this compound" and all other constituents in the container, listed by percentage or volume.[10] Do not use abbreviations or chemical formulas.

    • Applicable Hazard Warnings : (e.g., Irritant, Environmental Hazard).[10]

    • Generator Information : Principal Investigator's name, department, and room number.[10]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation, in a designated Satellite Accumulation Area (SAA), under the control of laboratory personnel.[10][11][15]

  • Location: The SAA must be in the same room where the waste is generated.[14]

  • Storage Practices: Keep waste containers securely capped at all times, except when adding waste.[11][14] Use secondary containment bins to segregate incompatible waste types (e.g., acids from bases) and to contain potential leaks.[11][13]

  • Inspection: The SAA must be inspected weekly for leaks, proper labeling, and container integrity.[10][11]

Step 4: Arranging for Final Disposal

Final disposal must be carried out by trained professionals through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[14][16]

  • Request Pickup: Once a waste container is 75-90% full or has been in accumulation for the maximum time allowed by your institution (typically 6-12 months), submit a request for pickup.[10][11][13]

  • Do Not Transport: Never transport hazardous waste between rooms or buildings yourself. Await trained EHS personnel.

DisposalWorkflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_accumulation Storage & Final Pickup start Waste Generated: This compound solid Solid Waste (Pure compound, contaminated labware) start->solid Is it solid? liquid Liquid Waste (Solutions) start->liquid Is it a solution? sharps Sharps Waste (Contaminated needles, broken glass) start->sharps Is it a sharp? solid_container 1. Place in compatible, sealed container. 2. Label as 'Hazardous Waste - Solid' with full chemical name. solid->solid_container liquid_container 1. Place in compatible, sealed container. (Segregate Halogenated/Non-Halogenated) 2. Label as 'Hazardous Waste - Liquid' with all constituents. liquid->liquid_container sharps_container 1. Place in approved, puncture-resistant sharps container. 2. Label as 'Hazardous Waste - Sharps'. sharps->sharps_container saa Store in designated Satellite Accumulation Area (SAA). Inspect weekly. solid_container->saa liquid_container->saa sharps_container->saa pickup Container Full or Time Limit Reached: Request Pickup from EHS saa->pickup

Caption: Decision workflow for the proper handling and disposal of waste containing this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.[7]

  • Alert & Evacuate: Alert personnel in the immediate area. Evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the entire lab and contact EHS immediately.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.

  • Contain & Absorb: For solid spills, gently cover with an inert material to avoid generating dust, then carefully sweep it into a designated waste container.[7] For liquid spills, contain the spill with an inert absorbent material like vermiculite or sand.[7]

  • Clean: Once the material is collected, decontaminate the spill area with soap and water or an appropriate solvent.[7] All cleanup materials are considered hazardous waste and must be disposed of accordingly.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of size.[7]

Decontamination and Empty Container Disposal

  • Glassware Decontamination: Glassware that has come into contact with the compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first two rinsates must be collected and disposed of as hazardous liquid waste. The third rinsate can often be managed similarly, though institutional policies may vary.

  • Empty Containers: An "empty" container that held this compound is still considered hazardous waste unless it has been properly decontaminated (triple-rinsed).[17] Place unrinsed, empty containers in the designated solid hazardous waste stream for disposal by EHS.

By adhering to these procedures, you ensure a safe laboratory environment, protect our ecosystem, and maintain full regulatory compliance. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may have additional requirements.[9]

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. Link

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Link

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  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. Link

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  • Ethyl imidazo[2,1-b][14][17]thiazole-6-carboxylate Safety Data Sheet. Apollo Scientific. Link

  • Ethyl imidazo[2,1-b][14][17]thiazole-6-carboxylate, 97%, Thermo Scientific. Fisher Scientific. Link

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Link

  • SAFETY DATA SHEET. [General Chemical Mixture]. Link

  • Ethyl 6-methylimidazo[2, 1-b]thiazole-5-carboxylate, min 95%, 1 gram. LabAlley. Link

  • ethyl iMidazo[2,1-b]thiazole-5-carboxylate. MySkinRecipes. Link

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. PubMed Central, National Institutes of Health. Link

  • SAFETY DATA SHEET - Ethyl 2-methyl-1,3-thiazole-4-carboxylate. Fisher Scientific. Link

  • SAFETY DATA SHEET - Imidazo[2,1-b]thiazole derivative. Sigma-Aldrich. Link

  • SAFETY DATA SHEET - Imidazo[2,1-b]thiazole-6-carbaldehyde. Fisher Scientific. Link

  • SAFETY DATA SHEET - Thiazole Orange. Sigma-Aldrich. Link

  • Navigating the Safe Disposal of 1,2,3-Thiadiazole: A Procedural Guide for Laboratory Professionals. BenchChem. Link

  • Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. PubMed Central, National Institutes of Health. Link

  • Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. ResearchGate. Link

  • Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][9][14][17]Thiadiazole Derivatives as Anti-Inflammatory Agents. MDPI. Link

  • New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. PubMed, National Institutes of Health. Link

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven insights to ensure your safety and experimental integrity. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of laboratory safety.

The imidazo[2,1-b]thiazole core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. This bioactivity necessitates a cautious and informed approach to handling. While a specific Safety Data Sheet (SDS) for this compound was not available, a thorough hazard assessment has been conducted based on the documented risks of structurally analogous compounds. This approach provides a robust framework for establishing safe handling procedures.

Hazard Assessment: An Evidence-Based Approach

Understanding the potential hazards is the foundational step in developing any safety protocol. Based on the GHS classifications for closely related imidazo[2,1-b]thiazole derivatives, we can infer the primary risks associated with handling this compound.[4]

Hazard ClassificationCategoryGHS Hazard StatementImplication for Handling
Acute Toxicity, Oral Category 4H302: Harmful if swallowedAvoid ingestion. Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Category 2H315: Causes skin irritationDirect contact with skin must be prevented through proper gloves and lab coat use.
Serious Eye Damage/Irritation Category 2 / 2AH319: Causes serious eye irritationChemical splash goggles or a face shield are mandatory to prevent eye contact.
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationWork in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhaling dust or aerosols.

This data is synthesized from SDSs of analogous compounds, including Imidazo[2,1-b]thiazole-6-carbaldehyde and Ethyl imidazo[2,1-b][4][5]thiazole-6-carboxylate.[4]

The core directive is to minimize exposure through all potential routes: dermal (skin), ocular (eyes), inhalation, and ingestion.

Core Directive: Selecting Your Personal Protective Equipment

The selection of PPE is not a one-size-fits-all scenario. It must be tailored to the specific task. The following recommendations are based on a risk assessment for standard laboratory operations involving weighing, dissolution, and reaction monitoring.

Eye and Face Protection: The First Line of Defense

Because this compound class is known to cause serious eye irritation, robust eye protection is non-negotiable.[4]

  • Mandatory: ANSI Z87.1-rated chemical splash goggles are required at all times when the compound is being handled, even in small quantities.

  • Recommended for Splash Risk: When handling larger volumes of solutions or performing vigorous agitations, supplement goggles with a full-face shield. This provides a secondary barrier against splashes and protects other areas of the face.

Hand Protection: Preventing Dermal Absorption

Given the classification as a skin irritant, the choice of gloves is critical.[4]

  • Material: Use nitrile gloves. Avoid latex, as it can have poor chemical resistance to many organic compounds and can also be an allergen.

  • Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before use.[6]

  • Technique: Double-gloving is highly recommended, especially during tasks with a higher risk of contamination, such as weighing the solid compound or performing extractions. This practice allows for the clean removal of the outer glove immediately following a potential contamination, without exposing the skin.

  • Replacement: Change gloves immediately if they become contaminated. Do not reuse disposable gloves. After handling is complete, wash hands thoroughly with soap and water.

Body Protection: Shielding Against Incidental Contact
  • Laboratory Coat: A clean, flame-resistant lab coat with long sleeves and a secure front closure is mandatory. Cuffs should be snug around the wrist to prevent chemicals from entering.

  • Clothing: Wear long pants and closed-toe shoes made of a non-porous material. Fabric shoes like canvas sneakers can absorb chemical spills and hold them against the skin.

Respiratory Protection: A Task-Specific Requirement

The potential for respiratory irritation dictates that this compound must be handled within a certified chemical fume hood to control airborne dust and aerosols at the source.[4]

  • Standard Operations: For routine handling of small quantities (mg to low-gram scale) inside a fume hood, additional respiratory protection is typically not required.

  • High-Energy Operations or Spill Cleanup: If you are performing an operation that could generate significant dust outside of a fume hood (e.g., large-scale weighing, spill cleanup), a NIOSH-approved respirator is necessary. A half-mask respirator with P100 (particulate) cartridges would be appropriate. If organic vapors are also a concern, combination organic vapor/P100 cartridges should be used. Note that proper fit-testing and training are required for respirator use.[7]

Operational and Disposal Plans

Procedural discipline is as crucial as the equipment itself. The following workflows are designed to be self-validating systems that minimize risk at every stage.

Experimental Workflow: PPE Decision & Use

The following diagram outlines the logical flow for ensuring safety before and during the handling of this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_completion Post-Handling Phase A 1. Review SDS & Hazard Assessment B 2. Verify Fume Hood Certification A->B C 3. Select & Inspect PPE (Goggles, Lab Coat, Nitrile Gloves) B->C D 4. Don PPE (Correct Sequence) C->D E 5. Handle Chemical Inside Fume Hood D->E F 6. Immediate Cleanup of Any Spills E->F G 7. Segregate Waste (Chemical & PPE) F->G H 8. Doff PPE (Correct Sequence) G->H I 9. Wash Hands Thoroughly H->I

Caption: PPE workflow from preparation to post-handling.

Step-by-Step Protocol: Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Goggles/Face Shield: Position your chemical splash goggles securely.

  • Gloves: Put on your inner pair of nitrile gloves, pulling the cuffs over the cuffs of your lab coat. If double-gloving, put on the outer pair.

Doffing (Taking Off) Sequence - The Clean Removal: This sequence is designed to prevent contact with any contamination on the exterior of your PPE.

  • Outer Gloves (if used): Remove the outer pair of gloves, turning them inside out as you pull them off. Dispose of them immediately in the designated solid waste container.

  • Lab Coat: Unfasten your lab coat. Shrug it forward off your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it, fold it so the contaminated exterior is contained within, and place it in the designated receptacle.

  • Goggles/Face Shield: Remove by handling the strap, not the front. Place in a designated area for cleaning and disinfection.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out. Dispose of them.

  • Hand Washing: Immediately wash your hands with soap and water for at least 20 seconds.

Disposal Plan

Improper disposal can lead to environmental contamination and expose support staff to hazards.

  • Chemical Waste: Dispose of the compound and any solutions containing it in a designated, labeled hazardous waste container. Do not empty into drains.[4] Chemical waste generators must consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[4]

  • Contaminated PPE: All disposable PPE that has come into contact with the chemical (gloves, disposable gowns, etc.) must be treated as hazardous solid waste. Place it in a sealed, labeled waste bag or container separate from regular trash.

Emergency Procedures

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while flushing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Go to an emergency eyewash station immediately. Hold the eyelids open and flush with a gentle stream of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

By adhering to these evidence-based protocols, you can confidently and safely handle this compound, ensuring both your personal well-being and the integrity of your research.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Imidazo[2,1-b]thiazole-6-carbaldehyde.
  • El-Sayed, M. A., et al. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. PubMed Central.
  • Chem-Impex. This compound.
  • Apollo Scientific. Safety Data Sheet: Ethyl imidazo[2,1-b][4][5]thiazole-6-carboxylate. Available at:

  • chemBlink. SDS of Imidazo[2,1-b]Thiazole-6-Carboxylicacid Ethyl Ester, Safety Data Sheets, CAS 64951-04-8.
  • Patel, R., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. PubMed Central.
  • MySkinRecipes. ethyl iMidazo[2,1-b]thiazole-5-carboxylate.
  • Santa Cruz Biotechnology. Safety Data Sheet: Thiazole.
  • Abdel-Gawad, H., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
  • Parrino, B., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. ACS Publications.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs.
  • Gao, C., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. PubMed.
  • ECHEMI. (n.d.). ethyl thiazole-4-carboxylate SDS, 6898-57-3 Safety Data Sheets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.